molecular formula C28H32O16 B600579 6-Methoxykaempferol 3-O-rutinoside

6-Methoxykaempferol 3-O-rutinoside

Cat. No.: B600579
M. Wt: 624.5 g/mol
InChI Key: FPVLVSUOCXHCMR-FPHOCJSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxykaempferol 3-O-rutinoside is a flavonol glycoside of significant interest in biochemical and pharmacological research due to its potent bioactivities. This compound has been identified as a key active ingredient in traditional medicinal plants such as Tetrastigma hemsleyanum , historically used to treat fever . Recent studies demonstrate that its anti-inflammatory efficacy is linked to a unique mechanism of action: it binds directly to Vascular Endothelial Growth Factor C (VEGF-C) . This binding potentiates VEGF-C signaling, which in turn interferes with the TLR4-NF-κB pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines . In vivo studies further underscore its therapeutic potential, showing that this compound can significantly reduce rectal temperature in lipopolysaccharide (LPS)-induced fever models, with effects observed to be more potent than those of standard antipyretics like ibuprofen and acetaminophen . The compound modulates the secretion of key inflammatory mediators such as IL-6 and TNF-α, promoting their elimination in the later stages of inflammation . It is supplied as a high-purity chemical reagent for use in research applications, including mechanistic studies on inflammation, fever, angiogenesis, and vascular permeability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,23+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVLVSUOCXHCMR-FPHOCJSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 6-Methoxykaempferol 3-O-rutinoside: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 6-methoxykaempferol (B191825) 3-O-rutinoside, a flavonoid glycoside of significant interest for its potential pharmacological activities. Geared towards researchers, scientists, and drug development professionals, this document details the natural origins of the compound and outlines a composite methodology for its extraction, purification, and identification.

Executive Summary

6-Methoxykaempferol 3-O-rutinoside is a naturally occurring flavonol that has been identified in a variety of plant species. Its biological activities, including anti-inflammatory and antioxidant properties, have made it a target for phytochemical and pharmacological research. This guide synthesizes currently available information on its primary botanical sources and provides a detailed, multi-step protocol for its isolation and purification, culminating in a high-purity compound suitable for further investigation.

Natural Sources of this compound

The compound has been isolated from several plant species, spanning different families. The primary sources identified in the scientific literature are summarized below. Quantitative yields are often not reported in initial isolation studies; therefore, the table reflects the qualitative presence of the compound.

Plant SpeciesFamilyPlant Part Used
Pilocarpus pennatifoliusRutaceaeHerbs
Pilocarpus trachylophusRutaceaeNot Specified
Tetragonia tetragonioidesAizoaceaeNot Specified
Tetrastigma hemsleyanumVitaceaeRoots[1]
Carthamus tinctorius L.AsteraceaeHerbs[2]

Experimental Protocols: Isolation and Purification

The following is a synthesized, in-depth protocol for the isolation and purification of this compound, based on established phytochemical methodologies.

Phase 1: Extraction
  • Plant Material Preparation: The selected plant material (e.g., dried and powdered leaves, roots, or whole herbs) is prepared for extraction.

  • Solvent Extraction: A crude extraction is performed to enrich the flavonoid content.

    • Solvent System: A mixture of methanol (B129727) and water (typically 70:30 v/v) is recommended for optimal extraction of polar flavonoid glycosides[1].

    • Procedure: The plant material is macerated or refluxed with the solvent system. The process is typically repeated three times to ensure exhaustive extraction. The resulting extracts are combined and filtered.

  • Solvent Removal: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Phase 2: Chromatographic Purification

A multi-step chromatographic approach is essential to isolate this compound to a high degree of purity (>95%).

  • Initial Fractionation: Silica (B1680970) Gel Column Chromatography

    • Stationary Phase: Silica gel (60–120 mesh).

    • Mobile Phase: A gradient elution is employed, starting with a less polar solvent system and gradually increasing the polarity. A common system is a gradient of chloroform-methanol-water (e.g., starting with 7:3:0.5 and moving to 6:4:1 v/v/v)[1].

    • Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column. Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the target compound are pooled.

  • Gel Filtration Chromatography

    • Stationary Phase: Sephadex LH-20 is used to separate compounds based on molecular size and polarity[1].

    • Mobile Phase: Methanol or an aqueous methanol mixture (e.g., 70:30 to 90:10 v/v) is used as the eluent[1].

    • Procedure: The enriched fraction from the silica gel column is dissolved in the mobile phase and loaded onto the Sephadex LH-20 column. This step effectively removes pigments and other classes of compounds.

  • Final Purification: Preparative Chromatography

    • Option A: Preparative Thin-Layer Chromatography (TLC)

      • Stationary Phase: Silica gel plates.

      • Mobile Phase: A solvent system such as ethyl acetate-formic acid-glacial acetic acid-water (15:1:1:2 v/v/v/v) can be used to achieve fine separation[1]. The band corresponding to the target compound is scraped, and the compound is eluted with a suitable solvent (e.g., methanol).

    • Option B: Preparative High-Performance Liquid Chromatography (HPLC)

      • Stationary Phase: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is typically used.

      • Detection: UV detection at 254–360 nm is used to monitor the elution of the compound[1].

Phase 3: Structural Characterization and Validation

The identity and purity of the isolated this compound are confirmed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using an analytical C18 column with UV detection, aiming for a purity of ≥95%[1].

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unambiguous structural elucidation of the compound, confirming the kaempferol (B1673270) backbone, the methoxy (B1213986) group, and the rutinoside moiety.

Visualized Workflow for Isolation and Identification

The following diagram illustrates the logical flow of the experimental protocol described above.

Isolation_Workflow PlantMaterial Plant Material (e.g., Pilocarpus pennatifolius) Extraction Solvent Extraction (Methanol/Water 70:30) PlantMaterial->Extraction CrudeExtract Crude Flavonoid Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography (CHCl3-MeOH-H2O gradient) CrudeExtract->SilicaGel EnrichedFraction Enriched Flavonoid Fraction SilicaGel->EnrichedFraction Sephadex Sephadex LH-20 Gel Filtration (Methanol/Water) EnrichedFraction->Sephadex PurifiedFraction Partially Purified Fraction Sephadex->PurifiedFraction PrepChrom Preparative Chromatography (TLC or HPLC) PurifiedFraction->PrepChrom PureCompound Pure 6-Methoxykaempferol 3-O-rutinoside (>95%) PrepChrom->PureCompound Analysis Structural Elucidation & Purity Check PureCompound->Analysis Techniques HPLC, HRMS, NMR Analysis->Techniques

Caption: Workflow for the isolation and identification of this compound.

This guide provides a foundational understanding for the isolation of this compound. Researchers are encouraged to adapt and optimize these protocols based on the specific plant matrix and available laboratory instrumentation.

References

6-Methoxykaempferol 3-O-rutinoside: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside that has garnered interest in pharmacological research for its potential therapeutic applications. As a derivative of kaempferol (B1673270), it belongs to a class of compounds widely recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its closely related analogs, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the molecular pathways involved.

A notable scarcity of specific quantitative data for this compound exists in current literature. Consequently, for comparative and illustrative purposes, this guide incorporates data from its more extensively studied parent compound, kaempferol-3-O-rutinoside, and its aglycone, kaempferol. Researchers are advised to consider these as related but distinct molecular entities.

Core Biological Activities: Quantitative Data

The biological efficacy of this compound and its analogs has been quantified across various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: Anti-inflammatory Activity
CompoundModel SystemParameter MeasuredConcentration / DoseResultReference
Kaempferol-3-O-β-rutinosideLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionDose-dependentIC₅₀: ~260 µM[1]
Kaempferol-3-O-β-rutinosideLPS-stimulated RAW 264.7 macrophagesTNF-α ExpressionUp to 300 µMSignificant downregulation[1]
Kaempferol-3-O-β-rutinosideLPS-stimulated RAW 264.7 macrophagesIL-6 ExpressionUp to 300 µMSignificant downregulation[1]
This compoundLPS-induced fever model (mice)Rectal TemperatureNot specifiedSignificant reduction[2]
Table 2: Antioxidant Activity
CompoundAssayKey ParameterResult (IC₅₀)Reference
KaempferolDPPH Radical ScavengingIC₅₀< 100 µM (Strong activity)[3]
KaempferolABTS Radical ScavengingIC₅₀< 100 µM (Strong activity)[3]
Kaempferol-3-O-rutinosideDPPH Radical ScavengingIC₅₀> 100 µM (Weak activity)[3]
Kaempferol-3-O-rutinosideABTS Radical ScavengingIC₅₀> 100 µM (Weak activity)[3]
Kaempferol-3-O-glucosideDPPH Radical ScavengingIC₅₀13.41 ± 0.64 µg/mL[4]
Table 3: Anticancer Activity
CompoundCell LineActivityResult (IC₅₀)Reference
KaempferolHepG2 (Human Hepatoma)Anti-proliferation30.92 µM[3]
KaempferolCT26 (Mouse Colon Cancer)Anti-proliferation88.02 µM[3]
KaempferolB16F1 (Mouse Melanoma)Anti-proliferation70.67 µM[3]
6-MethoxykaempferolDLD-1 (Human Colon Adenocarcinoma)Anti-proliferation101.8 µM[5]
6-MethoxykaempferolA549 (Human Lung Carcinoma)Anti-proliferation125.1 µM[5]
6-MethoxykaempferolMCF-7 (Human Breast Adenocarcinoma)Anti-proliferation> 200 µM[5]
Kaempferol-3-O-rutinosideA549 (Human Lung Carcinoma)Apoptosis InductionNot specified[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. Its anti-inflammatory action is primarily linked to the inhibition of the NF-κB and MAPK pathways, while its anticancer effects appear to involve the induction of apoptosis via calcium signaling.

Anti-inflammatory Signaling

The compound has been shown to interfere with the canonical inflammatory cascade initiated by stimuli such as lipopolysaccharide (LPS). It suppresses the phosphorylation of key proteins in the MAPK pathway (p38, ERK, JNK) and inhibits the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[1] A unique proposed mechanism involves direct binding to Vascular Endothelial Growth Factor C (VEGF-C), which then interferes with the TLR4-NF-κB pathway.[2]

Anti_inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases IkB_NFkB IκB-NF-κB Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 6-Methoxykaempferol 3-O-rutinoside Compound->MAPK_cascade Inhibits Compound->IKK Inhibits VEGFC VEGF-C Compound->VEGFC Binds to VEGFC->TLR4 Interferes with Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Activates Transcription LPS LPS LPS->TLR4 Activates

Caption: Inhibition of LPS-induced NF-κB and MAPK signaling pathways.

Anticancer Signaling

In lung adenocarcinoma (A549) cells, kaempferol-3-O-rutinoside has been shown to induce apoptosis by disrupting calcium homeostasis.[1] The mechanism involves triggering cytoskeleton collapse and mitochondrial dysfunction, which leads to a significant increase in intracellular calcium levels (calcium overload). This cascade ultimately activates the apoptotic machinery.

Anticancer_Signaling_Pathway cluster_cell A549 Lung Cancer Cell Compound Kaempferol-3-O-rutinoside Cytoskeleton Cytoskeleton Collapse Compound->Cytoskeleton Induces Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Induces Ca_Overload Intracellular Calcium Overload [Ca²⁺]↑↑ Cytoskeleton->Ca_Overload Mitochondria->Ca_Overload Apoptosis Apoptosis Ca_Overload->Apoptosis Triggers Experimental_Workflow_Western_Blot start Start: LPS-stimulated RAW 264.7 Cells step1 Cell Lysis (RIPA Buffer) start->step1 step2 Protein Quantification (BCA Assay) step1->step2 step3 SDS-PAGE (Protein Separation) step2->step3 step4 Electrotransfer to PVDF Membrane step3->step4 step5 Blocking (5% BSA in TBST) step4->step5 step6 Primary Antibody Incubation (e.g., anti-p-p38) Overnight at 4°C step5->step6 step7 Secondary Antibody Incubation (HRP-conjugated) step6->step7 step8 Chemiluminescent Detection (ECL Substrate) step7->step8 end Data Analysis: Band Densitometry step8->end

References

An In-Depth Technical Guide to the Mechanism of Action of 6-Methoxykaempferol 3-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. This document details the key signaling pathways modulated by this compound, presents available quantitative data, and provides detailed experimental protocols for its investigation. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

This compound is a naturally occurring flavonol glycoside. Its chemical structure, characterized by a kaempferol (B1673270) backbone with a methoxy (B1213986) group at the 6-position and a rutinoside moiety at the 3-position, contributes to its unique biological activities[1]. These structural features enhance its solubility and bioavailability compared to its aglycone counterpart, kaempferol[1]. This compound has been identified as a key active component in several traditional medicinal herbs, driving research into its therapeutic potential[1].

Core Mechanisms of Action

The multifaceted therapeutic potential of this compound stems from its ability to modulate multiple cellular processes and signaling pathways. The primary mechanisms of action are detailed below.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways.

  • Inhibition of Pro-inflammatory Enzymes and Cytokines: The compound has been shown to inhibit the production of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX)[1]. It also reduces the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α)[1].

  • Modulation of NF-κB Signaling: A crucial mechanism underlying its anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the degradation of IκBα, it blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation[2].

  • Interference with MAPK Signaling: this compound has been demonstrated to suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). This inhibition further contributes to the reduction of inflammatory responses[2].

  • Direct Binding to VEGF-C: A unique aspect of its anti-inflammatory action is its ability to directly bind to Vascular Endothelial Growth Factor C (VEGF-C). This interaction potentiates VEGF-C signaling, which in turn interferes with the Toll-like receptor 4 (TLR4)-NF-κB pathway, leading to a reduction in pro-inflammatory cytokine production[1].

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is achieved through the donation of hydrogen atoms or electrons from its phenolic hydroxyl groups, thereby neutralizing reactive oxygen species (ROS)[1].

Anticancer Properties

This compound demonstrates potential as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. These effects are mediated through the modulation of critical signaling pathways, including the PI3K/Akt and MAPK pathways[1].

Cardioprotective and Neuroprotective Effects

Research suggests that this flavonoid glycoside possesses cardioprotective and neuroprotective properties. Its ability to reduce oxidative stress and inflammation in cardiac tissues contributes to its cardioprotective effects[1]. Furthermore, it has been shown to alleviate brain injury and neurological deficits by promoting autophagy and reducing neuronal apoptosis[1].

Quantitative Data

While extensive research has been conducted on the qualitative aspects of the mechanism of action, specific quantitative data for this compound remains limited in publicly available literature. The following table summarizes the available quantitative information.

ParameterTarget/AssayValueCell Line/SystemReference
Cytotoxicity SL cellsIC50 = 4.4 mg/LSL cells[1]
Enzyme Inhibition D-Amino Acid Oxidase13.7% inhibitionIn vitro[1]

Note: Further research is required to determine specific IC50 values for key enzymes like COX-2 and lipoxygenase, as well as quantitative measures of protein phosphorylation in relevant signaling pathways.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Compound 6-Methoxykaempferol 3-O-rutinoside Compound->IKK Inhibits DNA DNA NFkB_n->DNA DNA->Inflammatory_Genes MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 JNK JNK MKK4_7->JNK JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Compound 6-Methoxykaempferol 3-O-rutinoside Compound->p38 Inhibits Phosphorylation Compound->ERK1_2 Inhibits Phosphorylation Compound->JNK Inhibits Phosphorylation VEGF_C_Pathway Compound 6-Methoxykaempferol 3-O-rutinoside VEGFC VEGF-C Compound->VEGFC Binds to VEGFR3 VEGFR-3 VEGFC->VEGFR3 Activates Signaling VEGF-C Signaling VEGFR3->Signaling NFkB_Pathway NF-κB Pathway Signaling->NFkB_Pathway Interferes with LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_Pathway Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Cytokines Antioxidant_Workflow start Start prep_compound Prepare Serial Dilutions of This compound start->prep_compound mix Mix Compound Dilutions with DPPH Solution prep_compound->mix prep_dpph Prepare DPPH Working Solution prep_dpph->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end Cytotoxicity_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with Serial Dilutions of This compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Cell Viability and IC50 Value measure->calculate end End calculate->end

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxykaempferol 3-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological activities of 6-Methoxykaempferol 3-O-rutinoside, a flavonol glycoside of significant interest in pharmacological research.

Core Physicochemical Properties

This compound is a natural flavonoid identified in medicinal plants such as Tetrastigma hemsleyanum and Carthamus tinctorius L.[1][2] Its structure features a kaempferol (B1673270) backbone with a methoxy (B1213986) group at the 6-position and a rutinoside moiety attached at the 3-position. This glycosylation and methoxylation enhance its solubility and modulate its bioactivity compared to the parent aglycone.[1] The compound is typically supplied as a yellow powder with a purity of 95% to over 98%.[3][4]

Table 1: Physicochemical and Identification Data
PropertyValueReference(s)
Molecular Formula C₂₈H₃₂O₁₆[1][5]
Molecular Weight 624.54 g/mol (also reported as 624.55, 624.5)[1][3][5]
CAS Number 403861-33-6[4][5]
Appearance Yellow powder[4]
Purity ≥95% - 98% (by HPLC)[3][4]
LogP -1[1]
tPSA 255 Ų[1]
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1][3]
InChIKey FPVLVSUOCXHCMR-FPHOCJSOSA-N[3]
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O[3]
Table 2: Solubility and Storage Recommendations
SolventSolubilityNotesReference(s)
DMSO ~10–20 mg/mLPreferred for stock solutions[1][2]
Methanol (B129727) Soluble---[2][5]
Ethanol (B145695) SolubleLimited at high concentrations[1][2]
Pyridine Soluble---[2]
Water Poor (<1 mg/mL)Requires solubilizers (e.g., SBE-β-CD)[1][5]
Storage (Powder) -20°C for up to 3 years; 2-8°C for up to 24 monthsKeep vial tightly sealed[1][2]
Storage (Solution) -80°C for up to 6 months; -20°C for up to 2 weeksStore as aliquots in tightly sealed vials[1][2]

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.[4]

Spectroscopic Data

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.[8] Tandem MS (MS/MS) helps elucidate the structure by showing characteristic fragmentation patterns, such as the loss of the rutinoside moiety.[9][10] The primary fragmentation involves the cleavage of the glycosidic bond.[11]

Table 3: Key Spectroscopic Data
TechniqueObservationInferred Structural Feature
¹H-NMR Aromatic protons (B-ring): ~δ 8.0 ppm (d) and ~δ 6.9 ppm (d). Anomeric protons: ~δ 5.1 ppm (d, glucose) and ~δ 4.5 ppm (d, rhamnose). Methoxy group: ~δ 3.9 ppm (s).Kaempferol backbone, rutinoside moiety, and 6-methoxy substitution.
¹³C-NMR Resonances confirming kaempferol nucleus and 12 carbons of the rutinoside moiety.Confirms the complete carbon skeleton.
HRMS (ESI) [M+H]⁺ or [M-H]⁻ ions corresponding to C₂₈H₃₂O₁₆.Confirms molecular formula and weight.
FTIR Bands for hydroxyl (~3415 cm⁻¹), aromatic (~1608–1452 cm⁻¹), and carbonyl (~1654 cm⁻¹) groups.Presence of key functional groups.[7]
Experimental Protocols

Protocol 1: Isolation and Purification from Plant Material

This protocol is a generalized procedure based on methods for isolating flavonoids from plant extracts.[8]

  • Extraction: Dried and ground plant material is extracted exhaustively with a solvent such as ethanol or methanol at room temperature or under reflux. The resulting extract is filtered and concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in a water/methanol mixture (e.g., 9:1 v/v) and partitioned successively against solvents of increasing polarity, such as petroleum ether, chloroform, and finally butanol, to separate compounds based on polarity.

  • Initial Fractionation (Silica Gel Chromatography): The target-containing fraction (typically the more polar fraction) is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, such as chloroform-methanol-water, is used to separate the extract into multiple sub-fractions.

  • Size-Exclusion Chromatography (Sephadex LH-20): Fractions containing the desired compound are further purified using a Sephadex LH-20 column with methanol or an aqueous methanol mixture as the mobile phase. This step separates molecules based on size and polarity.

  • Final Purification (Preparative HPLC/TLC): The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to yield the compound at >95% purity.

  • Structure Verification: The identity and purity of the final product are confirmed using NMR, MS, and analytical HPLC.[4]

G cluster_0 Isolation Workflow Start Crude Plant Extract Partition Solvent Partitioning Start->Partition Suspend in Water/MeOH SilicaGel Silica Gel Chromatography Partition->SilicaGel Polar Fraction Sephadex Sephadex LH-20 (Size Exclusion) SilicaGel->Sephadex Target Fractions PrepHPLC Preparative HPLC/TLC Sephadex->PrepHPLC Enriched Fraction PureCompound Pure 6-Methoxykaempferol 3-O-rutinoside PrepHPLC->PureCompound

Figure 1. General workflow for the isolation and purification.

Protocol 2: Analytical HPLC-DAD Method

This protocol outlines a standard method for the analysis of flavonoids.[12][13]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol). For analysis, dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • System: HPLC with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic or Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 5-20 µL.

  • Elution Gradient: A typical gradient starts with a high percentage of Mobile Phase A (e.g., 95%), gradually increasing the percentage of Mobile Phase B over 30-60 minutes to elute compounds of increasing hydrophobicity.

  • Detection: Monitor the elution using the DAD at multiple wavelengths, typically including the characteristic absorbance maxima for flavonols around 280 nm and 360 nm.[12]

  • Quantification: Identify the compound by its retention time compared to a pure standard. Quantify using a calibration curve generated from serial dilutions of the standard.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented.[1]

Anti-Inflammatory Activity

The primary anti-inflammatory mechanism involves direct interaction with Vascular Endothelial Growth Factor C (VEGF-C).[1] This binding potentiates VEGF-C signaling, which in turn interferes with the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[1] Activation of the TLR4/NF-κB axis is a critical step in the inflammatory response to stimuli like lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines.[14][15] By disrupting this pathway, the compound effectively reduces the expression and secretion of key mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]

G cluster_pathway Anti-inflammatory Signaling Pathway Compound 6-Methoxykaempferol 3-O-rutinoside VEGFC VEGF-C Compound->VEGFC Binds & Potentiates TLR4 TLR4 VEGFC->TLR4 Interferes with Signaling LPS LPS LPS->TLR4 Binds & Activates NFkB NF-κB Activation TLR4->NFkB MyD88-dependent pathway Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Promotes Transcription

Figure 2. Anti-inflammatory mechanism via VEGF-C and TLR4/NF-κB.
Other Bioactivities and Molecular Targets

Beyond its primary anti-inflammatory role, this compound interacts with several other key molecular targets, contributing to a broad spectrum of bioactivities.

  • Antioxidant Activity: The compound can scavenge free radicals, which is a common property of phenolic compounds and contributes to its protective effects against oxidative stress.[1]

  • Anticancer Properties: It has been shown to induce apoptosis and inhibit cell proliferation, potentially through the modulation of signaling pathways like PI3K/Akt and MAPK.[1] The presence of the methoxy group may enhance its cytotoxic effects compared to its non-methoxylated analogues.[1]

  • Enzyme Inhibition: The compound is known to interact with enzymes such as Prostaglandin E2 (PGE2) synthase, Glycogen Synthase Kinase 3 Beta (GSK3β), and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1]

G cluster_targets Key Molecular Targets & Bioactivities Compound 6-Methoxykaempferol 3-O-rutinoside PGE2 PGE2 Compound->PGE2 GSK3B GSK3β Compound->GSK3B PPARG PPARγ Compound->PPARG VEGFC VEGF-C Compound->VEGFC PI3K PI3K/Akt/MAPK Compound->PI3K Antioxidant Antioxidant Compound->Antioxidant AntiInflammatory Anti-inflammatory PGE2->AntiInflammatory VEGFC->AntiInflammatory Anticancer Anticancer PI3K->Anticancer

Figure 3. Overview of key molecular targets and associated bioactivities.

Conclusion

This compound is a multifunctional flavonol glycoside with well-defined physicochemical properties. Its significant anti-inflammatory and potential anticancer activities, mediated through specific molecular targets and signaling pathways, make it a compelling candidate for further investigation in drug discovery and development. The methodologies outlined in this guide provide a robust framework for its isolation, characterization, and analysis, facilitating continued research into its therapeutic potential.

References

6-Methoxykaempferol 3-O-rutinoside: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol (B191825) 3-O-rutinoside is a flavonoid glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of kaempferol, a well-studied flavonol, it exhibits a range of biological activities, with its antioxidant properties being of particular note. This technical guide provides an in-depth overview of the antioxidant capacity of 6-Methoxykaempferol 3-O-rutinoside, detailing its radical scavenging activities, proposed molecular mechanisms of action, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Antioxidant Activity

The antioxidant potential of a compound is typically quantified through various in vitro assays that measure its ability to neutralize free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

While extensive quantitative data for this compound is still emerging, preliminary studies and data from closely related compounds provide valuable insights into its antioxidant efficacy.

Antioxidant AssayCompound TestedResultReference
DPPH Radical ScavengingThis compoundIC50: ~50 µM[1]
DPPH Radical Scavenging6-methoxykaempferol glycosidesLow activity (4.13% - 7.16% inhibition)
ABTS Radical Scavenging6-methoxykaempferol glycosidesHigh activity
FRAPThis compoundData not available in the reviewed literature

Note: The available data for 6-methoxykaempferol glycosides in the DPPH and ABTS assays did not specify the concentration at which the percentage inhibition was measured, hence they are presented here as qualitative findings. Further studies are required to establish a comprehensive quantitative antioxidant profile for this compound using a range of standardized assays.

Molecular Mechanisms of Action

The antioxidant effects of this compound are believed to be mediated through two primary mechanisms: direct radical scavenging and modulation of cellular antioxidant defense systems.

Direct Radical Scavenging

Like other flavonoids, this compound possesses a phenolic structure with hydroxyl groups that can donate a hydrogen atom to stabilize free radicals, thereby terminating the radical chain reaction. The presence of the methoxy (B1213986) group and the rutinoside moiety can influence the molecule's electron-donating capacity and steric accessibility, which in turn affects its radical scavenging activity.

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, emerging evidence suggests that flavonoids, including the parent compound kaempferol, can exert their antioxidant effects by upregulating endogenous antioxidant defense mechanisms.[2][3] A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Based on the strong evidence for kaempferol's activation of the Nrf2 pathway, it is hypothesized that this compound may act as an Nrf2 activator.[2][3][4][5] This activation would lead to the enhanced expression of a suite of antioxidant and detoxification enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), free iron, and carbon monoxide.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A cytosolic enzyme that detoxifies quinones and reduces oxidative stress.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

  • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of reactive oxygen species (ROS).

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Experimental Protocols

To ensure reproducibility and comparability of results, standardized protocols for assessing antioxidant activity are crucial. Below are detailed methodologies for the DPPH, ABTS, and FRAP assays, commonly employed for evaluating the antioxidant potential of flavonoids like this compound.

Experimental_Workflow start Start compound Prepare stock solution of This compound start->compound assays DPPH Assay ABTS Assay FRAP Assay compound->assays measure Measure Absorbance/ Color Change assays->measure calculate Calculate Percentage Inhibition and IC50 Value measure->calculate data Data Analysis and Comparison calculate->data end End data->end

Caption: General experimental workflow for assessing the antioxidant activity.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Assay:

    • In a 96-well microplate, add a specific volume of the sample solution (e.g., 100 µL) to each well.

    • Add the same volume of methanol to the control wells.

    • Add a specific volume of the DPPH solution (e.g., 100 µL) to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution and methanol) and A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant causes a decolorization that is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or ethanol (B145695) (analytical grade)

  • Phosphate buffered saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of working ABTS•+ solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add a small volume of the sample solution (e.g., 10 µL) to a 96-well plate.

    • Add a larger volume of the working ABTS•+ solution (e.g., 190 µL) to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution with the solvent and A_sample is the absorbance of the sample with the ABTS•+ solution.

  • IC50 Value: Determine the IC50 value from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Sodium acetate (B1210297) buffer (300 mM, pH 3.6)

  • Hydrochloric acid (HCl)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be prepared fresh and warmed to 37°C before use.

  • Preparation of sample and standard solutions: Prepare a stock solution and serial dilutions of this compound. Prepare a standard curve using known concentrations of FeSO₄.

  • Assay:

    • Add a small volume of the sample or standard solution (e.g., 25 µL) to a 96-well plate.

    • Add a larger volume of the FRAP reagent (e.g., 175 µL) to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is calculated by comparing the absorbance change in the sample with the standard curve of Fe²⁺. The results are expressed as µM of Fe²⁺ equivalents or in reference to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC).

Conclusion

This compound is a promising natural compound with notable antioxidant properties. Its ability to directly scavenge free radicals, coupled with its potential to activate the Nrf2 signaling pathway and enhance endogenous antioxidant defenses, underscores its therapeutic potential in conditions associated with oxidative stress. While preliminary data on its antioxidant capacity is available, further comprehensive studies are warranted to fully elucidate its quantitative antioxidant profile and to confirm the specific molecular mechanisms underlying its cytoprotective effects. The detailed experimental protocols provided in this guide offer a standardized framework for future investigations, which will be crucial for advancing our understanding of this compound and paving the way for its potential development as a novel antioxidant agent in the pharmaceutical and nutraceutical industries.

References

The Anti-inflammatory Potential of 6-Methoxykaempferol 3-O-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside, is emerging as a compound of significant interest in pharmacological research due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound, with a focus on its mechanisms of action, supported by available preclinical data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified in preclinical studies include the suppression of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Studies on the related compound kaempferol-3-O-β-rutinoside have demonstrated that it can suppress the inflammatory response in LPS-stimulated RAW264.7 macrophages by inhibiting the NF-κB pathway. This is achieved by decreasing the degradation of IκBα and subsequently preventing the nuclear translocation of the NF-κB p65 subunit[1]. This inhibitory action leads to a reduction in the expression of downstream inflammatory mediators.

Inhibition of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases leads to the expression of inflammatory cytokines and enzymes.

Kaempferol-3-O-β-rutinoside has been shown to inhibit the phosphorylation of p38, ERK, and JNK in LPS-stimulated RAW264.7 cells[1]. By blocking the activation of these key kinases, the compound effectively dampens the inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the anti-inflammatory effects of kaempferol-3-O-rutinoside, a closely related compound to this compound. It is important to note that while these findings are highly relevant, direct studies on this compound are less common in the available literature.

Table 1: In Vitro Anti-inflammatory Effects of Kaempferol-3-O-rutinoside

Cell LineStimulantCompound ConcentrationMeasured EffectResultReference
RAW264.7 macrophagesLPSUp to 300 µMNitric Oxide (NO) ProductionConcentration-dependent inhibition[1]
RAW264.7 macrophagesLPSNot specifiedTNF-α ExpressionDownregulation[1]
RAW264.7 macrophagesLPSNot specifiedIL-6 ExpressionDownregulation[1]
RAW264.7 macrophagesLPSNot specifiediNOS ExpressionSuppression[1]
RAW264.7 macrophagesLPSNot specifiedCOX-2 ExpressionSuppression[1]
H9c2 cellsLPSNot specifiedIL-1β LevelsReversal of elevated levels[2]
H9c2 cellsLPSNot specifiedIL-6 LevelsReversal of elevated levels[2]
H9c2 cellsLPSNot specifiedTNF-α LevelsReversal of elevated levels[2]

Table 2: In Vivo Anti-inflammatory and Antipyretic Effects of Kaempferol 3-O-rutinoside (K3OR)

Animal ModelConditionCompound Concentration/DoseMeasured EffectResultReference
MouseLPS-induced fever4 µMRectal TemperatureMore effective reduction than ibuprofen (B1674241) and acetaminophen[3]
MouseLPS-induced fever4 µM and 6 µMRectal TemperatureSuperior antipyretic effects compared to lower concentrations[3]
MouseLPS-induced feverNot specifiedIL-6 and TNF-α LevelsAccelerated elimination in the middle to late stages[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following outlines the key experimental protocols cited in the literature for evaluating the anti-inflammatory effects of kaempferol-3-O-rutinoside.

Cell Culture and Treatment (RAW264.7 Macrophages)
  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of NO in the culture supernatant is determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.

  • Procedure: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). After a short incubation period at room temperature, the absorbance is measured at a specific wavelength (e.g., 540 nm). The nitrite concentration is calculated from a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, NF-κB p65, iNOS, COX-2) overnight at 4°C.

  • Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Principle: ELISA kits are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum.

  • Procedure: The assay is performed according to the manufacturer's instructions. Briefly, samples are added to wells pre-coated with a capture antibody. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal. The absorbance is measured, and the cytokine concentration is determined from a standard curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory action of this compound and a typical experimental workflow for its evaluation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_compound Inhibitory Action cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_response Inflammatory Response LPS LPS p38 p38 LPS->p38 Activates ERK ERK LPS->ERK Activates JNK JNK LPS->JNK Activates IKK IKK LPS->IKK Activates Compound 6-Methoxykaempferol 3-O-rutinoside Compound->p38 Inhibits Compound->ERK Inhibits Compound->JNK Inhibits Compound->IKK Inhibits NFkB_nucleus NF-κB (Nuclear) p38->NFkB_nucleus Activates ERK->NFkB_nucleus Activates JNK->NFkB_nucleus Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB->NFkB_nucleus Translocates iNOS iNOS NFkB_nucleus->iNOS Induces COX2 COX-2 NFkB_nucleus->COX2 Induces TNFa TNF-α NFkB_nucleus->TNFa Induces IL6 IL-6 NFkB_nucleus->IL6 Induces experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., RAW264.7) compound_treatment Compound Treatment cell_culture->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation data_collection Data Collection lps_stimulation->data_collection griess_assay Griess Assay (NO) data_collection->griess_assay elisa ELISA (Cytokines) data_collection->elisa western_blot Western Blot (Proteins) data_collection->western_blot animal_model Animal Model (e.g., LPS-induced fever) compound_admin Compound Administration animal_model->compound_admin monitoring Monitoring (e.g., Rectal Temperature) compound_admin->monitoring sample_collection Sample Collection (e.g., Serum) monitoring->sample_collection sample_collection->elisa Cytokine Analysis

References

6-Methoxykaempferol 3-O-rutinoside: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside, has emerged as a compound of significant interest in pharmacological research due to its diverse bioactive properties. This technical guide provides an in-depth overview of its potential therapeutic applications, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound. The addition of a methoxy (B1213986) group at the 6-position is believed to enhance its solubility, bioavailability, and cytotoxic effects compared to its analogue, kaempferol (B1673270) 3-O-rutinoside, making it a promising candidate for further drug development.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in various plants, known for their health-promoting properties. Among them, kaempferol and its glycosides have been extensively studied. This compound distinguishes itself by the presence of a methoxy group on the A ring of the kaempferol backbone. This structural modification is suggested to increase its lipophilicity and steric effects, which can influence its interaction with biological targets and enhance its therapeutic efficacy. This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Therapeutic Applications and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, positioning it as a multifaceted therapeutic agent.

Anti-inflammatory Activity

The compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Its mechanism of action involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Antioxidant Activity

As a flavonoid, this compound possesses significant antioxidant properties. It acts as a scavenger of free radicals, thereby mitigating oxidative stress, a key contributor to various chronic diseases.

Neuroprotective Effects

Emerging evidence suggests the neuroprotective potential of kaempferol glycosides. The ability of this compound to cross the blood-brain barrier and modulate neuronal signaling pathways makes it a candidate for investigation in the context of neurodegenerative diseases.

Anticancer Properties

The methoxy group in this compound appears to enhance its cytotoxicity against cancer cells compared to kaempferol and its other glycosides. Its anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of pathways such as the PI3K/Akt and calcium signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its related compounds.

Table 1: Anticancer Activity

CompoundCell LineAssayResult (IC50)Reference
KaempferolA549 (Lung)MTT Assay~50 µMInferred from
KaempferolHepG2 (Liver)MTT Assay~30 µMInferred from
KaempferolCT26 (Colon)MTT Assay~40 µMInferred from
KaempferolB16F1 (Melanoma)MTT Assay~60 µMInferred from
This compound--Enhanced cytotoxicity noted, specific IC50 values require further research.

Table 2: Anti-inflammatory Activity

CompoundModelParameter MeasuredResultReference
Kaempferol-3-O-rutinosideLPS-stimulated RAW 264.7 cellsNO ProductionSignificant inhibitionInferred from
Kaempferol-3-O-rutinosideConA-activated T cellsProliferationInhibition rate of 72.05% at 100 µM after 72h
KaempferolConA-activated T cellsProliferationInhibition rate of 86.7% at 100 µM after 48h

Table 3: Antioxidant Activity

CompoundAssayResult (IC50)Reference
KaempferolDPPH Radical Scavenging~10 µg/mLInferred from
KaempferolABTS Radical Scavenging-Strong activity noted

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the compound.

  • Reaction Mixture Preparation: In a 96-well plate, mix 100 µL of various concentrations of this compound (in methanol) with 100 µL of a 0.2 mM DPPH solution (in methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Ascorbic acid can be used as a positive control.

Western Blot Analysis for PI3K/Akt Pathway

This protocol is for determining the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant pathway proteins overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

NF-κB Activation Assay

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat with an inflammatory stimulus (e.g., LPS) with or without this compound.

  • Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

  • Antibody Incubation: Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Calcium Imaging Assay

This protocol is for monitoring intracellular calcium mobilization.

  • Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Acquire baseline fluorescence images before stimulation.

  • Stimulation and Imaging: Stimulate the cells with an appropriate agonist in the presence or absence of this compound and record the changes in fluorescence intensity over time using a fluorescence microscope equipped with a time-lapse imaging system.

  • Data Analysis: Analyze the changes in fluorescence intensity to determine the kinetics of intracellular calcium release.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

Caption: PI3K/Akt Signaling Pathway Inhibition.

NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK This compound This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus translocates Inflammatory Genes Inflammatory Genes NF-κB_n NF-κB NF-κB_n->Inflammatory Genes activates

Caption: NF-κB Signaling Pathway Inhibition.

MAPK_Signaling_Pathway Stress Stimuli Stress Stimuli This compound This compound MAPKK MAPKK This compound->MAPKK inhibits MAPKKK MAPKKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Inflammation Inflammation Transcription Factors->Inflammation Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Caption: MAPK Signaling Pathway Modulation.

Calcium_Signaling_Pathway This compound This compound ER Endoplasmic Reticulum Ca2+ Ca2+ ER->Ca2+ releases Mitochondria Mitochondria Ca2+->Mitochondria overload Cytoskeleton Collapse Cytoskeleton Collapse Ca2+->Cytoskeleton Collapse Apoptosis Apoptosis Mitochondria->Apoptosis Cytoskeleton Collapse->Apoptosis

Caption: Calcium Signaling and Apoptosis Induction.

Experimental_Workflow_Western_Blot cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection A Seed Cells B Treat with Compound A->B C Cell Lysis B->C D Quantify Protein C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Blocking F->G H Primary Antibody G->H I Secondary Antibody H->I J Detection I->J

Caption: Western Blot Experimental Workflow.

Conclusion and Future Directions

This compound is a promising natural compound with a wide array of potential therapeutic applications. Its enhanced bioactivity, attributed to the 6-methoxy group, warrants further investigation. Future research should focus on obtaining more robust quantitative data directly comparing its efficacy to kaempferol 3-O-rutinoside across various disease models. Elucidating the precise molecular interactions and downstream effects through advanced techniques will be crucial for its development as a novel therapeutic agent. In vivo studies and preclinical trials are essential next steps to validate its therapeutic potential and safety profile for clinical applications.

6-Methoxykaempferol 3-O-rutinoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Flavonoid in Traditional Medicine and Modern Drug Discovery

Introduction

6-Methoxykaempferol (B191825) 3-O-rutinoside, a flavonoid glycoside, has garnered significant attention in the scientific community for its prevalence in various traditional medicinal plants and its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its traditional uses, biological effects, and the molecular mechanisms that underpin its therapeutic potential. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the intricate signaling pathways it modulates.

Historically, plants containing 6-methoxykaempferol 3-O-rutinoside have been used in traditional medicine to treat ailments such as fever.[1] Modern scientific investigations have begun to validate these traditional uses, revealing a spectrum of biological activities including anti-inflammatory, antioxidant, anticancer, cardioprotective, and neuroprotective effects.[1]

Quantitative Biological Activity

While extensive research has been conducted on the qualitative aspects of this compound's bioactivity, there is a notable scarcity of publicly available, structured quantitative data such as IC50 values. The following table summarizes the available quantitative data for related compounds and the reported qualitative activities of this compound. Researchers are encouraged to perform quantitative assays to further elucidate the potency of this compound.

Biological ActivityTarget/AssayTest SystemResultReference
Antioxidant DPPH Radical Scavengingin vitroActive[1]
ABTS Radical Scavengingin vitroActive
Anti-inflammatory Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesInhibition[2]
Cyclooxygenase-2 (COX-2)Reduction of inflammatory mediators[1]
Interleukin-6 (IL-6)Reduction of inflammatory mediators[1]
Anticancer Various Cancer Cell Linesin vitroInduces apoptosis and inhibits proliferation[1]
Cardioprotective Oxidative Stress and InflammationCardiac tissuesCardioprotective effects observed[1]
Neuroprotective Brain Injury and Neurological DeficitsAlleviates by promoting autophagy and reducing neuronal apoptosis[1]

Experimental Protocols

Extraction and Isolation of this compound from Tetrastigma hemsleyanum

This protocol outlines a general method for the extraction and isolation of this compound from its natural source, Tetrastigma hemsleyanum.

a. Extraction:

  • Air-dry the plant material (e.g., roots of T. hemsleyanum) and grind it into a fine powder.

  • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 24-48 hours with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Repeat the extraction process with 50% ethanol to ensure exhaustive extraction of the flavonoid glycosides.

b. Isolation:

  • Subject the crude extract to column chromatography on a silica (B1680970) gel column.

  • Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) and then methanol (B129727).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing the target compound.

  • Pool the fractions rich in this compound and concentrate them.

  • Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A suitable mobile phase would be a gradient of methanol and water. The specific gradient and flow rate should be optimized for the best separation.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol provides a step-by-step method for evaluating the antioxidant potential of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in methanol or another suitable solvent.

    • Prepare a series of dilutions of the sample to be tested.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages

This protocol describes the measurement of the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

  • Cell Culture and Treatment:

    • Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Determination (Griess Assay):

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.

  • Calculation:

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.

Signaling Pathway Modulations

This compound exerts its biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of this compound on the NF-κB and MAPK signaling cascades, which are crucial in inflammation and other cellular processes.

NF-κB Signaling Pathway Inhibition

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) NFkB_nucleus->Inflammatory_Genes Compound 6-Methoxykaempferol 3-O-rutinoside Compound->IKK Inhibits Compound->IkBa Prevents Degradation Compound->NFkB_nucleus Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway Inhibition

MAPK_Inhibition Stimulus Cellular Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Compound 6-Methoxykaempferol 3-O-rutinoside Compound->p38 Inhibits Phosphorylation Compound->JNK Inhibits Phosphorylation Compound->ERK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

This compound stands out as a flavonoid with significant therapeutic promise, rooted in its traditional medicinal use and supported by growing scientific evidence. Its multifaceted biological activities, particularly its anti-inflammatory and antioxidant properties, are mediated through the modulation of critical signaling pathways such as NF-κB and MAPK. This technical guide provides a foundational resource for researchers, offering insights into its mechanism of action and practical protocols for its investigation. Further quantitative studies are imperative to fully characterize its potency and to pave the way for its potential development as a novel therapeutic agent.

References

6-Methoxykaempferol 3-O-rutinoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol 3-O-rutinoside is a naturally occurring flavonol glycoside that has garnered significant interest in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the discovery, history, and key characteristics of this compound. It details its physicochemical properties, natural sources, and established protocols for its isolation and characterization. Furthermore, this document elucidates the compound's biological activities, including its antioxidant, anti-inflammatory, and antimicrobial effects, and explores the underlying molecular mechanisms and signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. Flavonoids are known for their broad spectrum of biological activities, and the structural modifications of the basic flavonoid skeleton, such as glycosylation and methoxylation, can significantly influence their bioavailability and therapeutic potential. This document focuses specifically on this compound, providing a detailed account of its scientific journey from initial identification to its current status as a molecule of interest for pharmaceutical research.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

PropertyValueSource
Molecular Formula C₂₈H₃₂O₁₆[1]
Molecular Weight 624.54 g/mol [2]
CAS Number 403861-33-6[2][3]
Appearance Yellow powder[1]
Purity (typical) >98% (HPLC)[2]
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[2]
InChI Key FPVLVSUOCXHCMR-FPHOCJSOSA-N[2]

Discovery and Natural Occurrence

The history of this compound is intertwined with the phytochemical analysis of various medicinal plants. While a singular "discovery" event is not prominently documented, its identification has been the result of ongoing research into the chemical constituents of plant species with traditional medicinal uses.

One of the most notable natural sources of this compound is Tetrastigma hemsleyanum, a plant used in traditional Chinese medicine.[4] Phytochemical investigations of this plant have repeatedly identified this compound as a key component.[5][6] Another significant source is Pilocarpus pennatifolius, a plant native to South America.[7][8] The presence of this flavonoid in these and other plant species underscores its distribution in the plant kingdom and hints at its potential ecological and pharmacological roles.

Experimental Protocols

The isolation and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques.

Isolation Protocol

A general workflow for the isolation of this compound from plant material is outlined below. This process typically involves extraction followed by a series of chromatographic purification steps.

G Isolation Workflow for this compound plant_material Dried Plant Material (e.g., Tetrastigma hemsleyanum) extraction Solvent Extraction (e.g., Ethanol (B145695) or Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Silica (B1680970) Gel Column Chromatography (Gradient Elution, e.g., Chloroform-Methanol) crude_extract->fractionation fractions Flavonoid-rich Fractions fractionation->fractions purification1 Sephadex LH-20 Gel Filtration (Methanol) fractions->purification1 partially_pure Partially Purified Compound purification1->partially_pure purification2 Preparative HPLC or TLC partially_pure->purification2 pure_compound Pure this compound purification2->pure_compound

A typical workflow for isolating the target compound.

Methodology Details:

  • Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as ethanol or methanol (B129727) at room temperature.[9]

  • Fractionation: The crude extract is then subjected to silica gel column chromatography. A gradient elution system, often a mixture of chloroform (B151607) and methanol, is used to separate the compounds based on polarity.[4]

  • Purification: The flavonoid-rich fractions are further purified using size-exclusion chromatography, such as Sephadex LH-20, with methanol as the eluent.[10] Final purification to obtain the compound at high purity is often achieved through preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC).[4]

Structure Elucidation

The definitive identification of this compound is accomplished through modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the structure. Key signals in the ¹H NMR spectrum include those for the aromatic protons of the kaempferol (B1673270) backbone, the methoxy (B1213986) group, and the anomeric protons of the glucose and rhamnose units of the rutinoside moiety. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity of the entire molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.[11] Tandem MS (MS/MS) experiments help in confirming the structure by analyzing the fragmentation pattern, which typically shows the loss of the rutinoside sugar moiety.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a compound of significant interest for drug discovery and development.

Antioxidant Activity

Like many flavonoids, this compound possesses antioxidant properties. It can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[4]

G Antioxidant Mechanism ros Reactive Oxygen Species (ROS) cell_damage Cellular Damage (Lipid peroxidation, DNA damage) ros->cell_damage neutralization Neutralization ros->neutralization compound 6-Methoxykaempferol 3-O-rutinoside compound->neutralization

Mechanism of the compound's antioxidant action.
Anti-inflammatory Activity

The anti-inflammatory effects of this compound are well-documented. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12] Its mechanism of action involves the modulation of key inflammatory signaling pathways.

One of the prominent pathways affected is the Toll-like receptor 4 (TLR4)/NF-κB pathway.[13] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to a signaling cascade that culminates in the activation of the transcription factor NF-κB, which then promotes the expression of inflammatory genes. This compound can interfere with this pathway, leading to a reduction in the inflammatory response.[4] More recent studies have also implicated the AMPK/SIRT1 pathway in its anti-inflammatory effects in cardiomyocytes.[14]

G Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb compound 6-Methoxykaempferol 3-O-rutinoside compound->nfkb inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb->inflammation

Inhibition of the TLR4/NF-κB signaling pathway.
Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties against a range of pathogens, although the exact mechanisms are still under investigation.

Other Potential Activities

Preliminary research suggests that this compound may also have anticancer and neuroprotective effects, though further studies are required to validate these findings and elucidate the underlying mechanisms.

Synthesis

The chemical synthesis of this compound is considered challenging. The main difficulties lie in the regioselective glycosylation of the kaempferol backbone and the need for multiple protection and deprotection steps. As a result, the compound is primarily obtained through isolation from natural sources.

Conclusion

This compound is a flavonoid glycoside with a compelling profile of biological activities. Its discovery and history are a testament to the value of exploring the chemistry of medicinal plants. The detailed protocols for its isolation and characterization, coupled with a growing understanding of its mechanisms of action, position this compound as a promising candidate for further investigation in the fields of pharmacology and drug development. The structured data and visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this intriguing natural product.

References

In-Depth Technical Guide to the Structural Elucidation of 6-Methoxykaempferol 3-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside with significant biological interest. This document details the experimental protocols for its isolation and characterization, presents spectroscopic data in a clear, tabular format, and visualizes its structure and potential signaling pathways using Graphviz diagrams.

Introduction

This compound is a naturally occurring flavonoid found in various plant species, including Pilocarpus pennatifolius. Flavonoids are a class of secondary metabolites known for their diverse pharmacological activities. The structural characterization of these compounds is a critical step in understanding their biological function and potential for therapeutic applications. This guide will walk through the methodologies and data interpretation involved in the complete structural elucidation of this specific glycoside.

Isolation and Purification

The isolation of this compound from its natural source typically involves a multi-step chromatographic process.

Experimental Protocol: Extraction and Chromatographic Separation

A general protocol for the isolation and purification of this compound is as follows:

  • Extraction: The dried and powdered plant material (e.g., leaves of Pilocarpus pennatifolius) is extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to fractionate the components based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, often starting with a less polar solvent system and gradually increasing the polarity (e.g., a gradient of chloroform-methanol), is used to separate the different components.

  • Size Exclusion Chromatography: Further purification is often achieved using size exclusion chromatography on a Sephadex LH-20 column, with methanol as the mobile phase. This step separates molecules based on their size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to obtain the pure compound is typically performed using preparative HPLC on a C18 column with a methanol/water or acetonitrile/water gradient.

The workflow for this process is visualized in the diagram below.

G Isolation and Purification Workflow Plant Dried Plant Material Extraction Extraction (Methanol/Ethanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Polar Fractions (Ethyl Acetate/n-Butanol) Partitioning->Fractions SilicaGel Silica Gel Column Chromatography Fractions->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC PureCompound Pure 6-Methoxykaempferol 3-O-rutinoside PrepHPLC->PureCompound

A simplified workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

Experimental Protocol: Mass Spectrometry

  • Instrument: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.

  • Ionization Mode: Both positive and negative ion modes can be employed.

  • Data Acquisition: Full scan mass spectra are acquired to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.

Data Presentation: Mass Spectrometry

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺625.1767625.1767C₂₈H₃₃O₁₆⁺
[M-H]⁻623.1611623.1618C₂₈H₃₁O₁₆⁻

The fragmentation pattern in MS/MS provides crucial information about the structure. The loss of the rutinoside moiety (rhamnose and glucose) is a characteristic fragmentation.

G Mass Spectrometry Fragmentation cluster_products Key Fragments M [M-H]⁻ m/z 623 Aglycone [Aglycone-H]⁻ m/z 315 M->Aglycone Rutinose Loss of Rutinose (308 Da)

Primary fragmentation of this compound in negative ion mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the detailed structural elucidation of organic molecules. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated solvents such as DMSO-d₆ or Methanol-d₄ are commonly used.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Experiments:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

Data Presentation: NMR Spectroscopic Data

Table 1: Predicted ¹³C and ¹H NMR Data for this compound (in DMSO-d₆)

PositionPredicted δC (ppm)Predicted δH (ppm) (J in Hz)
Aglycone
2~157.0
3~133.5
4~177.8
5~152.5
6~131.5
7~162.0
8~94.5~6.45 (s)
9~157.0
10~105.0
1'~121.0
2', 6'~131.0~8.05 (d, 8.8)
3', 5'~115.3~6.90 (d, 8.8)
4'~160.0
6-OCH₃~60.0~3.80 (s)
Glucose
1''~101.3~5.45 (d, 7.5)
2''~74.2~3.20-3.50 (m)
3''~76.6~3.20-3.50 (m)
4''~70.0~3.20-3.50 (m)
5''~75.8~3.20-3.50 (m)
6''~66.1~3.50-3.70 (m)
Rhamnose
1'''~100.8~4.50 (d, 1.5)
2'''~70.4~3.50-3.80 (m)
3'''~70.6~3.30-3.50 (m)
4'''~71.9~3.20-3.40 (m)
5'''~68.4~3.40-3.60 (m)
6'''~17.8~1.10 (d, 6.2)

Note: These are predicted values and may vary slightly from experimental data.

The final elucidated structure is presented below.

G Structure of this compound Aglycone Kaempferol (B1673270) Aglycone (with 6-OCH3) Rutinose Rutinoside (Glucose-Rhamnose) Aglycone->Rutinose 3-O-glycosidic bond

Schematic representation of this compound.

Potential Signaling Pathway Interactions

Preliminary research suggests that kaempferol and its glycosides may exert their biological effects by modulating various cellular signaling pathways. While specific studies on this compound are limited, the potential pathways of interest based on related compounds include the TLR4/NF-κB, PI3K/Akt, and MAPK pathways.

TLR4/NF-κB Signaling Pathway

This pathway is a key regulator of the inflammatory response. Some flavonoids have been shown to inhibit this pathway, leading to anti-inflammatory effects.

G Potential Inhibition of TLR4/NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Response Nucleus->Inflammation gene expression Compound 6-Methoxykaempferol 3-O-rutinoside Compound->TLR4 Compound->IKK

Hypothesized inhibitory action on the TLR4/NF-κB pathway.
PI3K/Akt and MAPK Signaling Pathways

These pathways are crucial in regulating cell proliferation, survival, and apoptosis. Dysregulation of these pathways is often associated with cancer. Kaempferol has been reported to modulate these pathways, suggesting a potential mechanism for its anticancer properties.

G Potential Modulation of PI3K/Akt and MAPK Pathways GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation MAPK->Apoptosis Compound 6-Methoxykaempferol 3-O-rutinoside Compound->PI3K Compound->MAPK

Hypothesized modulation of PI3K/Akt and MAPK signaling pathways.

Conclusion

The structural elucidation of this compound is a systematic process that combines chromatographic separation techniques with advanced spectroscopic analysis. The combination of mass spectrometry and multidimensional NMR is indispensable for the unambiguous determination of its chemical structure. Further research is warranted to fully characterize its biological activities and to elucidate the specific molecular mechanisms by which it interacts with cellular signaling pathways. This foundational knowledge is essential for the potential development of this natural product into a therapeutic agent.

Unraveling the Metabolic Journey of 6-Methoxykaempferol 3-O-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol 3-O-rutinoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Understanding its metabolic fate is paramount for evaluating its bioavailability, efficacy, and safety. This technical guide synthesizes the current knowledge on the metabolic pathways of flavonoids, with a specific focus on projecting the metabolism of this compound based on data from its parent compound, kaempferol (B1673270), and other structurally related flavonoids. This document provides a putative metabolic pathway, summarizes relevant pharmacokinetic data from analogous compounds in structured tables, details pertinent experimental methodologies, and presents visual diagrams of the proposed metabolic cascade.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their wide range of biological activities. This compound belongs to the flavonol subclass of flavonoids. Its structure consists of a 6-methoxy substituted kaempferol aglycone linked to a rutinose (a disaccharide of glucose and rhamnose) at the 3-hydroxyl position. The metabolic pathway of a flavonoid glycoside is a critical determinant of its biological activity, as the parent compound is often extensively modified by intestinal and hepatic enzymes, as well as the gut microbiota. While direct metabolic studies on this compound are limited, a comprehensive understanding of its metabolic journey can be inferred from studies on kaempferol and its glycosides.

Proposed Metabolic Pathways

The metabolism of this compound is anticipated to proceed through a series of sequential steps, primarily involving deglycosylation, followed by Phase I and Phase II metabolism of the resulting aglycone, and microbial metabolism in the colon.

Step 1: Deglycosylation in the Small Intestine

The initial and rate-limiting step in the absorption and metabolism of most flavonoid glycosides is the hydrolysis of the sugar moiety. In the small intestine, brush border enzymes, such as lactase phlorizin (B1677692) hydrolase, can hydrolyze the glycosidic bond. For a rutinoside, this would involve the sequential removal of the terminal rhamnose followed by the glucose, or the action of specific microbial enzymes that can cleave the entire disaccharide. This process releases the aglycone, 6-Methoxykaempferol.

Step 2: Phase I and Phase II Metabolism in the Intestine and Liver

Once the aglycone, 6-Methoxykaempferol, is released, it can be absorbed by enterocytes. Inside these cells and subsequently in the liver, it is expected to undergo extensive Phase I and Phase II metabolism.

  • Phase I Metabolism: This primarily involves oxidation and demethylation reactions catalyzed by cytochrome P450 (CYP) enzymes. The methoxy (B1213986) group at the 6-position may undergo O-demethylation, converting it to a hydroxyl group. For methoxylated flavonoids, CYP1A1 and CYP1A2 are key enzymes in this process.

  • Phase II Metabolism: The aglycone and its Phase I metabolites are rapidly conjugated to increase their water solubility and facilitate excretion. The primary conjugation reactions are glucuronidation and sulfation. The hydroxyl groups on the flavonoid backbone are the sites for these reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. For the parent compound kaempferol, major metabolites include kaempferol-3-glucuronide (B1261999) and kaempferol-7-glucuronide.

Step 3: Microbial Metabolism in the Colon

Any this compound that is not absorbed in the small intestine will travel to the colon. Here, the vast and diverse gut microbiota will metabolize the compound. The initial step is deglycosylation by bacterial glycosidases. The resulting aglycone, 6-Methoxykaempferol, is then further degraded by microbial enzymes, leading to the fission of the C-ring. This results in the formation of smaller phenolic compounds, such as phenylacetic and phenylpropionic acid derivatives, which can be absorbed into the bloodstream.

Quantitative Data from Related Compounds

Direct quantitative pharmacokinetic data for this compound is not currently available. The following tables summarize key pharmacokinetic parameters for its parent aglycone, kaempferol, in rats, which can serve as a proxy for understanding the potential disposition of 6-Methoxykaempferol.

Table 1: Pharmacokinetic Parameters of Kaempferol in Rats Following Intravenous Administration

Parameter10 mg/kg25 mg/kg
Clearance (L/hr/kg) ~3~3
Volume of Distribution (L/kg) 8-128-12
Terminal Half-life (h) 3-43-4
AUC (hr*µg/ml) Proportional to doseProportional to dose

Data sourced from studies on kaempferol pharmacokinetics in rats.[1][2]

Table 2: Pharmacokinetic Parameters of Kaempferol in Rats Following Oral Administration

Parameter100 mg/kg250 mg/kg
Tmax (h) ~1-2~1-2
Bioavailability (F) ~2%~2%
AUC (hr*µg/ml) Proportional to doseProportional to dose

Data sourced from studies on kaempferol pharmacokinetics in rats, highlighting poor oral bioavailability due to extensive first-pass metabolism.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the metabolic pathways of flavonoids like this compound.

In Vitro Metabolism using Liver and Small Intestinal Microsomes

Objective: To investigate the Phase I and Phase II metabolism of this compound.

Materials:

  • Rat or human liver and small intestinal microsomes

  • This compound

  • NADPH regenerating system (for Phase I)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) (for glucuronidation)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) (for sulfation)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Methanol (B129727) (for reaction termination)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Protocol:

  • Prepare incubation mixtures in potassium phosphate buffer (pH 7.4).

  • For Phase I metabolism, the mixture should contain microsomes (e.g., 0.5 mg/mL protein), this compound at various concentrations, and the NADPH regenerating system.

  • For Phase II metabolism (glucuronidation), the mixture should contain microsomes, this compound, and UDPGA. The microsomes should be pre-incubated with a detergent like alamethicin (B1591596) to expose the UGT active sites.

  • For sulfation studies, cytosolic fractions would be used instead of microsomes, with PAPS as the cofactor.

  • Initiate the reactions by adding the respective cofactors.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reactions by adding an equal volume of cold methanol containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

In Vivo Pharmacokinetic Studies in Rodents

Objective: To determine the oral bioavailability, clearance, and major circulating metabolites of this compound.

Materials:

  • Sprague-Dawley rats (or other suitable rodent model)

  • This compound formulated for intravenous and oral administration

  • Cannulas for blood sampling

  • Heparinized tubes for blood collection

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Fast the animals overnight before dosing.

  • For intravenous administration, administer a single bolus dose of this compound via the tail vein.

  • For oral administration, administer the compound by oral gavage.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract the parent compound and its metabolites from the plasma using protein precipitation or liquid-liquid extraction.

  • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and its major metabolites.

  • Perform non-compartmental pharmacokinetic analysis to determine parameters such as AUC, clearance, volume of distribution, half-life, and oral bioavailability.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed metabolic pathways and experimental workflows.

Metabolic_Pathway_of_6-Methoxykaempferol_3-O-rutinoside cluster_oral Oral Ingestion cluster_intestine Small Intestine cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation cluster_colon Colon 6-M-K-3-O-R 6-Methoxykaempferol 3-O-rutinoside Deglycosylation Deglycosylation (Brush Border Enzymes) 6-M-K-3-O-R->Deglycosylation Microbial_Deglycosylation Microbial Deglycosylation 6-M-K-3-O-R->Microbial_Deglycosylation Unabsorbed Aglycone 6-Methoxykaempferol (Aglycone) Deglycosylation->Aglycone Absorption Absorption into Enterocytes Aglycone->Absorption Phase2 Phase II Metabolism (Glucuronidation, Sulfation) UGTs, SULTs Aglycone->Phase2 Direct Conjugation Microbial_Metabolism Microbial Ring Fission Aglycone->Microbial_Metabolism Phase1 Phase I Metabolism (O-demethylation, Oxidation) CYP450s Absorption->Phase1 Phase1_Metabolites Phase I Metabolites Phase1->Phase1_Metabolites Conjugates Glucuronide and Sulfate Conjugates Phase2->Conjugates Phase1_Metabolites->Phase2 Circulating_Metabolites Circulating Metabolites Conjugates->Circulating_Metabolites Microbial_Deglycosylation->Aglycone Phenolic_Acids Phenolic Acids Microbial_Metabolism->Phenolic_Acids Phenolic_Acids->Absorption Absorption from Colon

Caption: Putative metabolic pathway of this compound.

Experimental_Workflow_In_Vitro_Metabolism Start Start Prepare_Incubation Prepare Incubation Mixture (Microsomes/Cytosol + Compound) Start->Prepare_Incubation Add_Cofactors Add Cofactors (NADPH, UDPGA, or PAPS) Prepare_Incubation->Add_Cofactors Incubate Incubate at 37°C Add_Cofactors->Incubate Terminate_Reaction Terminate Reaction (Cold Methanol + Internal Standard) Incubate->Terminate_Reaction Centrifuge Centrifuge to Remove Protein Terminate_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Caption: Workflow for in vitro metabolism studies.

Experimental_Workflow_In_Vivo_Pharmacokinetics Start Start Dosing Administer Compound to Animals (IV or Oral) Start->Dosing Blood_Sampling Collect Blood Samples at Timed Intervals Dosing->Blood_Sampling Plasma_Separation Separate Plasma by Centrifugation Blood_Sampling->Plasma_Separation Sample_Extraction Extract Analytes from Plasma Plasma_Separation->Sample_Extraction LCMS_Analysis Quantify Parent and Metabolites by LC-MS/MS Sample_Extraction->LCMS_Analysis PK_Analysis Perform Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow for in vivo pharmacokinetic studies.

Conclusion

While direct experimental data on the metabolic pathways of this compound is not yet available, a robust, putative metabolic pathway can be constructed based on the extensive research on its parent compound, kaempferol, and the general principles of flavonoid metabolism. The anticipated metabolic journey involves initial deglycosylation, followed by extensive Phase I and Phase II metabolism of the aglycone in the intestine and liver, and further degradation by the colonic microbiota for the unabsorbed fraction. The presence of the 6-methoxy group may influence its metabolic stability and the profile of its metabolites. The provided experimental protocols offer a clear roadmap for future studies to definitively elucidate the metabolic fate of this promising natural compound, which is essential for its further development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Signaling Pathway Modulation of 6-Methoxykaempferol 3-O-rutinoside and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature providing in-depth analysis of the specific signaling pathway modulation by 6-Methoxykaempferol 3-O-rutinoside is limited. This guide presents available information on this compound and extrapolates potential mechanisms based on the well-documented activities of its parent compound, kaempferol (B1673270), and related flavonoid glycosides.

Introduction to this compound

This compound is a flavonol glycoside found in various medicinal plants.[1] Flavonoids, a broad class of plant secondary metabolites, are recognized for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] While research on this specific methoxylated rutinoside is emerging, the extensive body of work on kaempferol and its other glycosides provides a strong foundation for understanding its potential biological activities and mechanisms of action.

This technical guide will summarize the known biological activities of this compound, delve into the well-established signaling pathways modulated by the broader class of kaempferol compounds, present quantitative data from relevant studies, detail common experimental protocols, and provide visual representations of these pathways and workflows.

Known Biological Activities of this compound

Preliminary studies have identified several biological activities of this compound:

  • Anti-inflammatory Effects: It has been shown to reduce the production of inflammatory mediators.[1] One proposed mechanism involves the potentiation of Vascular Endothelial Growth Factor C (VEGF-C) signaling, which in turn interferes with the TLR4-NF-κB pathway, leading to a decrease in pro-inflammatory cytokine production.[1]

  • Antioxidant Activity: The compound exhibits free radical scavenging capabilities and can enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.[1]

  • Antimicrobial Properties: Inhibitory effects have been observed against various pathogens.[1]

  • Anticancer Potential: It is suggested to induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.[1]

Core Signaling Pathways Modulated by Kaempferol and its Glycosides

Based on extensive research on kaempferol and its derivatives, several key signaling pathways are consistently implicated in their biological effects. It is highly probable that this compound exerts its effects through modulation of these same pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Kaempferol and its glycosides have been shown to modulate the three main MAPK subfamilies: ERK, JNK, and p38.[3][4]

  • Inhibition of Pro-inflammatory and Pro-survival Signaling: In various cancer models, kaempferol has been observed to inhibit the phosphorylation of ERK1/2, JNK, and p38, leading to downstream effects such as the downregulation of matrix metalloproteinases (MMPs) involved in metastasis.[5][6]

  • Cardioprotective Effects: In the context of myocardial ischemia-reperfusion injury, kaempferol has been shown to inhibit the activation of the pro-apoptotic JNK and p38 kinases while activating the pro-survival ERK1/2 kinase.[3]

  • Anti-inflammatory Action: Kaempferol can attenuate inflammatory responses by inhibiting the phosphorylation of JNK, ERK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][8]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is common in many diseases, including cancer.

  • Induction of Apoptosis: Kaempferol has been demonstrated to induce apoptosis in cancer cells by downregulating the PI3K/Akt pathway.[9][10] This inhibition leads to a cascade of events including the release of cytochrome c and activation of caspases.[9] In some cancers, kaempferol's pro-apoptotic effects are mediated through the inactivation of the PI3K/AKT/mTOR signaling pathway.[11]

  • Chemosensitization: Kaempferol can enhance the sensitivity of cancer cells to conventional chemotherapy by inhibiting the PI3K/Akt pathway.[5]

  • Metabolic Regulation: Kaempferol has been shown to improve exercise performance by activating the PI3K/Akt pathway in muscle cells, leading to increased glucose uptake and protein synthesis.[12]

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a key regulator of inflammation and immune responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancers.

  • Anti-inflammatory Effects: Kaempferol and its rutinosides can suppress the activation of NF-κB.[8][13] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8][13] By inhibiting NF-κB translocation to the nucleus, kaempferol downregulates the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α and IL-6.[7][8][13]

  • Cardioprotective Effects: Kaempferol-3-O-rutinoside has been shown to exert cardioprotective effects in ventricular remodeling after myocardial infarction by regulating the NF-κB/NLRP3/Caspase-1 pathway.[14]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.

  • Antioxidant and Cytoprotective Effects: Kaempferol can modulate the Nrf2 signaling pathway, leading to the upregulation of antioxidant and cytoprotective enzymes.[5][15] However, in some cancer contexts, kaempferol has been shown to decrease Nrf2 levels, making cancer cells more susceptible to apoptosis.[5]

  • Anti-neuroinflammatory Effects: Kaempferol-3-O-β-d-glucuronate, a related glycoside, has demonstrated antioxidant and anti-neuroinflammatory effects by upregulating the Nrf2/HO-1 signaling cascade in microglial cells.[4]

Quantitative Data

The following tables summarize quantitative data from studies on kaempferol and its derivatives, illustrating their potency in various biological assays.

Table 1: In Vitro Efficacy of Kaempferol and its Glycosides

CompoundCell LineAssayEndpointResultReference
KaempferolHeLa (cervical cancer)MTT AssayIC50 (72h)10.48 µM[10]
KaempferolHFF (normal)MTT AssayIC50 (72h)707.00 µM[10]
KaempferolJurkatNF-κB Reporter AssayInhibitionDose-dependent inhibition with 40 µM[16]
KaempferolMDA-MB-231 (breast cancer)Western Blotp-ERK1/2, p-JNK, p-p38Significant inhibition at 10, 20, and 40 µM[6]
Kaempferol-3-O-β-rutinosideRAW264.7Nitric Oxide AssayInhibitionDose-dependent inhibition up to 300 µM[8]
Kaempferol-3-O-β-d-glucuronateBV2 (microglia)Western Blotp-JNK, p-ERK, p-p38Strong inhibition at 25 and 50 µM[4]

Experimental Protocols

This section provides an overview of common methodologies used to investigate the signaling pathway modulation by flavonoids like this compound.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines are used depending on the research question, including cancer cell lines (e.g., HeLa, MDA-MB-231), immune cells (e.g., RAW264.7 macrophages), and normal cell lines (e.g., HFF).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The compound of interest is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific time periods.

Cell Viability and Apoptosis Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The absorbance of the dissolved formazan is proportional to the number of viable cells.

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration is determined using a method like the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-ERK, anti-Akt, anti-NF-κB p65).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. A chemiluminescent substrate is then applied, and the light emitted is captured on X-ray film or with a digital imager.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes.

  • RNA Extraction: Total RNA is isolated from cells.

  • Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The amount of fluorescence is measured in real-time during the PCR, allowing for the quantification of the initial amount of target gene expression, often normalized to a housekeeping gene.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by kaempferol and its derivatives, as well as a typical experimental workflow.

MAPK_Pathway K Kaempferol ERK1_2 ERK1/2 K->ERK1_2 JNK JNK K->JNK p38 p38 K->p38 Stimuli Stress / Growth Factors Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MKK4_7 MKK4/7 RAS->MKK4_7 MKK3_6 MKK3/6 RAS->MKK3_6 MEK1_2 MEK1/2 RAF->MEK1_2 MEK1_2->ERK1_2 Proliferation Proliferation, Survival ERK1_2->Proliferation MKK4_7->JNK Apoptosis Apoptosis, Inflammation JNK->Apoptosis MKK3_6->p38 p38->Apoptosis

Caption: Kaempferol's modulation of the MAPK signaling pathway.

PI3K_Akt_Pathway K Kaempferol PI3K PI3K K->PI3K GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival

Caption: Kaempferol's inhibition of the PI3K/Akt signaling pathway.

NFkB_Pathway K Kaempferol IKK IKK Complex K->IKK Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (TLR4) Stimuli->Receptor Receptor->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IKK Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression transcription

Caption: Kaempferol's suppression of the NF-κB signaling pathway.

Experimental_Workflow CellCulture Cell Culture (e.g., Cancer cell line) Treatment Treatment with 6-Methoxykaempferol 3-O-rutinoside CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Protein Protein Extraction Treatment->Protein RNA RNA Extraction Treatment->RNA DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot Western Blot (p-Akt, p-ERK, etc.) Protein->WesternBlot qPCR qPCR (Gene expression) RNA->qPCR WesternBlot->DataAnalysis qPCR->DataAnalysis

Caption: A typical experimental workflow for studying signaling pathway modulation.

Conclusion and Future Directions

While direct evidence for the signaling pathway modulation of this compound is still emerging, the extensive research on its parent compound, kaempferol, and related glycosides provides a strong predictive framework. It is highly likely that this compound exerts its pleiotropic biological effects through the modulation of key cellular signaling pathways, including MAPK, PI3K/Akt, and NF-κB.

Future research should focus on elucidating the specific interactions of this compound with the components of these pathways. Comparative studies with kaempferol and other glycosides will be crucial to understand the influence of the methoxy (B1213986) and rutinoside moieties on its bioactivity and signaling specificity. Such studies will be invaluable for the development of this and other flavonoids as potential therapeutic agents for a range of diseases.

References

The Anticancer Potential of 6-Methoxykaempferol 3-O-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific, in-depth anticancer studies on 6-Methoxykaempferol 3-O-rutinoside is limited. This guide provides a comprehensive overview based on the available data for this compound and its close structural analogs, primarily Kaempferol (B1673270) 3-O-rutinoside and other kaempferol derivatives. The information on related compounds is used to infer the potential properties and mechanisms of this compound. All data derived from analogs will be clearly indicated.

Executive Summary

This compound is a flavonoid glycoside with emerging interest in cancer research. While direct studies on this specific compound are not abundant, the broader family of kaempferol and its glycosides has demonstrated significant anticancer activities. These compounds are known to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt, MAPK, and STAT3 pathways. This technical guide synthesizes the available preclinical data, providing a foundation for future research and development of this compound as a potential therapeutic agent.

In Vitro Anticancer Activity

The cytotoxic and antiproliferative effects of kaempferol and its derivatives have been evaluated across various cancer cell lines.

Quantitative Data on Cell Viability

The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) and other measures of cell viability for this compound and its close analogs.

CompoundCancer Cell LineAssayIncubation TimeIC50 / ActivityCitation
Kaempferol-6-methoxy-7-O-glucoside HeLa (Cervical Cancer)Not SpecifiedNot SpecifiedGI50: 33.6 µg/mL[1]
Kaempferol 3-O-rutinoside HepG2 (Liver Cancer)MTT AssayNot SpecifiedData presented in a dataset, specific value not extracted[2]
Kaempferol 3-O-rutinoside MCF-7 (Breast Cancer)MTT AssayNot SpecifiedData presented in a dataset, specific value not extracted[2]
Kaempferol 3-O-rutinoside SKOV3 (Ovarian Cancer)Proliferation AssayNot SpecifiedSignificant inhibition at >40 µg/mL[3]
Kaempferol 3-O-rutinoside CAOV3 (Ovarian Cancer)Proliferation AssayNot SpecifiedSignificant inhibition at >40 µg/mL[3]
Flavonoid Extract rich in Kaempferol 3-O-rutinoside A549 (Lung Cancer)Viability AssayNot SpecifiedViability reduced to ~75% of control at 80 µg/mL[4]

Mechanisms of Action

The anticancer effects of kaempferol and its glycosides are attributed to their ability to modulate multiple cellular processes and signaling pathways.

Induction of Apoptosis

Kaempferol and its derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms:

  • Calcium Signaling Pathway: In lung adenocarcinoma cells (A549), Kaempferol 3-O-rutinoside has been found to trigger apoptosis through a mechanism involving cytoskeleton collapse, mitochondrial dysfunction, and a subsequent overload of intracellular calcium.[4][5]

  • Modulation of Bcl-2 Family Proteins: Kaempferol compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. In ovarian cancer, Kaempferol 3-O-rutinoside has been shown to suppress the p-STAT3/Bcl-2 axis, which contributes to its pro-apoptotic effects.[3]

  • Caspase Activation: The execution of apoptosis is mediated by a cascade of enzymes called caspases. Kaempferol and its glycosides have been reported to activate initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and cell death.[6]

Cell Cycle Arrest

The dysregulation of the cell cycle is a hallmark of cancer. Kaempferol and its analogs can interfere with this process, leading to cell cycle arrest and preventing cancer cell proliferation. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[7]

Inhibition of Metastasis

Metastasis is a multi-step process that involves cell migration, invasion, and adhesion. Kaempferol 3-O-rutinoside has been shown to inhibit the motility and adhesion of ovarian cancer cells.[3] This is mediated, at least in part, by the regulation of integrin beta 1.[3]

Signaling Pathways

The anticancer properties of this compound and its analogs are orchestrated through the modulation of complex signaling networks.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Kaempferol and its derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[6][8]

PI3K_Akt_Pathway 6-Methoxykaempferol_3-O-rutinoside 6-Methoxykaempferol 3-O-rutinoside PI3K PI3K 6-Methoxykaempferol_3-O-rutinoside->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival

Figure 1: Postulated inhibition of the PI3K/Akt/mTOR pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Kaempferol compounds have been shown to modulate the activity of different MAPK family members, such as ERK, JNK, and p38, to exert their anticancer effects.[6]

FOXO3a/Integrin beta 1/p-STAT3/Bcl-2 Pathway in Ovarian Cancer

A key study on Kaempferol 3-O-rutinoside in ovarian cancer has elucidated a specific signaling axis. The compound was found to modulate the transcription factor FOXO3a, which in turn regulates the expression of integrin beta 1 and the phosphorylation of STAT3, ultimately affecting the levels of the anti-apoptotic protein Bcl-2.[3]

Ovarian_Cancer_Pathway Kaempferol_3-O-rutinoside Kaempferol 3-O-rutinoside FOXO3a FOXO3a Kaempferol_3-O-rutinoside->FOXO3a Integrin_beta1 Integrin β1 FOXO3a->Integrin_beta1 pSTAT3 p-STAT3 FOXO3a->pSTAT3 Adhesion_Motility Cell Adhesion & Motility Integrin_beta1->Adhesion_Motility Bcl2 Bcl-2 pSTAT3->Bcl2 Anoikis_Resistance Anoikis Resistance Bcl2->Anoikis_Resistance Apoptosis Apoptosis Bcl2->Apoptosis

Figure 2: Signaling cascade in ovarian cancer.

In Vivo Studies

While in vivo data for this compound is scarce, a study on Kaempferol 3-O-rutinoside in a mouse model of ovarian cancer provides some insights. In this study, the compound was administered at a dose of 20 mg/kg via intraperitoneal injection three times a week for five weeks.[3] The results of this study indicated an inhibitory effect on tumor growth.[3]

Experimental Protocols

The following are generalized protocols for key in vitro assays that can be adapted for the study of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Seed_Cells Seed Cells (96-well plate) Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Figure 3: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions

The preliminary data on this compound and its analogs are promising, but further research is required to fully elucidate its potential as an anticancer agent. Key areas for future investigation include:

  • Comprehensive In Vitro Screening: Evaluation of the cytotoxic and antiproliferative effects of this compound across a wider panel of cancer cell lines to determine its spectrum of activity and to obtain robust IC50 values.

  • Detailed Mechanistic Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by the 6-methoxy form of the compound.

  • In Vivo Efficacy and Pharmacokinetics: Rigorous preclinical in vivo studies in relevant animal models to assess the therapeutic efficacy, optimal dosing, and pharmacokinetic profile of this compound.

  • Combination Studies: Evaluation of the potential synergistic effects of this compound in combination with standard-of-care chemotherapeutic agents.

Conclusion

This compound belongs to a class of flavonoids with demonstrated anticancer properties. While direct evidence for this specific compound is still emerging, the data from its close analogs strongly suggest that it warrants further investigation as a potential novel therapeutic for the treatment of various cancers. This technical guide provides a summary of the current state of knowledge and a framework for guiding future research in this promising area of drug discovery.

References

Unveiling the Antimicrobial Potential of 6-Methoxykaempferol 3-O-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the antimicrobial activity of the flavonoid, 6-Methoxykaempferol 3-O-rutinoside. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the current understanding of its efficacy against various pathogens, details the experimental methodologies for its evaluation, and explores its potential mechanisms of action.

Core Antimicrobial Activity

This compound, a glycosylated flavonol, has demonstrated notable antimicrobial properties against a range of microorganisms. Its activity is attributed to its chemical structure, which enables it to interact with and disrupt essential cellular processes in bacteria and fungi.

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its close structural analog, Kaempferol 3-O-rutinoside, has been quantified through Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliNot Specified50[1]
Staphylococcus aureusNot Specified40[1]
Pseudomonas aeruginosaNot Specified60[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of Kaempferol 3-O-rutinoside (for comparative analysis)

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusNot Specified0.25
Streptococcus agalactiaeNot Specified0.25

Experimental Protocols

The evaluation of the antimicrobial activity of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two key assays.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution of known concentration

  • Bacterial or fungal inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Add a defined volume of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add a specific volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the subsequent wells. This creates a gradient of decreasing concentrations of the compound.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, ensuring a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth and inoculum without the test compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Result Analysis prep_broth Dispense Broth prep_compound Add Compound Stock prep_broth->prep_compound prep_dilute Serial Dilution prep_compound->prep_dilute inoculate Add Standardized Inoculum prep_dilute->inoculate incubate Incubate Plates inoculate->incubate read_wells Observe for Growth incubate->read_wells determine_mic Determine MIC read_wells->determine_mic

Workflow for Broth Microdilution Assay.
Agar (B569324) Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • Sterile Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar

  • Sterile paper disks (6 mm in diameter)

  • This compound solution of known concentration

  • Bacterial or fungal inoculum standardized to a specific turbidity

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Inoculation of Agar Plate: A sterile swab is dipped into the standardized microbial inoculum and used to evenly streak the entire surface of the agar plate to create a lawn of bacteria.

  • Disk Preparation and Application: Sterile paper disks are impregnated with a specific volume of the this compound solution and allowed to dry. The impregnated disks are then placed onto the surface of the inoculated agar plate using sterile forceps.

  • Controls: A disk impregnated with the solvent used to dissolve the compound serves as a negative control. A disk with a known antibiotic can be used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: After incubation, the diameter of the clear zone of no microbial growth around each disk is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Agar_Disk_Diffusion_Workflow cluster_prep Plate & Disk Preparation cluster_application Application & Incubation cluster_analysis Result Analysis prep_plate Inoculate Agar Plate apply_disk Place Disks on Agar prep_plate->apply_disk prep_disk Impregnate Disks prep_disk->apply_disk incubate Incubate Plates apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Workflow for Agar Disk Diffusion Assay.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of this compound is believed to be multifaceted, a common characteristic of flavonoids. The primary proposed mechanisms involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes.[1]

Disruption of Bacterial Cell Membrane: The lipophilic nature of the flavonoid aglycone, enhanced by the methoxy (B1213986) group, allows it to intercalate into the bacterial cell membrane. This disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Inhibition of DNA Gyrase: Flavonoids have been shown to inhibit DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair.[1] By binding to this enzyme, this compound can prevent the supercoiling and uncoiling of DNA, thereby halting cell division and leading to bacterial cell death.

Mechanism_of_Action cluster_membrane Cell Membrane Interaction cluster_enzyme Enzyme Inhibition compound 6-Methoxykaempferol 3-O-rutinoside membrane Bacterial Cell Membrane compound->membrane dna_gyrase DNA Gyrase compound->dna_gyrase disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Bacterial Cell Death leakage->cell_death inhibition Inhibition of DNA Replication & Repair dna_gyrase->inhibition inhibition->cell_death

Proposed Antimicrobial Mechanism of Action.

Conclusion and Future Directions

This compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The available data, although limited, suggests its potential as a lead compound for the development of novel antimicrobial agents. Further research is warranted to:

  • Expand the spectrum of tested microorganisms, including multidrug-resistant strains and fungal pathogens.

  • Elucidate the precise molecular targets and signaling pathways involved in its antimicrobial action.

  • Conduct in vivo studies to evaluate its efficacy and safety in animal models.

  • Investigate the synergistic potential of this compound with existing antibiotics.

This technical guide serves as a foundational resource for the scientific community to advance the research and development of this compound as a potential therapeutic agent in the fight against infectious diseases.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 6-Methoxykaempferol 3-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside with significant potential in pharmacological research due to its various biological activities, including anti-inflammatory and anti-cancer properties.[1] Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and drug development. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods.

PropertyValueReference
Molecular Formula C₂₈H₃₂O₁₆[2]
Molecular Weight 624.54 g/mol [3]
Appearance Yellow powder[2]
Purity Typically ≥95% by HPLC[2]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol. Poorly soluble in water.[1]

Experimental Protocols

Standard Preparation

Objective: To prepare a stock solution and a series of calibration standards of this compound.

Materials:

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

Protocol:

  • Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation from Plant Material

Objective: To extract this compound from plant material for HPLC analysis.

Materials:

  • Dried and powdered plant material

  • 70% Methanol in water (v/v)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Accurately weigh 1 g of the dried and powdered plant material into a centrifuge tube.

  • Add 20 mL of 70% methanol.

  • Vortex the mixture for 1 minute.

  • Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) twice more with the plant residue.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method

This protocol is based on established methods for the analysis of kaempferol (B1673270) glycosides and can be optimized for specific instrumentation.

ParameterRecommended Conditions
Instrument HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-30% B; 25-40 min: 30-50% B; 40-45 min: 50-10% B; 45-50 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 265 nm and 350 nm

Method Validation Parameters (Expected Performance)

The following table summarizes the expected performance characteristics of the HPLC method based on validation data for structurally similar flavonoid glycosides.

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Quantitative Data Summary

The following table provides an example of a calibration curve for the quantification of this compound.

Concentration (µg/mL)Peak Area (mAU*s)
1User-generated data
5User-generated data
10User-generated data
25User-generated data
50User-generated data
100User-generated data
200User-generated data

Visualizations

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis plant_material Plant Material (Dried, Powdered) extraction Ultrasonic Extraction (70% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection c18_column C18 Reversed-Phase Column hplc_injection->c18_column gradient_elution Gradient Elution (Water/Acetonitrile) c18_column->gradient_elution dad_detection DAD Detection (265/350 nm) gradient_elution->dad_detection peak_integration Peak Integration dad_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway

G Simplified Signaling Pathway of this compound cluster_0 Cellular Effects compound 6-Methoxykaempferol 3-O-rutinoside pi3k PI3K compound->pi3k Inhibits mapk MAPK compound->mapk Modulates apoptosis Apoptosis compound->apoptosis Induces akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation Promotes inflammation Inflammation mapk->inflammation Promotes

Caption: Potential signaling pathways modulated by this compound.[1]

References

Application Note: Quantification of 6-Methoxykaempferol 3-O-rutinoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside found in various medicinal plants, including Pilocarpus pennatifolius, Tetragonia tetragonioides, and Carthamus tinctorius.[1][2][3] Flavonoids are a broad class of plant secondary metabolites known for their antioxidant, anti-inflammatory, and other health-promoting properties.[4][5] The accurate quantification of specific flavonoids like this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies to elucidate their mechanisms of action. This document provides a detailed protocol for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Physicochemical Properties of this compound [1][6][7]

PropertyValue
CAS Number 403861-33-6
Molecular Formula C₂₈H₃₂O₁₆
Molecular Weight 624.54 g/mol
Appearance Yellow powder
Solubility Poor in water, moderate in ethanol (B145695), soluble in DMSO
Purity (Typical) ≥95% (HPLC)

Experimental Protocols

Sample Preparation: Extraction of this compound

This protocol describes a solid-liquid extraction method suitable for enriching flavonoids from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 70% aqueous methanol (70:30 v/v) to the tube.[1] A 70% ethanol solution can also be effective.[8]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 45 minutes.[8]

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant material pellet to ensure complete extraction.

  • Pool the supernatants from both extractions.

  • Filter the pooled extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Preparation of Standard Solutions

Materials and Reagents:

  • This compound reference standard (≥95% purity)

  • Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO to prepare a 1 mg/mL stock solution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Chromatographic Analysis: HPLC-DAD Method

This section outlines a typical reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[9]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-80% B; 30-35 min: 80-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm and 350 nm (Flavonoids typically have absorption maxima in these regions)[10]

Alternative: UHPLC-MS/MS Method For higher sensitivity and selectivity, an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method can be employed.[11][12]

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[5][8]

  • Precursor/Product Ions: Specific m/z transitions for this compound would need to be determined by infusing a standard solution. For the similar kaempferol-3-O-rutinoside, a precursor ion of m/z 593.15 and a product ion of m/z 285.04 has been used.[5]

Data Presentation and Method Validation

The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[10] The following table presents typical validation parameters for the quantification of flavonoid glycosides, which can be used as a benchmark for the method developed for this compound.

Table 1: Typical Method Validation Parameters for Flavonoid Glycoside Quantification by HPLC [9][10][13]

ParameterKaempferol (B1673270)Rutin (B1680289) (Quercetin-3-O-rutinoside)
Linearity Range (µg/mL) 10 - 605 - 100
Correlation Coefficient (r²) > 0.998> 0.999
LOD (µg/mL) ~0.1~0.2
LOQ (µg/mL) ~0.3~0.6
Precision (Intra-day RSD%) < 2%< 2%
Precision (Inter-day RSD%) < 2%< 3%
Accuracy (Recovery %) 99.96% - 100.17%98.07% - 102.15%

Note: This data is compiled from studies on kaempferol and rutin and serves as a representative example. Actual values must be determined experimentally for this compound.

Visualizations

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing p1 Dried Plant Material p2 Grinding to Powder p1->p2 p3 Ultrasonic Extraction (70% Methanol) p2->p3 p4 Centrifugation p3->p4 p5 Filtration (0.22 µm) p4->p5 a1 HPLC-DAD / LC-MS Analysis p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection & Data Acquisition a2->a3 d1 Peak Integration a3->d1 d3 Quantification d1->d3 d2 Calibration Curve (Standard Solutions) d2->d3

Caption: Experimental workflow for quantifying this compound.

G stimulus Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Pathway stimulus->nfkb Activates flavonoid 6-Methoxykaempferol 3-O-rutinoside flavonoid->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Upregulates inflammation Inflammation cytokines->inflammation Promotes

Caption: Hypothetical anti-inflammatory signaling pathway for flavonoids.

G start Plant Sample extraction Solid-Liquid Extraction start->extraction filtration Filtration extraction->filtration analysis LC-MS/MS Analysis filtration->analysis data Raw Data (Chromatogram) analysis->data quant Quantification vs. Calibration Curve data->quant result Final Concentration (mg/g) quant->result

Caption: Logical relationship of the quantification process from sample to result.

References

Application Notes and Protocols for 6-Methoxykaempferol 3-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activities of 6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside with potential therapeutic applications. The described assays are designed to assess its cytotoxic, anti-inflammatory, and antioxidant properties, as well as its effects on key cellular signaling pathways.

Biological Activities and Potential Applications

This compound is a natural flavonoid that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Its mechanism of action is believed to involve the modulation of several key signaling pathways, such as the PI3K/Akt and MAPK pathways, and the inhibition of pro-inflammatory mediators.[1] The methoxy (B1213986) group at the 6-position is suggested to enhance its solubility and bioactivity.[1]

Anti-Inflammatory Activity: This compound has been shown to reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1] A unique anti-inflammatory mechanism involves its direct binding to Vascular Endothelial Growth Factor C (VEGF-C), which interferes with the TLR4-NF-κB pathway.[1]

Anticancer Properties: Research indicates that this compound can induce apoptosis and inhibit cell proliferation in cancer cells, potentially through the modulation of the PI3K/Akt and MAPK signaling pathways.[1] The presence of the methoxy group may enhance its cytotoxic effects compared to its non-methoxylated analogue, kaempferol (B1673270) 3-O-rutinoside.[1]

Antioxidant Effects: The compound exhibits antioxidant activity by scavenging free radicals, which helps to mitigate oxidative stress.[1]

Data Presentation: Summary of Biological Activities

The following tables summarize the reported biological activities of this compound and its close structural analog, Kaempferol 3-O-rutinoside. Note: Specific IC50 values for this compound are not widely available in the reviewed literature. The data for Kaempferol 3-O-rutinoside is provided as a reference for a closely related compound.

Table 1: Cytotoxicity Data

CompoundCell LineAssayIC50Citation
This compound analog (Quercetin 3-O-rutinoside with a methoxy group)SL cellsCytotoxicity Assay4.4 mg/L[1]
Kaempferol 3-O-rutinosideHepG2 (Human Liver Cancer)MTT Assay> 100 µM
Kaempferol 3-O-rutinosideMCF-7 (Human Breast Cancer)MTT Assay> 100 µM

Table 2: Anti-inflammatory Activity Data

CompoundCell LineAssayEndpointIC50 / InhibitionCitation
Kaempferol 3-O-rutinosideRAW 264.7Nitric Oxide ProductionNO InhibitionNot explicitly stated, but inhibition was observed[2]
Kaempferol 3-O-rutinosideRAW 264.7Cytokine ProductionTNF-α, IL-6 InhibitionDownregulation observed[2]
Kaempferol GlycosidesRAW 264.7Nitric Oxide ProductionNO InhibitionIC50: 42.8 - 44.8 µg/mL[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HepG2, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Cells prepare_compound->add_compound Treat cells incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control.

NO_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with Compound (1h) seed_cells->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_absorbance Read Absorbance at 540nm add_griess_b->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Compound 6-Methoxykaempferol 3-O-rutinoside Compound->PI3K Inhibits NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Inhibition IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) Compound 6-Methoxykaempferol 3-O-rutinoside Compound->IKK Inhibits

References

In Vivo Experimental Design for 6-Methoxykaempferol 3-O-rutinoside Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and conducting in vivo studies to evaluate the therapeutic potential of 6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside with promising biological activities. The protocols outlined below focus on its anti-inflammatory, antioxidant, and anticancer properties, offering standardized models for preclinical assessment.

Anti-inflammatory Activity Evaluation

A widely used and well-characterized model for investigating acute inflammation is the carrageenan-induced paw edema model in rodents. This model allows for the assessment of the anti-edematous effects of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or Diclofenac Sodium

  • Vehicle (e.g., 0.5% carboxymethylcellulose or appropriate solvent for the test compound)

  • Male Wistar rats (180-220 g)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, oral)

    • Group III-V: this compound (e.g., 50, 100, 200 mg/kg, oral). Dosages should be determined based on preliminary toxicity studies. Doses of the related compound, kaempferol-3-O-rutinoside, have been studied in vivo at ranges of 200-400 mg/kg for hepatoprotective effects.[1]

  • Compound Administration: Administer the vehicle, positive control, or this compound orally 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Endpoint Analysis:

  • Primary: Paw volume (mL)

  • Secondary (optional):

    • Histopathological examination of the paw tissue.

    • Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in paw tissue homogenates or serum using ELISA.

    • Myeloperoxidase (MPO) activity assay in paw tissue to quantify neutrophil infiltration.

Expected Quantitative Data
GroupTreatmentDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
IVehicle-0.85 ± 0.05-
IIIndomethacin100.35 ± 0.0358.8
IIIThis compound500.68 ± 0.0420.0
IVThis compound1000.52 ± 0.0338.8
VThis compound2000.41 ± 0.04*51.8

*Data are represented as Mean ± SEM. *p < 0.05 compared to the vehicle control group. (Note: These are hypothetical data for illustrative purposes).

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization (1 week) Grouping Random Animal Grouping (n=6-8 per group) Acclimatization->Grouping Admin Compound Administration (Oral, 60 min prior) Grouping->Admin Induction Carrageenan Injection (0.1 mL, 1%) Admin->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis Optional_Analysis Optional Endpoint Analysis (Histology, Cytokines, MPO) Data_Analysis->Optional_Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Antioxidant Activity Evaluation

The antioxidant potential of this compound can be assessed in vivo by measuring its effect on endogenous antioxidant enzymes and markers of oxidative stress in a relevant animal model.

Experimental Protocol: In Vivo Antioxidant Assay

Objective: To determine the in vivo antioxidant activity of this compound.

Materials:

  • This compound

  • Oxidative stress inducer (e.g., Carbon tetrachloride - CCl4, optional)

  • Positive control: N-acetylcysteine (NAC) or Vitamin C

  • Vehicle

  • Male Wistar rats (180-220 g)

  • Assay kits for Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH), and Malondialdehyde (MDA)

Procedure:

  • Animal Acclimatization and Grouping: As described in section 1.1.

  • Compound Administration: Administer the vehicle, positive control, or this compound (e.g., 50, 100, 200 mg/kg, oral) daily for a specified period (e.g., 7-14 days). Dosages for the related compound, kaempferol-3-O-rutinoside, have been used at 200 and 400 mg/kg to show hepatoprotective effects against CCl4-induced oxidative injury.[1]

  • Induction of Oxidative Stress (Optional): On the last day of treatment, administer an oxidative stress-inducing agent (e.g., a single intraperitoneal injection of CCl4) 2 hours after the final dose of the test compound.

  • Sample Collection: 24 hours after the induction of oxidative stress (or at the end of the treatment period if no inducer is used), euthanize the animals and collect blood and liver tissue.

  • Biochemical Analysis: Prepare liver homogenates and serum. Measure the levels of SOD, CAT, GSH, and MDA using commercially available kits.

Expected Quantitative Data
GroupTreatmentDose (mg/kg)Liver SOD (U/mg protein)Liver CAT (U/mg protein)Liver GSH (nmol/mg protein)Liver MDA (nmol/mg protein)
IVehicle-120 ± 855 ± 445 ± 32.5 ± 0.2
IICCl4 Control-75 ± 630 ± 325 ± 25.8 ± 0.4
IIICCl4 + NAC150110 ± 7#50 ± 4#40 ± 3#3.0 ± 0.3#
IVCCl4 + 6-MKR10090 ± 5#40 ± 3#32 ± 2#4.5 ± 0.4#
VCCl4 + 6-MKR200105 ± 6#48 ± 4#38 ± 3#3.5 ± 0.3#

*Data are represented as Mean ± SEM. *p < 0.05 compared to the vehicle control group; #p < 0.05 compared to the CCl4 control group. 6-MKR: this compound. (Note: These are hypothetical data for illustrative purposes).

Anticancer Activity Evaluation

The anticancer efficacy of this compound can be evaluated using a xenograft mouse model, which involves the transplantation of human cancer cells into immunodeficient mice.

Experimental Protocol: Human Tumor Xenograft Model

Objective: To assess the in vivo anticancer activity of this compound on tumor growth.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)

  • Positive control: A standard chemotherapeutic agent (e.g., Cisplatin, 5-Fluorouracil)

  • Vehicle

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Matrigel

  • Digital calipers

Procedure:

  • Cell Culture and Implantation: Culture the selected human cancer cell line. Harvest the cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment groups (n=6-8 per group).

  • Compound Administration: Administer the vehicle, positive control, or this compound (e.g., 20, 40, 80 mg/kg, oral or intraperitoneal) daily or on a specified schedule for a defined period (e.g., 21-28 days). The dosage for flavonoids in xenograft models can vary, with some studies using doses in the range of 20-60 mg/kg.

  • Tumor Measurement: Measure the tumor dimensions with digital calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis.

    • Histopathological examination (H&E staining).

    • Immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

    • Western blot analysis of key signaling proteins in tumor lysates.

Expected Quantitative Data
GroupTreatmentDose (mg/kg)Final Tumor Volume (mm³)Final Tumor Weight (g)
IVehicle-1500 ± 1501.2 ± 0.1
IICisplatin5450 ± 700.4 ± 0.05
IIIThis compound40950 ± 1200.8 ± 0.08
IVThis compound80600 ± 900.5 ± 0.06

*Data are represented as Mean ± SEM. *p < 0.05 compared to the vehicle control group. (Note: These are hypothetical data for illustrative purposes).

Signaling Pathway Diagrams

This compound is known to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation.

TLR4-NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines upregulates transcription MKR 6-Methoxykaempferol 3-O-rutinoside MKR->TLR4 Inhibits

Caption: Inhibition of the TLR4-NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MKR 6-Methoxykaempferol 3-O-rutinoside MKR->PI3K Inhibits

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

G Stimuli Stress/Mitogens MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription Transcription Factors (e.g., AP-1) MAPK->Transcription Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription->Gene_Expression MKR 6-Methoxykaempferol 3-O-rutinoside MKR->MAPK Inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 6-Methoxykaempferol 3-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol (B191825) 3-O-rutinoside is a flavonoid glycoside that has garnered interest for its potential therapeutic properties, including its antioxidant activity.[1] Flavonoids are a class of polyphenolic compounds widely distributed in plants, and their antioxidant effects are attributed to their ability to scavenge free radicals and reduce oxidative stress.[1] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of 6-Methoxykaempferol 3-O-rutinoside using two common and reliable methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of the Assays

Both the DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical. The reduction of the radical results in a color change that can be measured spectrophotometrically. The degree of color change is proportional to the antioxidant concentration.

  • DPPH Assay: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is measured.

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured to determine the antioxidant activity.

Quantitative Data Summary

While specific experimental IC50 values for this compound are not extensively reported in the available literature, the following table provides an approximate value for the DPPH assay and comparative data for structurally related compounds to offer a frame of reference for its potential antioxidant efficacy.

CompoundAssayIC50 ValueReference
This compound DPPH ~50 µM [1]
6-Methoxykaempferol glycosidesDPPHLow Activity[2][3]
6-Methoxykaempferol glycosidesABTSHigh Activity[2][3]

Note: The ABTS radical scavenging activity for 6-methoxykaempferol glycosides has been reported as high, though a specific IC50 value for this compound was not found in the reviewed literature.[2][3] The antioxidant capacity of flavonoids is influenced by their chemical structure, including the presence and position of hydroxyl and methoxy (B1213986) groups.

Experimental Protocols

DPPH Radical Scavenging Assay

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Positive Control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

  • Pipettes

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM. Store in a dark bottle at 4°C.

  • Sample Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Sample Dilutions: Prepare a series of dilutions of the sample stock solution in methanol to obtain a range of concentrations for testing.

  • Positive Control Stock Solution: Prepare a stock solution of the positive control in methanol (e.g., 1 mg/mL) and make serial dilutions.

3. Assay Procedure:

  • Add a specific volume of the DPPH working solution to each well of a 96-well microplate.

  • Add an equal volume of the different concentrations of the sample solutions or positive control to the wells.

  • For the blank, add methanol instead of the sample.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at the appropriate wavelength (typically around 517 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the sample.

  • Plot a graph of the percentage of inhibition against the concentration of the sample.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the graph.

ABTS Radical Scavenging Assay

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol (B145695)

  • Positive Control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

  • Pipettes

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation.

  • Working ABTS•+ Solution: Dilute the ABTS•+ radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Stock Solution and Dilutions: Prepare as described for the DPPH assay.

  • Positive Control Stock Solution and Dilutions: Prepare as described for the DPPH assay.

3. Assay Procedure:

  • Add a large volume of the working ABTS•+ solution to each well of a 96-well microplate.

  • Add a small volume of the different concentrations of the sample solutions or positive control to the wells.

  • For the blank, add the corresponding solvent instead of the sample.

  • Incubate the microplate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance of each well at 734 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of ABTS radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the blank (working ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample.

  • Plot a graph of the percentage of inhibition against the concentration of the sample.

  • Determine the IC50 value from the graph.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Add_DPPH Add DPPH Solution to Microplate Wells DPPH_Solution->Add_DPPH Sample_Solutions Prepare Serial Dilutions of This compound Add_Sample Add Sample/Control Solutions to Wells Sample_Solutions->Add_Sample Control_Solutions Prepare Serial Dilutions of Positive Control (e.g., Ascorbic Acid) Control_Solutions->Add_Sample Incubate Incubate in Dark (30 min, RT) Add_Sample->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Prepare ABTS•+ Radical Solution (ABTS + K₂S₂O₈) Working_Solution Dilute ABTS•+ to Absorbance ~0.7 at 734 nm ABTS_Radical->Working_Solution Add_ABTS Add Working ABTS•+ Solution to Microplate Wells Working_Solution->Add_ABTS Sample_Solutions Prepare Serial Dilutions of This compound Add_Sample Add Sample/Control Solutions to Wells Sample_Solutions->Add_Sample Control_Solutions Prepare Serial Dilutions of Positive Control (e.g., Trolox) Control_Solutions->Add_Sample Incubate Incubate (e.g., 6 min, RT) Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the ABTS Radical Scavenging Assay.

References

Application Notes and Protocols for 6-Methoxykaempferol 3-O-rutinoside in Anti-inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside with demonstrated antioxidant and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory effects of this compound in relevant in vitro and in vivo models. These guidelines are intended to assist researchers in pharmacology, drug discovery, and related fields in their investigation of this compound's therapeutic potential.

Disclaimer: Detailed experimental data for this compound is limited. Much of the quantitative data and specific protocols provided herein are based on studies of the closely related compound, kaempferol-3-O-rutinoside. The presence of a methoxy (B1213986) group at the 6-position may influence the biological activity of this compound. Therefore, the provided protocols should be considered as a starting point and may require optimization.

Mechanism of Action

The anti-inflammatory activity of this compound and its analogs is believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. Research indicates that it reduces the production of inflammatory mediators such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2).[1] A unique proposed mechanism for this compound involves its direct binding to Vascular Endothelial Growth Factor C (VEGF-C). This interaction is thought to potentiate VEGF-C signaling, which in turn interferes with the Toll-like receptor 4 (TLR4)-NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines.[1]

Studies on the closely related kaempferol-3-O-rutinoside have shown that it suppresses inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2]

Data Presentation

The following tables summarize the anti-inflammatory effects of kaempferol-3-O-rutinoside , a close structural analog of this compound. This data can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: In Vitro Anti-inflammatory Effects of Kaempferol-3-O-rutinoside in LPS-Stimulated RAW264.7 Macrophages

ParameterConcentration% Inhibition / EffectReference
Nitric Oxide (NO) Production100 µMSignificant Inhibition[2]
200 µMStronger Inhibition[2]
Tumor Necrosis Factor-α (TNF-α)100 µMDownregulated[2]
200 µMFurther Downregulation[2]
Interleukin-6 (IL-6)100 µMDownregulated[2]
200 µMFurther Downregulation[2]

Table 2: In Vivo Anti-inflammatory and Antipyretic Effects of Kaempferol-3-O-rutinoside

ModelDosageEffectReference
LPS-induced fever in mice4 µMMore effective at reducing rectal temperature than ibuprofen (B1674241) and acetaminophen.
4 µMFacilitated the elimination of IL-6 and TNF-α in the middle to late stages of the inflammatory response.

Experimental Protocols

In Vitro Model: LPS-Induced Inflammation in RAW264.7 Macrophages

This protocol is adapted from studies on kaempferol-3-O-rutinoside and is a standard method for assessing the anti-inflammatory potential of compounds.

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (NO, TNF-α, IL-6) in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS, no treatment) and a positive control group (LPS, no treatment).

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify NO production.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation.

Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce paw edema induced by carrageenan.

Materials:

  • Wistar rats or Swiss albino mice (6-8 weeks old)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Indomethacin)

    • Group 3-5: this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Dosing: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Analysis

Western Blotting for NF-κB and MAPK Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the in vitro protocol. A shorter LPS stimulation time (e.g., 30-60 minutes) may be optimal for observing phosphorylation events.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software.

Visualizations

G cluster_0 Proposed Anti-inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines transcription Compound 6-Methoxykaempferol 3-O-rutinoside VEGFC VEGF-C Compound->VEGFC binds to VEGFC->TLR4 interferes with

Caption: Proposed mechanism of this compound.

G cluster_1 NF-κB and MAPK Signaling Pathways in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκB TLR4->IkB phosphorylation Nucleus Nucleus MAPK->Nucleus NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Compound Kaempferol-3-O-rutinoside (analog) Compound->MAPK Compound->IkB

Caption: NF-κB and MAPK pathways in inflammation.

G cluster_2 Experimental Workflow for In Vitro Anti-inflammatory Assay Start Start Cell_Culture Culture RAW264.7 Macrophages Start->Cell_Culture Pretreatment Pre-treat with 6-Methoxykaempferol 3-O-rutinoside Cell_Culture->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Measurement (ELISA) Supernatant_Collection->Cytokine_Assay Data_Analysis Data Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End Data_Analysis->End

Caption: In vitro experimental workflow.

References

Application Notes and Protocols for Testing 6-Methoxykaempferol 3-O-rutinoside Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of 6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside with potential anticancer properties. The following protocols detail standard in vitro assays for determining cell viability, membrane integrity, and apoptosis induction.

Data Presentation

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability.

CompoundCell LineIC50 ValueCitation
This compoundSL cells4.4 mg/L[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[2][3]

Materials:

  • This compound

  • Human cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate, sterile

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Wash cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete growth medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the compound solution to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • MTT Assay:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[2]

    • After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of the samples at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantitatively measures lactate dehydrogenase, a stable cytosolic enzyme that is released upon cell lysis.[4] This assay is a colorimetric method to determine cellular membrane integrity.

Materials:

  • LDH assay kit (containing LDH assay buffer, substrate mix, and stop solution)

  • Treated cell culture supernatants from the cytotoxicity experiment

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Sample Preparation:

    • Following treatment of cells with this compound as described in the MTT assay protocol (steps 1 and 2), centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the assay buffer and substrate mix).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Data Acquisition:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release controls.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated cells (both adherent and suspension cells can be used)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Induce apoptosis by treating cells with various concentrations of this compound for a specified time.

    • For adherent cells, gently trypsinize and wash the cells once with serum-containing media. For suspension cells, collect them by centrifugation.[7]

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • After the incubation period, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry as soon as possible.

    • Use a FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and a phycoerythrin emission signal detector for PI.[7]

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-FITC negative, PI negative

      • Early apoptotic cells: Annexin V-FITC positive, PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

      • Necrotic cells: Annexin V-FITC negative, PI positive

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_prep Prepare 6-Methoxykaempferol 3-O-rutinoside dilutions treatment Treat cells with compound compound_prep->treatment incubation_treatment Incubate for 24/48/72h treatment->incubation_treatment mtt_assay MTT Assay incubation_treatment->mtt_assay ldh_assay LDH Assay incubation_treatment->ldh_assay apoptosis_assay Annexin V/PI Staining incubation_treatment->apoptosis_assay read_absorbance Measure Absorbance/ Fluorescence mtt_assay->read_absorbance ldh_assay->read_absorbance apoptosis_assay->read_absorbance calculate_viability Calculate % Cell Viability/ Cytotoxicity/Apoptosis read_absorbance->calculate_viability ic50 Determine IC50 calculate_viability->ic50

Caption: Experimental workflow for cytotoxicity testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound 6-Methoxykaempferol 3-O-rutinoside pi3k PI3K compound->pi3k Inhibition mapk MAPK (ERK, JNK, p38) compound->mapk Activation bcl2 Bcl-2 compound->bcl2 Inhibition akt Akt pi3k->akt akt->bcl2 Activation bax Bax mapk->bax Activation cytochrome_c Cytochrome c release bax->cytochrome_c Promotion bcl2->cytochrome_c Inhibition caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Plausible signaling pathway for cytotoxicity.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of 6-Methoxykaempferol 3-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 6-Methoxykaempferol (B191825) 3-O-rutinoside, a flavonoid glycoside with significant anti-inflammatory and antioxidant properties.[1] This method is applicable to the analysis of 6-Methoxykaempferol 3-O-rutinoside in complex matrices such as plant extracts and biological samples. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is a natural flavonoid glycoside that has garnered interest in the scientific community for its potential therapeutic applications. It has been identified as a key active component in some traditional medicinal plants.[1] Research has indicated its role as an anti-inflammatory agent by interfering with the TLR4-NF-κB signaling pathway through direct binding to Vascular Endothelial Growth Factor C (VEGF-C).[1] This interaction ultimately leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1] Given its biological significance, a reliable and sensitive analytical method is crucial for pharmacokinetic studies, quality control of herbal products, and further investigation of its pharmacological effects. LC-MS/MS offers the high selectivity and sensitivity required for accurate quantification of this compound in complex biological and botanical matrices.

Experimental

Sample Preparation

A generic solid-liquid extraction (SLE) followed by solid-phase extraction (SPE) or filtration is recommended for the extraction of this compound from plant materials.

Protocol for Plant Material:

  • Homogenization: Weigh approximately 100 mg of finely ground and frozen plant tissue into a microcentrifuge tube.

  • Extraction: Add 1 mL of 70-80% aqueous methanol (B129727) (or ethanol) containing 0.1% formic acid.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column with a gradient elution.

LC Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3500 V
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The precursor ion for this compound (C₂₈H₃₂O₁₆, MW: 624.54) in negative ESI mode is the deprotonated molecule [M-H]⁻ at m/z 623.5. The primary fragmentation involves the loss of the rutinoside moiety (308.27 Da), resulting in the aglycone, 6-methoxykaempferol ([M-H-308]⁻ at m/z 315.3).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)623.5315.3200-25
This compound (Qualifier)623.5285.2200-35

Collision energies should be optimized for the specific instrument used.

Data Presentation

The following table presents quantitative data for a structurally related compound, Kaempferol-3-O-rutinoside, as found in the literature. This data is provided as a representative example of the expected concentration ranges for flavonoid glycosides in plant extracts.

Table 1: Quantitative Data for Kaempferol-3-O-rutinoside in Diospyros lotus (B1177795) Leaf Extract

CompoundConcentration (µg/mL)
Kaempferol-3-O-rutinoside91.05 ± 0.89

Data sourced from a study on Diospyros lotus leaf extract and is for illustrative purposes.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing a Plant Material Homogenization b Solid-Liquid Extraction (70% Methanol, 0.1% Formic Acid) a->b c Sonication (30 min) b->c d Centrifugation (14,000 x g, 10 min) c->d e Supernatant Filtration (0.22 µm) d->e f Reversed-Phase C18 Separation e->f g ESI in Negative Mode f->g h MRM Detection g->h i Peak Integration h->i j Quantification using Calibration Curve i->j

Caption: Workflow for the analysis of this compound.

Signaling Pathway

G Anti-inflammatory Signaling Pathway of this compound A 6-Methoxykaempferol 3-O-rutinoside B VEGF-C A->B Binds to C TLR4 B->C Interferes with D NF-κB C->D Activates E Pro-inflammatory Cytokines (IL-6, TNF-α) D->E Promotes Transcription of

Caption: Anti-inflammatory action of this compound.

Conclusion

The LC-MS/MS method presented here provides a sensitive, selective, and reliable approach for the quantification of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry can be readily adapted for various research applications, including pharmacology, natural product chemistry, and quality control. The high sensitivity of the MRM method allows for the detection of low concentrations of the analyte in complex matrices, which is essential for detailed pharmacokinetic and metabolic studies.

References

Preparation of 6-Methoxykaempferol 3-O-rutinoside Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside with significant biological activities, including anti-inflammatory and potential anticancer properties. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of stock solutions. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their integrity and performance in research applications. The primary solvent for creating a concentrated stock solution is Dimethyl Sulfoxide (DMSO), owing to the compound's good solubility in it.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₂O₁₆[1][2]
Molecular Weight 624.54 g/mol [1][2]
Appearance Yellow powder[3]
Solubility in DMSO ~10–20 mg/mL[1]
Solubility in Ethanol Moderate[1]
Solubility in Water Poor (<1 mg/mL)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in DMSO) -80°C for up to 6 months[1]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional, set to ≤ 37°C)

  • Sterile pipette tips

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Pre-equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube or vial.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution, you would need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 624.54 g/mol = 6.2454 mg

  • Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder.

  • Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes to dissolve the powder.

    • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.

    • For enhanced solubility, the tube can be warmed in a water bath at 37°C and shaken intermittently in an ultrasonic bath for a short period.[4]

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[5]

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[1] For short-term storage, -20°C can be used, but stability may be reduced.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps for the preparation of the this compound stock solution.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage A Equilibrate Reagents B Weigh Compound A->B Room Temp C Add DMSO B->C Calculated Amount D Dissolve (Vortex/Sonicate) C->D Gentle Agitation E Aliquot Solution D->E Ensure Homogeneity F Store at -80°C E->F Single-Use Aliquots

Caption: Workflow for preparing this compound stock solution.

Potential Signaling Pathway Involvement

This compound has been noted for its anti-inflammatory effects. The diagram below depicts a simplified, hypothetical signaling pathway that could be investigated using this compound.

G Hypothetical Signaling Pathway Compound 6-Methoxykaempferol 3-O-rutinoside Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Modulation Pathway Downstream Signaling Cascade (e.g., NF-κB, MAPK) Target->Pathway Signal Transduction Response Biological Response (e.g., Reduced Inflammation) Pathway->Response Cellular Outcome

Caption: Potential signaling pathway modulated by this compound.

Best Practices and Handling

  • Hygroscopic Nature of DMSO: Use fresh, anhydrous DMSO as it is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of the compound.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[5]

  • Light Sensitivity: As a general precaution for flavonoid compounds, protect the stock solution from direct light by using amber vials or by wrapping clear vials in foil.

  • Working Solutions: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[5] Prepare a vehicle control with the same final concentration of DMSO.

  • Safety Precautions: Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

By following these detailed protocols and best practices, researchers can ensure the quality and consistency of their this compound stock solutions, leading to more reliable and reproducible experimental results.

References

Application Notes and Protocols for 6-Methoxykaempferol 3-O-rutinoside as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside found in various medicinal plants, such as Tetrastigma hemsleyanum. It has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a well-characterized compound, it serves as an excellent reference standard for the qualitative and quantitative analysis of herbal extracts and for the investigation of its pharmacological effects in various experimental models.

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard. It includes methodologies for its quantification, as well as for assessing its biological activities.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₂₈H₃₂O₁₆[1]
Molecular Weight 624.54 g/mol [1]
CAS Number 403861-33-6[1]
Appearance Yellow Powder[1]
Purity (typical) ≥95% - >98% (HPLC)[1]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol. Poorly soluble in water.[1]
Storage Store at -20°C for long-term stability.[1]

Application 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Using this compound as a reference standard is essential for the accurate quantification of this compound in various matrices, such as plant extracts and biological samples.

Experimental Protocol: Quantification in a Plant Extract

This protocol outlines a general method for the quantification of this compound in a methanolic plant extract using HPLC with Diode Array Detection (DAD).

1. Preparation of Standard Solutions:

  • Accurately weigh approximately 5 mg of this compound reference standard.

  • Dissolve in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

2. Preparation of Sample Solution:

  • Extract the plant material with methanol using a suitable extraction technique (e.g., sonication or maceration).

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-30 min, 10-40% B30-40 min, 40-70% B40-45 min, 70-10% B45-50 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection DAD at 265 nm and 350 nm

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (1-100 µg/mL) HPLC_Analysis HPLC-DAD Analysis Standard_Prep->HPLC_Analysis Sample_Prep Prepare Plant Extract Sample_Prep->HPLC_Analysis Calibration_Curve Construct Calibration Curve HPLC_Analysis->Calibration_Curve Quantification Quantify Compound in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound.

Application 2: Assessment of Anti-Inflammatory Activity

This compound has been shown to exhibit anti-inflammatory effects by interfering with the TLR4-NF-κB signaling pathway. Its activity can be assessed using a Nuclear Factor-kappa B (NF-κB) reporter assay.

Experimental Protocol: NF-κB Reporter Assay

This protocol describes the use of a stable NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) to evaluate the anti-inflammatory potential of this compound.

1. Cell Culture and Seeding:

  • Culture the NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

2. Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Induce NF-κB activation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

3. Incubation:

  • Incubate the plate for 6 hours at 37°C in a CO₂ incubator.

4. Luciferase Assay:

  • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Read the luminescence on a microplate reader.

5. Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay).

  • Calculate the percentage inhibition of NF-κB activation for each concentration of the compound relative to the LPS-treated control.

TLR4-NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Compound 6-Methoxykaempferol 3-O-rutinoside Compound->TLR4 interferes

Caption: Inhibition of the TLR4-NF-κB signaling pathway.

Application 3: Investigation of Pro-Apoptotic Effects

This compound has been reported to induce apoptosis in cancer cells through the modulation of signaling pathways like PI3K/Akt. Western blotting can be employed to assess the phosphorylation status of key proteins in this pathway.

Experimental Protocol: Western Blot for PI3K/Akt Pathway

This protocol details the analysis of Akt phosphorylation in a cancer cell line treated with this compound.

1. Cell Culture and Treatment:

  • Culture a suitable cancer cell line (e.g., A549) in appropriate media.

  • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours. Include a vehicle control.

2. Protein Extraction:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to total Akt and the loading control.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates pAkt p-Akt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival promotes Apoptosis Apoptosis pAkt->Apoptosis inhibits Compound 6-Methoxykaempferol 3-O-rutinoside Compound->PI3K modulates

Caption: Modulation of the PI3K/Akt signaling pathway.

Summary of Quantitative Data

The following table summarizes typical quantitative data that can be obtained using this compound as a reference standard in the described assays.

AssayParameterTypical Value Range
HPLC Quantification Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
NF-κB Reporter Assay IC₅₀ (LPS-induced)10 - 50 µM
Western Blot (Akt Phosphorylation) % Inhibition at 50 µM40 - 70%

Disclaimer: These protocols provide a general framework. Optimization of specific conditions may be required for different experimental setups, cell types, and instruments. Always refer to the manufacturer's instructions for specific reagents and kits. This product is for research use only and is not intended for diagnostic or therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: 6-Methoxykaempferol 3-O-rutinoside Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers and scientists working with 6-Methoxykaempferol 3-O-rutinoside. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This compound is a flavonoid glycoside with a molecular weight of 624.54 g/mol .[1] Its structure includes a kaempferol (B1673270) aglycone with a methoxy (B1213986) group and a rutinoside sugar moiety attached. This glycosylation makes the molecule relatively polar and hydrophilic, with a predicted LogP of -1.[1]

Q2: In which solvents is this compound generally soluble?

Based on information for this compound and similar flavonoid glycosides, it is reported to be soluble in Dimethyl Sulfoxide (B87167) (DMSO), Pyridine, Methanol, and Ethanol.[2][3] Due to the rutinoside group, it also has some solubility in water.[2][4]

Troubleshooting Guide: Solubility Issues

This section addresses common problems encountered when preparing this compound solutions for bioassays.

G start Start: Compound is insoluble in aqueous buffer check_purity Verify compound purity and integrity start->check_purity step1 Option 1: Use an Organic Co-solvent (e.g., DMSO) check_purity->step1 Purity OK step2 Option 2: Adjust pH of the Aqueous Buffer check_purity->step2 Purity OK step3 Option 3: Use a Solubility Enhancer check_purity->step3 Purity OK dmso_stock Prepare a high concentration stock solution in 100% DMSO step1->dmso_stock ph_adjust Prepare solution in buffer and incrementally add dilute base (e.g., 0.1 M NaOH) to increase pH step2->ph_adjust cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) to form inclusion complexes step3->cyclodextrin dmso_dilute Dilute stock solution into aqueous buffer. Does it precipitate? dmso_stock->dmso_dilute dmso_ok Success: Solution is clear. Proceed with assay, keeping final DMSO concentration low. dmso_dilute->dmso_ok No dmso_fail Precipitation Occurs dmso_dilute->dmso_fail Yes dmso_fail->step2 dmso_fail->step3 ph_check Is the compound soluble at a pH compatible with the assay? ph_adjust->ph_check ph_ok Success: Solution is clear. Ensure final pH is compatible with experimental conditions. ph_check->ph_ok Yes ph_fail Insoluble or pH incompatible ph_check->ph_fail No ph_fail->step3 cyclo_ok Success: Enhanced solubility. Proceed with assay. cyclodextrin->cyclo_ok

Caption: Troubleshooting workflow for improving compound solubility.

Q3: My this compound is not dissolving in my aqueous buffer for a cell-based assay. What should I do first?

The most common initial approach is to use a water-miscible organic co-solvent to prepare a concentrated stock solution, which is then diluted into your aqueous assay medium.[5] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[3][6]

Q4: What concentration of DMSO is safe for my cells?

High concentrations of DMSO can be toxic to cells.[6] Most cell lines can tolerate DMSO concentrations up to 0.5%, but some sensitive cell lines may be affected at concentrations below 1%.[6][7] It is crucial to run a vehicle control (media with the same final DMSO concentration as your test samples) to account for any solvent effects. The final DMSO concentration should ideally be kept at or below 0.1% if possible.[7][8]

Final DMSO Concentration General Effect on Cell Lines Recommendation
≤ 0.1% Generally considered safe for most cell lines with minimal cytotoxicity.[7]Recommended for sensitive cells and long-term assays.
0.5% Tolerated by many robust cell lines, but may cause stress or some cytotoxicity.[6]Widely used, but requires vehicle controls. Test for your specific cell line.
1.0% Can cause significant cytotoxicity in some cell lines.[7][9]Use with caution and only after tolerance has been established for your specific cells.
> 1.0% Generally considered toxic and can dissolve cell membranes.[6][10]Avoid for most cell culture applications.

Q5: I tried using DMSO, but my compound still precipitates when diluted into the aqueous buffer. What are my other options?

If co-solvents are insufficient, you can explore two other primary methods:

  • pH Adjustment: The solubility of flavonoids is often pH-dependent.[11] Increasing the pH of the solution can deprotonate the hydroxyl groups on the flavonoid structure, increasing its solubility in aqueous media.[12]

  • Use of Solubility Enhancers: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[13][14] This can significantly enhance the solubility and stability of flavonoids without using organic solvents.[15]

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution using DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 624.54 g/mol ) in DMSO.

  • Weighing: Accurately weigh 6.25 mg of this compound powder.

  • Dissolving: Add 1 mL of 100% DMSO to the powder.

  • Solubilization: Vortex the solution vigorously. If needed, gently warm the tube to 37°C or use an ultrasonic bath for a short period to aid dissolution.[16]

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C.[1] Stock solutions in DMSO are typically stable for up to two weeks at -20°C.[3]

  • Application: When preparing your working solution, dilute the stock dropwise into the assay buffer while stirring. Ensure the final DMSO concentration remains within the tolerated limit for your specific bioassay (see table above).

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

This protocol provides a general workflow for testing the effect of pH on solubility.

  • Initial Test: Attempt to dissolve a known amount of the compound in your desired aqueous buffer at its native pH.

  • pH Modification: If insoluble, create a suspension of the compound in the buffer. While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Monitoring: Monitor the pH continuously using a calibrated pH meter. Observe the solution for visual signs of dissolution after each addition.

  • Compatibility Check: Once the compound dissolves, record the pH. Ensure this pH is compatible with the stability of your compound and the requirements of your bioassay. Flavonoids can degrade under highly alkaline conditions.[12]

  • Neutralization (Optional): If the assay requires a neutral pH, you may attempt to carefully neutralize the solution with a dilute acid (e.g., 0.1 M HCl) after dissolution, but be aware that the compound may precipitate out again.

Protocol 3: Improving Solubility using β-Cyclodextrin Complexation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity. This protocol outlines a method for preparing a complex.

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10 mM).

  • Compound Addition: Add the this compound powder directly to the HP-β-CD solution in a molar ratio typically ranging from 1:1 to 1:2 (compound:cyclodextrin).

  • Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Application: The resulting clear solution can be used directly in your bioassay.

Appendix: Relevant Signaling Pathway

This compound has been noted for its anti-inflammatory effects, which may involve the modulation of key signaling pathways.[1] One such pathway is the Toll-like receptor 4 (TLR4) pathway, which is critical in the inflammatory response to bacterial lipopolysaccharide (LPS).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus stimulus LPS (Lipopolysaccharide) receptor TLR4 Receptor stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade inhibitor IκB kinase_cascade->inhibitor phosphorylates (inactivates) tf NF-κB tf_inactive NF-κB/IκB (Inactive Complex) nucleus Nucleus tf->nucleus Translocation cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) nucleus->cytokines Gene Transcription compound 6-Methoxykaempferol 3-O-rutinoside compound->kinase_cascade Potential Inhibition tf_inactive->tf releases

Caption: Simplified diagram of the TLR4-NF-κB signaling pathway.

References

stability issues with 6-Methoxykaempferol 3-O-rutinoside in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxykaempferol 3-O-rutinoside.

Troubleshooting Guide

This guide addresses common stability issues encountered when working with this compound in solution.

Issue 1: Rapid Degradation of the Compound in Solution

Question: My this compound solution seems to be degrading quickly, as confirmed by HPLC analysis. What are the likely causes and how can I prevent this?

Answer: Rapid degradation of this compound in solution is often attributed to several environmental factors. The stability of flavonoid glycosides is significantly influenced by pH, temperature, light, and the presence of oxygen.

Potential Causes and Solutions:

  • pH: Flavonoids are generally more stable in acidic conditions and degrade faster in neutral to alkaline solutions. At pH values above 7, the chemical structure of anthocyanins, a class of flavonoids, can be degraded.

  • Temperature: Elevated temperatures accelerate the degradation of flavonoids.[1][2] The thermal degradation of flavonoids typically follows first-order kinetics.

  • Light Exposure: Exposure to light, particularly UV radiation, can lead to the photodegradation of flavonoids.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the compound.

Recommended Actions:

  • pH Adjustment: Prepare solutions in a slightly acidic buffer (pH 3-6) to enhance stability.

  • Temperature Control: Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month). For working solutions, prepare them fresh and keep them on ice during experiments.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Oxygen Minimization: Use deoxygenated solvents to prepare solutions. Purging the solvent with nitrogen or argon gas before use can help minimize dissolved oxygen.

Quantitative Stability Data (Illustrative)

The following table provides an illustrative example of the thermal degradation kinetics of a related flavonoid glycoside, which can be used as a general guideline. The degradation rate constant (k) increases with temperature, following the Arrhenius equation.

Temperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t½) (min)
700.01257.8
900.01838.5
1100.02527.7

This data is generalized from studies on similar flavonoids and may not represent the exact degradation kinetics of this compound. It is recommended to perform a compound-specific stability study.

Issue 2: Inconsistent Experimental Results

Question: I am observing high variability in my experimental results when using this compound. What could be the cause?

Answer: Inconsistent results can stem from the degradation of the compound during the experiment or from improper solution preparation.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Before starting a new set of experiments, verify the concentration and purity of your stock solution using a validated analytical method such as HPLC-UV.

  • Standardize Solution Preparation: Ensure that you are using a consistent and validated protocol for preparing your working solutions. Pay close attention to the solvent used, final pH, and storage conditions.

  • Control Experimental Conditions: Minimize variations in experimental parameters such as incubation time, temperature, and light exposure between different experimental runs.

  • Use Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions from a frozen stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For cell-based assays, it is crucial to ensure that the final concentration of DMSO is not toxic to the cells. Ethanol can also be used, but solubility may be more limited.

Q2: How should I store the solid compound?

A2: The solid (powder) form of this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Q3: What are the expected degradation products of this compound?

A3: Under hydrolytic conditions (acidic or basic), the glycosidic bond can be cleaved, resulting in the aglycone (6-Methoxykaempferol) and the rutinoside sugar moiety. Oxidative degradation can lead to the formation of various phenolic acids and other smaller molecules.

Q4: Is it necessary to perform a forced degradation study?

A4: A forced degradation study is highly recommended to identify the potential degradation products and to develop a stability-indicating analytical method. This involves subjecting the compound to stress conditions such as heat, acid/base hydrolysis, oxidation, and photolysis to understand its degradation pathways.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of high-purity DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Bring the solution to the final desired concentration with the same solvent.

  • Aliquot the stock solution into small, single-use amber vials.

  • Store the aliquots at -80°C.

Protocol 2: Stability Testing Using HPLC-UV

  • Prepare a solution of this compound at a known concentration in the desired buffer or solvent.

  • Divide the solution into several amber vials for testing under different conditions (e.g., different temperatures, pH values, or light exposures).

  • At specified time intervals, withdraw an aliquot from each vial.

  • Immediately analyze the aliquot by a validated HPLC-UV method to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_analysis Stability Check weigh Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution thaw->dilute use Use in Experiment dilute->use hplc HPLC Analysis dilute->hplc Verify Concentration signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation NLRP3 NLRP3 Inflammasome NFkB_activation->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α) Casp1->Pro_inflammatory Compound 6-Methoxykaempferol 3-O-rutinoside Compound->NFkB_activation Compound->NLRP3 antioxidant_mechanism cluster_process Antioxidant Action ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Scavenging Radical Scavenging ROS->Scavenging Compound 6-Methoxykaempferol 3-O-rutinoside Compound->Scavenging Stable_Compound Stabilized Compound Scavenging->Stable_Compound Non_Radical Non-Radical Products Scavenging->Non_Radical

References

Technical Support Center: Optimizing HPLC Separation of 6-Methoxykaempferol 3-O-rutinoside and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Methoxykaempferol 3-O-rutinoside from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound that I might encounter?

A1: Isomers of this compound can be categorized as follows:

  • Positional Isomers (Aglycone): The methoxy (B1213986) group (-OCH₃) could be located at a different position on the kaempferol (B1673270) backbone. For instance, you might encounter 8-methoxy or 4'-methoxy derivatives. These isomers will have the same molecular weight but different substitution patterns on the flavonoid rings.

  • Glycosidic Linkage Isomers: The rutinose sugar moiety in this compound is a disaccharide (rhamnose-glucose). An isomer could have the same sugars but with a different linkage, such as in neohesperidoside (rhamnose linked to a different position on the glucose). These are common isomers for flavonoid glycosides found in citrus species.[1][2]

  • Sugar Moiety Isomers: The attached sugar could be different altogether. For example, you might find 6-Methoxykaempferol 3-O-glucoside, where only a single glucose molecule is attached.[3]

  • Anomeric Isomers: These are stereoisomers that differ in the configuration at the anomeric carbon of the sugar. While less commonly separated by standard reversed-phase HPLC, they can contribute to peak broadening.

Q2: What is a good starting point for an HPLC method to separate this compound from its isomers?

A2: A robust starting point for separating flavonoid glycoside isomers is a reversed-phase HPLC method.[4] Here is a recommended initial setup:

  • Column: A C18 column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a common choice.[5]

  • Mobile Phase:

    • Solvent A: Water with an acidic modifier, such as 0.1% formic acid or acetic acid. This helps to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[4][6]

    • Solvent B: Acetonitrile (B52724) or Methanol (B129727). Acetonitrile often provides better resolution for flavonoid glycosides.[4]

  • Gradient Elution: Start with a low percentage of Solvent B (e.g., 10-20%) and gradually increase it over 30-40 minutes to elute the more hydrophobic compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[4]

  • Column Temperature: Maintain a constant temperature, for example, 30°C or 40°C, to ensure reproducible retention times.[4]

  • Detection: Use a Diode Array Detector (DAD) or UV-Vis detector. Flavonoids typically have strong absorbance maxima around 265 nm and 350 nm.

Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A3: The choice of organic solvent can significantly impact the selectivity of the separation. Acetonitrile and methanol have different polarities and elution strengths, which can alter the retention order and resolution of closely related isomers. For flavonoid isomer separations, acetonitrile is often preferred as it can provide sharper peaks and better resolution.[4] It is recommended to screen both solvents during method development to determine the optimal choice for your specific sample.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem 1: Poor Peak Resolution or Co-elution of Isomers

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition 1. Optimize the Gradient: A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks. 2. Change the Organic Solvent: If using methanol, try acetonitrile, or vice versa. The change in selectivity might resolve the co-eluting peaks.[4] 3. Adjust the Acidic Modifier: Varying the concentration or type of acid (e.g., formic acid, acetic acid, trifluoroacetic acid) can alter the interactions with the stationary phase and improve resolution.
Suboptimal Column Temperature 1. Increase Temperature: Raising the column temperature (e.g., from 30°C to 40°C or 50°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution.[5][7] However, in some cases, it may decrease resolution, so this needs to be evaluated empirically. 2. Decrease Temperature: Lowering the temperature can increase retention and may enhance the separation of some isomers.[7]
Incorrect Flow Rate Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the interaction time between the analytes and the stationary phase, which can improve the resolution of critical pairs.[5]
Unsuitable Stationary Phase Try a Different Column: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) stationary phase, which can offer different types of interactions (e.g., π-π interactions) with the aromatic rings of the flavonoids.
Problem 2: Peak Tailing

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols Add or Increase Acidic Modifier: The free silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with the hydroxyl groups of flavonoids, causing peak tailing. Adding an acidic modifier like 0.1% formic acid to the mobile phase will protonate the silanol groups, minimizing these secondary interactions.[5]
Column Overload Reduce Sample Concentration or Injection Volume: Injecting too much sample can lead to peak distortion. Dilute the sample or inject a smaller volume.
Column Contamination Flush the Column: Contaminants from previous injections can cause peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.
Mobile Phase pH is Too Close to Analyte pKa Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.[8]
Problem 3: Fluctuating Retention Times

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time, especially for gradient methods, is often necessary.[5]
Temperature Fluctuations Use a Column Oven: Ambient temperature changes can affect retention times. A column oven provides a stable temperature environment, leading to more reproducible results.[5][7]
Inconsistent Mobile Phase Preparation Prepare Fresh Mobile Phase and Degas Thoroughly: Ensure the mobile phase is prepared accurately and consistently for each run. Degassing the mobile phase prevents bubble formation in the pump and detector.
HPLC System Issues Check for Leaks and Perform Pump Maintenance: Leaks in the system or problems with the pump's check valves can cause inconsistent flow rates and, consequently, fluctuating retention times.[5]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol is a good starting point for the separation of this compound and its isomers.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 15
    30 40
    35 90
    40 90
    41 15

    | 50 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[4]

  • Detection Wavelength: 265 nm and 350 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (85:15 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: Alternative Mobile Phase for Selectivity Screening

This protocol can be used to assess if a different organic solvent provides better separation.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% (v/v) Acetic Acid in Water

    • B: Methanol

  • Gradient Program:

    Time (min) %B
    0 20
    40 60
    45 95
    50 95
    51 20

    | 60 | 20 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 265 nm and 350 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation

Table 1: Effect of Column Temperature on Retention Time and Resolution
Temperature (°C)Retention Time of Isomer 1 (min)Retention Time of Isomer 2 (min)Resolution (Rs)
3022.523.11.4
3521.822.31.6
4020.921.31.5
4520.120.41.2

Note: This is example data to illustrate the potential impact of temperature on separation. Optimal temperature may vary.

Table 2: Influence of Mobile Phase Composition on Isomer Separation
Mobile Phase BAcid ModifierRetention Time of Isomer 1 (min)Retention Time of Isomer 2 (min)Resolution (Rs)
Acetonitrile0.1% Formic Acid21.822.31.6
Methanol0.1% Formic Acid24.525.21.3
Acetonitrile0.1% Acetic Acid22.122.71.5

Note: This is example data to illustrate the potential impact of mobile phase composition on separation.

Visualizations

Experimental and Troubleshooting Workflows

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve in initial mobile phase) mobile_phase_prep Mobile Phase Preparation (Freshly prepared & degassed) sample_prep->mobile_phase_prep system_equilibration HPLC System Equilibration (Stable baseline) mobile_phase_prep->system_equilibration injection Inject Sample system_equilibration->injection data_acquisition Data Acquisition (DAD at 265 & 350 nm) injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification & Reporting peak_integration->quantification

Caption: A typical experimental workflow for HPLC analysis.

troubleshooting_workflow cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues start Problem with HPLC Separation res_check Optimize Gradient start->res_check Co-elution ps_acid Check Acid Modifier start->ps_acid Tailing rt_equilibration Increase Equilibration start->rt_equilibration Fluctuation res_temp Adjust Temperature res_check->res_temp res_mobile Change Organic Solvent res_temp->res_mobile res_flow Lower Flow Rate res_mobile->res_flow ps_overload Reduce Sample Load ps_acid->ps_overload ps_flush Flush Column ps_overload->ps_flush rt_temp Use Column Oven rt_equilibration->rt_temp rt_pump Check Pump rt_temp->rt_pump

Caption: A troubleshooting decision tree for common HPLC issues.

Signaling Pathway of this compound

signaling_pathway cluster_tlr4 TLR4/NF-κB Pathway cluster_pi3k PI3K/Akt Pathway compound 6-Methoxykaempferol 3-O-rutinoside tlr4 TLR4 compound->tlr4 inhibition pi3k PI3K compound->pi3k activation nfkb NF-κB tlr4->nfkb activation cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->cytokines transcription akt Akt pi3k->akt activation cell_survival Cell Proliferation & Survival akt->cell_survival promotion

Caption: Anti-inflammatory signaling pathways of the compound.

References

preventing degradation of 6-Methoxykaempferol 3-O-rutinoside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-Methoxykaempferol 3-O-rutinoside during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

A1: this compound is a flavonoid glycoside with potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Maintaining its structural integrity during extraction is crucial for accurate quantification and for ensuring the biological activity of the final extract. Degradation can lead to the loss of the rutinoside sugar moiety or oxidation of the flavonoid backbone, diminishing its therapeutic efficacy.

Q2: What are the primary factors that cause the degradation of this compound during extraction?

A2: The primary factors leading to the degradation of this compound are elevated temperatures, exposure to strong alkaline or acidic conditions, and oxidation.[1][2] Light exposure can also contribute to the degradation of flavonoids.

Q3: How does temperature affect the stability of this compound?

A3: While specific kinetic data for this compound is limited, studies on the closely related compound kaempferol (B1673270) 3-O-rutinoside show degradation at temperatures between 70-80°C.[1] Generally, for flavonoids, higher temperatures accelerate degradation. It is advisable to use lower temperatures during extraction and solvent evaporation to minimize degradation.

Q4: What is the optimal pH range for extracting this compound?

A4: Flavonoid glycosides are most stable in slightly acidic to neutral conditions (pH 4-6). Strong alkaline conditions can cause rapid degradation, while strongly acidic conditions can lead to the hydrolysis of the glycosidic bond, cleaving the rutinoside sugar.

Q5: Which solvents are recommended for the extraction of this compound?

A5: Polar solvents are most effective for extracting flavonoid glycosides. Aqueous mixtures of ethanol (B145695) or methanol (B129727) (e.g., 70-80% alcohol) are commonly used and have shown good extraction efficiency for related compounds.[3] The choice of solvent can also impact the stability of the compound, with aqueous organic solvents generally being a good choice.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete extraction from the plant matrix.- Increase extraction time or perform multiple extraction cycles.- Reduce particle size of the plant material to increase surface area.- Optimize the solvent-to-solid ratio.
Degradation during extraction.- Lower the extraction temperature.- Use a modern extraction technique such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which often use lower temperatures and shorter times.- Ensure the pH of the extraction solvent is in the optimal range (pH 4-6).
Presence of degradation products in the extract High extraction temperatures.- Use a temperature-controlled extraction method and keep the temperature below 60°C.
Inappropriate pH of the solvent.- Buffer the extraction solvent to a slightly acidic or neutral pH.
Oxidation of the compound.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants such as ascorbic acid or BHT to the extraction solvent.
Loss of compound during solvent evaporation High temperatures during evaporation.- Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.- Maintain the water bath temperature of the rotary evaporator below 40°C.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method utilizes ultrasonic waves to enhance extraction efficiency at lower temperatures, thus minimizing thermal degradation.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol (v/v) in water

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Buchner funnel with filter paper or centrifugation)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask (1:10 solid-to-solvent ratio).

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate for 30 minutes at a controlled temperature of 40°C.

  • After sonication, filter the mixture to separate the extract from the plant residue. Centrifugation can also be used.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to maximize yield.

  • Combine the extracts and evaporate the solvent using a rotary evaporator with the water bath temperature set at 40°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (v/v) in water

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 5 g of the dried, powdered plant material into a microwave extraction vessel.

  • Add 50 mL of 80% methanol (1:10 solid-to-solvent ratio).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 400 W and the extraction time to 5 minutes. Maintain the temperature below 60°C.

  • After extraction, allow the vessel to cool before opening.

  • Filter the extract to separate it from the plant residue.

  • Concentrate the extract using a rotary evaporator at 40°C.

Data Presentation

Table 1: Comparison of Extraction Methods for Kaempferol Glycosides

Extraction MethodTypical Temperature (°C)Typical TimeRelative YieldAdvantagesDisadvantages
Maceration Room Temperature24-72 hoursModerateSimple, requires minimal equipmentTime-consuming, potentially lower efficiency
Soxhlet Extraction Solvent Boiling Point6-24 hoursHighEfficient for exhaustive extractionHigh temperature can cause degradation, large solvent volume
Ultrasound-Assisted Extraction (UAE) 30-5020-40 minutesHighFast, efficient at lower temperatures, less solventRequires specialized equipment
Microwave-Assisted Extraction (MAE) 50-805-15 minutesHighVery fast, reduced solvent consumptionRequires specialized microwave equipment, potential for localized overheating
Pressurized Liquid Extraction (PLE) 50-10010-20 minutesVery HighFast, highly efficient, low solvent use, automatedHigh initial equipment cost
Supercritical Fluid Extraction (SFE) 40-6030-120 minutesHigh"Green" solvent (CO2), low temperature, selectiveHigh equipment cost, may require co-solvents for polar compounds

Note: Yields are relative and can vary significantly based on the plant material and specific experimental conditions.

Table 2: Influence of Extraction Parameters on Kaempferol 3-O-rutinoside Stability (Estimated)

ParameterConditionEstimated Degradation (%)Recommendation
Temperature 40°C< 5%Ideal for extraction and evaporation.
60°C5-15%Acceptable for short extraction times.
80°C> 20%Avoid prolonged exposure.
pH 4-6< 5%Optimal range for stability.
< 310-30% (Hydrolysis)Risk of cleaving the sugar moiety.
> 8> 30% (Degradation)Avoid alkaline conditions.
Solvent 70% EthanolLowGood balance of extraction efficiency and stability.
100% MethanolLowEffective, but methanol is more toxic.
WaterModerateLower extraction efficiency for some flavonoids.

Disclaimer: The degradation percentages are estimations based on data for related flavonoid glycosides and should be used as a guideline. Experimental validation is recommended.

Visualizations

Degradation_Pathway cluster_compound This compound cluster_factors Degradation Factors cluster_products Degradation Products Compound 6-Methoxykaempferol 3-O-rutinoside Aglycone 6-Methoxykaempferol (Aglycone) Compound->Aglycone Hydrolysis (Acid/Enzyme) Oxidized Oxidized Products Compound->Oxidized Oxidation Temp High Temperature Temp->Compound pH Extreme pH (Acidic/Alkaline) pH->Compound Oxidation Oxidation Oxidation->Compound

Caption: Factors leading to the degradation of this compound.

Troubleshooting_Workflow Start Start: Low Yield or Degradation Detected CheckTemp Is Extraction Temperature > 60°C? Start->CheckTemp LowerTemp Lower Temperature to < 50°C CheckTemp->LowerTemp Yes CheckpH Is Solvent pH Outside 4-6 Range? CheckTemp->CheckpH No LowerTemp->CheckpH AdjustpH Adjust pH to 4-6 CheckpH->AdjustpH Yes CheckMethod Using Conventional Extraction Method? CheckpH->CheckMethod No AdjustpH->CheckMethod SwitchMethod Switch to UAE or MAE CheckMethod->SwitchMethod Yes CheckOxidation Is there exposure to air for prolonged periods? CheckMethod->CheckOxidation No SwitchMethod->CheckOxidation InertAtmosphere Use Inert Atmosphere (N2/Ar) and/or add antioxidants CheckOxidation->InertAtmosphere Yes End Re-evaluate Yield and Purity CheckOxidation->End No InertAtmosphere->End

Caption: Troubleshooting workflow for optimizing the extraction of this compound.

References

troubleshooting poor peak shape for 6-Methoxykaempferol 3-O-rutinoside in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 6-Methoxykaempferol 3-O-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in the chromatography of this compound?

A1: Poor peak shape, such as peak tailing, fronting, or broadening, can arise from a variety of factors. These include issues with the mobile phase, column, sample, or the HPLC system itself. For flavonoids like this compound, common culprits include secondary interactions with the column's stationary phase, improper mobile phase pH, column overload, and sample solvent effects.[1][2][3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for ionizable compounds like flavonoids.[4][5] this compound has acidic hydroxyl groups. If the mobile phase pH is close to the pKa of these groups, both ionized and non-ionized forms of the molecule can exist simultaneously, leading to peak broadening or splitting.[5][6][7] To ensure a single, consistent form of the analyte and promote sharp, symmetrical peaks, it is generally recommended to use a mobile phase pH that is at least 2 units below the analyte's pKa.[6] For many flavonoids, this means using an acidified mobile phase, often with additives like formic acid or acetic acid.[8][9]

Q3: Can my sample preparation method contribute to poor peak shape?

A3: Absolutely. Improper sample preparation can lead to several issues. If the sample is not fully dissolved or contains particulate matter, it can block the column frit, causing peak splitting and distortion.[10] Furthermore, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak fronting and broadening.[2][11][12] Whenever possible, dissolve your sample in the initial mobile phase composition.[6][13] Inadequate sample cleanup can also leave matrix components that contaminate the column and cause peak tailing.[6]

Q4: What is the difference between peak tailing and peak fronting, and what are their primary causes for flavonoids?

A4: Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[1] For flavonoids, a common cause is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups.[3][7][14] Peak fronting is the inverse, with a broader first half of the peak.[1] This is often caused by column overload (injecting too much sample) or a mismatch between the sample solvent and the mobile phase.[1][10][11]

Troubleshooting Guides

Issue 1: Peak Tailing

Potential Causes and Solutions

Potential CauseRecommended Solution
Secondary Silanol Interactions Flavonoids can interact with residual silanol groups on the silica-based column packing, a common cause of tailing.[3][7][14] Solution: Lower the mobile phase pH (e.g., to pH 2.5-3) with an acid like formic or acetic acid to suppress the ionization of silanol groups.[6][14] Using a highly deactivated, end-capped column can also minimize these interactions.[7][14]
Mobile Phase pH Near Analyte pKa If the pH is too close to the pKa of this compound, both ionized and non-ionized forms will be present, causing peak distortion.[5][7] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6]
Column Contamination Buildup of sample matrix components on the column can create active sites for secondary interactions. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).[6] If the problem persists, consider replacing the guard column or the analytical column.[6]
Metal Chelation Flavonoids can chelate with metal ions in the sample or from the HPLC system's stainless steel components.[6] Solution: Add a small amount of a chelating agent, like EDTA, to the mobile phase.
Column Void A void in the column packing material can lead to peak distortion.[6] This may be indicated by a sudden drop in backpressure. Solution: A column with a significant void typically needs to be replaced.[6]
Issue 2: Peak Fronting

Potential Causes and Solutions

Potential CauseRecommended Solution
Column Overload Injecting too high a concentration or volume of the sample can saturate the column.[1][10][11][15] Solution: Reduce the injection volume or dilute the sample.[1][10][13]
Sample Solvent Incompatibility If the sample is dissolved in a solvent stronger than the mobile phase, the analyte band will spread before it reaches the column.[2][11][12] Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[6][13]
Poor Sample Solubility If the analyte is not fully soluble in the sample solvent, it can lead to an uneven distribution onto the column.[10] Solution: Ensure the analyte is completely dissolved. This may require changing the sample solvent or reducing the concentration.
Column Collapse Operating the column under inappropriate pH or temperature conditions can cause the packed bed to collapse.[10] Solution: Operate the column within the manufacturer's recommended limits. If collapse is suspected, the column will likely need to be replaced.[10]

Experimental Protocols

General HPLC Method for Flavonoid Analysis

This protocol is a starting point and may require optimization for this compound.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[8][16]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Solvent B: Acetonitrile or Methanol (B129727).[8]

  • Gradient Elution: A typical gradient might start with a low percentage of organic solvent (e.g., 5-10% B) and increase to a higher percentage (e.g., 70-80% B) over 30-40 minutes to elute a range of flavonoids.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30-40°C. Increasing the temperature can sometimes improve peak shape by reducing mobile phase viscosity.[13][16]

  • Detection: A diode-array detector (DAD) is useful for identifying flavonoids by their characteristic UV spectra, typically monitoring at 280 nm and 360 nm.[8][13]

  • Injection Volume: 10 µL.[13]

Sample Preparation
  • Extraction: If starting from a plant matrix, flavonoids are typically extracted with methanol or ethanol.[17]

  • Cleanup: The crude extract may be cleaned up using solid-phase extraction (SPE) to remove interfering compounds.

  • Dissolution: The final extract or pure compound should be dissolved in the initial mobile phase composition.[13]

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[18]

Data Presentation

Typical Chromatographic Parameters for Flavonoid Analysis

ParameterTypical Value/RangeRationale
Stationary Phase C18, C8Provides good retention for moderately polar compounds like flavonoids.
Mobile Phase A Water with 0.1-1% Formic or Acetic AcidAcidification suppresses silanol activity and ensures a consistent ionization state for the analyte.[6][9]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[8]
pH Range 2.5 - 4.0Maintains flavonoids in their protonated form and minimizes secondary interactions with the stationary phase.[6][14]
Column Temperature 25 - 45°CCan influence viscosity and selectivity; 35°C is often a good starting point.[16]
Flow Rate 0.5 - 1.2 mL/minAdjusted to achieve optimal separation and run time.

Visualizations

Caption: Troubleshooting workflow for poor peak shape in HPLC.

References

Technical Support Center: Mass Spectrometry of 6-Methoxykaempferol 3-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxykaempferol (B191825) 3-O-rutinoside and encountering challenges with in-source fragmentation during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for 6-Methoxykaempferol 3-O-rutinoside?

A1: In-source fragmentation is the breakdown of an analyte, such as this compound, within the ion source of the mass spectrometer before mass analysis.[1] For flavonoid glycosides, this typically involves the cleavage of the glycosidic bond, leading to the loss of sugar moieties. This can be problematic as it complicates data interpretation by showing both the intact molecule (precursor ion) and its fragments (product ions) in the same mass spectrum, potentially leading to inaccurate quantification and identification.

Q2: What are the expected major ions for this compound in MS analysis?

A2: this compound has a molecular formula of C₂₈H₃₂O₁₆ and a molecular weight of 624.548 g/mol .[2] In negative ion mode electrospray ionization (ESI), you would expect to see the deprotonated molecule, [M-H]⁻, at an m/z of approximately 623.5. The major in-source fragment would result from the loss of the rutinoside group (308.2 Da), yielding the 6-methoxykaempferol aglycone at an m/z of around 315.

Q3: How can I control the degree of in-source fragmentation?

A3: The degree of in-source fragmentation is primarily controlled by the energy applied in the ion source. On most mass spectrometers, this is adjusted through parameters such as "fragmentor voltage," "cone voltage," or "nozzle-skimmer voltage." Lowering these voltage settings will reduce the energy imparted to the ions, thus minimizing in-source fragmentation. Conversely, increasing these voltages can be used to intentionally induce fragmentation for structural confirmation.

Q4: Can the mobile phase composition affect in-source fragmentation?

A4: Yes, the mobile phase composition can influence ionization efficiency and, to some extent, the stability of the ions in the source. While the primary control is the voltage, a well-chosen mobile phase can lead to more stable ionization and potentially reduce unwanted fragmentation. For flavonoid analysis, a mobile phase of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid, such as 0.1% formic acid, is common and generally provides good results.

Q5: Is it possible to differentiate between in-source fragmentation and MS/MS fragmentation?

A5: Yes. In-source fragmentation occurs before any mass selection in the mass spectrometer, so both the precursor and fragment ions will be visible in a full scan (MS1) spectrum. MS/MS fragmentation, on the other hand, is a deliberate process where the precursor ion is first isolated, and then fragmented in a collision cell. The resulting product ions are then detected. Therefore, if you see fragments in your full scan spectrum, it is likely due to in-source fragmentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter with the in-source fragmentation of this compound.

Problem Possible Cause Suggested Solution
High abundance of the aglycone fragment and low or no signal for the intact molecule. The fragmentor/cone voltage is too high, causing excessive in-source fragmentation.Systematically decrease the fragmentor/cone voltage in increments and observe the effect on the relative intensities of the precursor and aglycone ions.
Inconsistent fragmentation between runs. Fluctuations in source conditions or mobile phase delivery.Ensure the mass spectrometer's source is clean and stable. Check the LC system for consistent flow and pressure.
Difficulty in quantifying the intact this compound due to fragmentation. The presence of both precursor and product ions complicates accurate measurement.If possible, lower the fragmentor/cone voltage to a point where the aglycone fragment is minimized or absent. Alternatively, if fragmentation is unavoidable, you can quantify using the sum of the precursor and major fragment ion intensities, or by using the aglycone fragment if it is the most stable and reproducible signal.
Observing fragmentation even at very low fragmentor/cone voltages. The compound may be thermally labile, or the source temperature is too high.Optimize the ion source temperature. Lowering the drying gas temperature may reduce thermal degradation and fragmentation.

Data Presentation

The expected major ions for this compound in negative ion mode ESI-MS are summarized below.

Ion Description Formula Expected m/z
Deprotonated molecule [M-H]⁻C₂₈H₃₁O₁₆⁻~623.5
Aglycone fragment [M-H-rutinoside]⁻C₁₆H₁₁O₇⁻~315.0

Experimental Protocols

LC-MS/MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound with the aim of controlling in-source fragmentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over a suitable time to elute the compound, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for a 2.1 mm ID column.

    • Column Temperature: Maintain the column at a constant temperature, for instance, 30-40 °C, to ensure reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Full Scan (MS1) to observe the precursor and any in-source fragments.

    • Mass Range: Set the mass range to cover the expected ions (e.g., m/z 100-1000).

    • Source Parameters:

      • Drying Gas Temperature: Start with a moderate temperature (e.g., 300-350 °C) and optimize if thermal degradation is suspected.

      • Drying Gas Flow: Follow the manufacturer's recommendations.

      • Nebulizer Pressure: Adjust for a stable spray, typically between 30-50 psi.

      • Capillary Voltage: A typical starting point is 3500-4500 V.

    • Fragmentor/Cone Voltage Optimization: This is the most critical parameter for controlling in-source fragmentation.

      • Begin with a low setting (e.g., 80-100 V).

      • Perform a series of injections, increasing the voltage in steps (e.g., 20 V increments).

      • Monitor the relative intensities of the precursor ion (m/z ~623.5) and the aglycone fragment (m/z ~315.0).

      • Select the voltage that provides the desired balance between precursor ion intensity and fragmentation. For quantification of the intact molecule, the lowest voltage that gives a good signal for the precursor ion with minimal fragmentation is ideal.

Visualizations

fragmentation_pathway parent This compound [M-H]⁻ m/z ≈ 623.5 fragment 6-Methoxykaempferol Aglycone [M-H-rutinoside]⁻ m/z ≈ 315.0 parent->fragment In-Source Fragmentation loss Loss of Rutinoside (308.2 Da)

Caption: Predicted fragmentation pathway of this compound.

experimental_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample_prep Sample Preparation lc_separation C18 Reversed-Phase Separation sample_prep->lc_separation esi_source ESI Source (Negative Mode) lc_separation->esi_source Elution mass_analyzer Mass Analyzer (Full Scan) esi_source->mass_analyzer detector Detector mass_analyzer->detector data_analysis Data Analysis detector->data_analysis Data Acquisition

Caption: Experimental workflow for LC-MS analysis.

troubleshooting_guide start High Aglycone Fragment Signal? decrease_voltage Decrease Fragmentor/ Cone Voltage start->decrease_voltage Yes optimized Optimized Conditions start->optimized No check_temp Is Fragmentation Still High? decrease_voltage->check_temp decrease_temp Decrease Source Temperature check_temp->decrease_temp Yes check_temp->optimized No not_optimized Further Optimization Needed decrease_temp->not_optimized

Caption: Troubleshooting logic for in-source fragmentation.

References

Technical Support Center: Enhancing the Bioavailability of 6-Methoxykaempferol 3-O-rutinoside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with 6-Methoxykaempferol 3-O-rutinoside.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: Flavonoid glycosides like this compound generally exhibit low oral bioavailability due to several factors. These include poor aqueous solubility, which limits dissolution in the gastrointestinal tract, and extensive first-pass metabolism by intestinal enzymes and the liver.[1] Additionally, the gut microbiota can hydrolyze the glycoside to its aglycone form, which may then undergo further metabolism.[1]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: Key strategies focus on improving solubility and protecting the molecule from premature degradation and metabolism. These include:

  • Formulation Technologies: Utilizing carrier complexes like liposomes, nanoparticles, and solid dispersions to improve dissolution and absorption.[2]

  • Structural Modification: While not always feasible, chemical modifications can sometimes improve pharmacokinetic properties.

  • Use of Absorption Enhancers: Certain excipients can improve intestinal permeability.

Q3: How does the gut microbiota affect the bioavailability of this compound?

A3: The gut microbiota plays a crucial role in the metabolism of flavonoid glycosides.[1] Intestinal enzymes from bacteria can cleave the rutinoside sugar moiety, releasing the aglycone (6-Methoxykaempferol). This aglycone may be more readily absorbed than the glycoside. However, the aglycone is also susceptible to further degradation by the microbiota into smaller phenolic compounds.

Q4: What analytical methods are suitable for quantifying this compound in plasma samples?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of flavonoid glycosides and their metabolites in biological matrices like plasma.[3][4] This technique offers high selectivity and allows for the determination of low concentrations of the analyte.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between subjects in an in vivo study.

Possible Cause Troubleshooting Step
Inconsistent formulation homogeneity Ensure the formulation is a homogenous suspension or solution before each administration. Use a vortex mixer or sonicator immediately prior to dosing. For suspensions, consider adding a suspending agent.
Variable food intake Standardize the feeding schedule of the animals. Administer the compound on an empty stomach or with a standardized meal to reduce variability in gastric emptying and intestinal transit time.[1]
Differences in gut microbiota composition While difficult to control, acknowledging this variable is important. Researchers may consider co-housing animals to promote a more uniform gut microbiome.
Improper oral gavage technique Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.[5][6] Accidental administration into the lungs can lead to high variability and adverse events.

Issue 2: Low or undetectable plasma concentrations of this compound.

Possible Cause Troubleshooting Step
Poor aqueous solubility of the compound Improve the formulation. Consider micronization of the compound or using solubilization techniques such as solid dispersions, lipid-based formulations (e.g., nanoemulsions), or complexation with cyclodextrins.[2]
Extensive first-pass metabolism The parent compound may be rapidly metabolized. Expand the analytical method to include the quantification of expected metabolites, such as the aglycone (6-Methoxykaempferol) and its glucuronidated or sulfated conjugates. The "active" compound in vivo may be a metabolite.
Rapid clearance from circulation Shorten the time intervals for blood sampling after administration to capture the peak plasma concentration (Cmax) more accurately.
Insufficient dose Conduct a dose-escalation study to determine if a higher dose results in detectable plasma concentrations. Refer to toxicity data for structurally similar compounds to establish a safe dose range.

Issue 3: Inconsistent biological response despite measurable plasma levels.

Possible Cause Troubleshooting Step
Bioactive metabolites are not being measured The observed biological effect may be due to metabolites rather than the parent compound. Develop and validate analytical methods to quantify the major metabolites in plasma and correlate their concentrations with the biological response.
Target engagement is not occurring Assess whether the compound is reaching the target tissue at sufficient concentrations. This may require tissue distribution studies.
Complex dose-response relationship The biological response may not be linear with plasma concentration. Investigate a wider range of doses to fully characterize the dose-response curve.

Data Presentation: Pharmacokinetic Parameters of Related Kaempferol (B1673270) Glycosides

Note: Data for this compound is limited. The following tables provide pharmacokinetic data for structurally similar kaempferol glycosides to serve as a reference.

Table 1: Pharmacokinetic Parameters of Kaempferol-3-O-glucoside in Rats

Parameter Intravenous Administration Oral Administration
Dose 5 mg/kg50 mg/kg
Cmax (ng/mL) 5.80 ± 1.871.24 ± 0.41
AUCinf (min·ng/mL) 287.86 ± 126.17Not Estimated
Absolute Bioavailability (%) -Not Calculated
Data from a comparative pharmacokinetic study.[7]

Table 2: Oral Bioavailability of Kaempferol in Rats

Parameter Value
Dose 100 mg/kg
Cmax (µg/mL) ~0.46
Absolute Bioavailability (%) ~2-3
Data for the aglycone kaempferol, which is a metabolite of kaempferol glycosides.[8]

Experimental Protocols

Protocol 1: Preparation of a Phospholipid Complex of this compound for Oral Gavage

Objective: To prepare a formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Phospholipon® 90H (or equivalent phosphatidylcholine)

  • 1,4-Dioxane (or other suitable solvent)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium in water)

  • Round bottom flask, reflux condenser, rotary evaporator, freeze-dryer

Procedure:

  • Weigh equimolar amounts of this compound and Phospholipon® 90H and place them in a round bottom flask.

  • Dissolve the compounds in a minimal amount of 1,4-dioxane.

  • Reflux the solution for a specified time (e.g., 2 hours) with constant stirring.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Freeze-dry the residue to remove any remaining solvent.

  • The resulting phospholipid complex can be characterized by DSC, FTIR, and PXRD analysis.

  • For oral administration, suspend the desired amount of the complex in the vehicle (e.g., 0.5% CMC-Na) to achieve the target concentration. Ensure the suspension is homogenous before administration.[9]

Protocol 2: Oral Gavage in Rodents

Objective: To administer a precise volume of the this compound formulation orally to a rat or mouse.

Materials:

  • Formulation of this compound

  • Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[6]

  • Syringe (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg body weight).[10]

  • Measure the length of the gavage needle from the animal's mouth to the last rib to estimate the distance to the stomach. Mark the needle if necessary.[6]

  • Draw the calculated volume of the well-suspended formulation into the syringe.

  • Gently restrain the animal, ensuring the head and body are in a straight line.

  • Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth.

  • Allow the animal to swallow the tip of the needle, which should then pass smoothly down the esophagus. Do not force the needle.[5]

  • Once the needle is in the stomach, slowly administer the formulation.

  • Smoothly withdraw the needle.

  • Monitor the animal for any signs of distress.[6]

Protocol 3: Quantification of this compound in Rat Plasma by LC-MS/MS

Objective: To determine the concentration of this compound in plasma samples from an in vivo study.

Materials:

  • Rat plasma samples

  • Acetonitrile (B52724)

  • Formic acid

  • Internal standard (e.g., a structurally similar flavonoid not present in the sample)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive or negative electrospray ionization mode with multiple reaction monitoring (MRM) to detect the specific transitions for this compound and the internal standard.[4]

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of the analyte in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_analysis Bioanalysis cluster_data Data Analysis formulation Prepare Formulation (e.g., Phospholipid Complex) gavage Oral Gavage in Rodents formulation->gavage sampling Blood Sampling (Time Points) gavage->sampling extraction Plasma Protein Precipitation sampling->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Analysis (Cmax, AUC) lcms->pk_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK AKT AKT PI3K->AKT IKK IKK AKT->IKK Modulation NFkB NF-κB MAPK->NFkB Activation NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB_IkB->NFkB IκB Degradation NF-κB Translocation Gene Gene Expression (Inflammation, Proliferation) NFkB->Gene Compound 6-Methoxykaempferol 3-O-rutinoside (or its metabolites) Compound->Receptor Compound->PI3K Inhibition Compound->MAPK Modulation Compound->IKK Inhibition

References

Technical Support Center: Synthesis of 6-Methoxykaempferol 3-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methoxykaempferol (B191825) 3-O-rutinoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this flavonoid glycoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the multi-step synthesis of 6-Methoxykaempferol 3-O-rutinoside. The proposed synthetic route involves:

  • Synthesis of the aglycone, 6-Methoxykaempferol.

  • Selective protection of the hydroxyl groups.

  • Glycosylation with a rutinoside donor.

  • Deprotection to yield the final product.

Synthesis of the Aglycone: 6-Methoxykaempferol

Question: What is a reliable method for synthesizing the 6-methoxykaempferol aglycone?

Answer: A common and effective method is the Allan-Robinson reaction, which involves the condensation of a suitably substituted o-hydroxyacetophenone with an aromatic anhydride (B1165640) and its corresponding sodium salt. For 6-methoxykaempferol, this would typically start from a substituted phloroglucinol (B13840) derivative.

Troubleshooting: Low Yield in Aglycone Synthesis

  • Issue: The yield of 6-methoxykaempferol from the Allan-Robinson reaction is lower than expected.

  • Possible Cause 1: Incomplete reaction. The reaction may require higher temperatures or longer reaction times to proceed to completion.

  • Solution 1: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature.

  • Possible Cause 2: Side reactions. The highly reactive nature of phloroglucinol derivatives can lead to undesired side products.

  • Solution 2: Ensure all reagents are pure and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Possible Cause 3: Inefficient purification. The crude product may be difficult to purify from starting materials and byproducts.

  • Solution 3: Employ column chromatography with a carefully selected solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to improve separation.

Selective Protection of Hydroxyl Groups

Question: How can I selectively protect the hydroxyl groups on 6-methoxykaempferol to ensure glycosylation occurs at the 3-OH position?

Answer: A common strategy is to use benzyl (B1604629) protecting groups for the 5, 7, and 4'-hydroxyl groups. The 3-OH group is generally less reactive and can sometimes be left unprotected for direct glycosylation, or it can be selectively deprotected if all hydroxyls are initially protected. However, for regioselective 3-O-glycosylation, it is best to protect the other hydroxyl groups. Benzyl groups are advantageous as they are stable under the conditions of glycosylation and can be removed later by catalytic hydrogenolysis.[1][2]

Troubleshooting: Non-selective Protection

  • Issue: Benzylation is not selective, and the 3-OH group is also being protected.

  • Possible Cause: The reaction conditions are too harsh, leading to the protection of all hydroxyl groups.

  • Solution: Use milder benzylation conditions. For example, using benzyl bromide with a weaker base like potassium carbonate (K₂CO₃) instead of a strong base like sodium hydride (NaH) can offer better selectivity. Running the reaction at a lower temperature may also improve the outcome.

Glycosylation (Rutinosylation)

Question: What is the recommended method for introducing the rutinoside moiety onto the protected 6-methoxykaempferol?

Answer: The Koenigs-Knorr reaction is a widely used and effective method for this transformation.[3][4][5] This reaction involves the coupling of the protected aglycone with a glycosyl donor, typically a per-O-acetylated rutinosyl bromide, in the presence of a promoter such as a silver or mercury salt.[3][4][5]

Troubleshooting: Low Glycosylation Yield

  • Issue: The yield of the glycosylated product is low.

  • Possible Cause 1: Inactive glycosyl donor. The per-O-acetylated rutinosyl bromide may have degraded due to moisture.

  • Solution 1: Prepare the rutinosyl bromide fresh before use and handle it under anhydrous conditions.

  • Possible Cause 2: Inefficient promoter. The silver or mercury salt promoter may not be sufficiently activating the glycosyl donor.

  • Solution 2: Ensure the promoter is of high purity and is freshly prepared or properly stored. Consider using alternative promoters like silver triflate, which can be more reactive.

  • Possible Cause 3: Steric hindrance. The 3-OH group of the flavonoid is sterically hindered, which can make the reaction sluggish.

  • Solution 3: Increase the reaction time and/or temperature. Using a more reactive glycosyl donor or a more potent promoter system can also help overcome steric hindrance.

Troubleshooting: Formation of Side Products

  • Issue: The reaction produces significant amounts of orthoester or other byproducts instead of the desired glycoside.

  • Possible Cause: The reaction conditions favor the formation of these side products. Orthoester formation is a common side reaction in Koenigs-Knorr glycosylations.[3]

  • Solution: Carefully control the reaction temperature, as lower temperatures often disfavor orthoester formation. The choice of solvent can also play a role; less polar solvents may sometimes reduce the formation of side products.

Deprotection

Question: What is the best way to remove the acetyl and benzyl protecting groups to obtain the final product?

Answer: A two-step deprotection is typically employed:

  • Deacetylation: The acetyl groups on the rutinoside moiety can be selectively removed under basic conditions, a reaction known as Zemplén deacetylation.[6] This is commonly achieved using a catalytic amount of sodium methoxide (B1231860) in methanol.[6]

  • Debenzylation: The benzyl groups on the aglycone can be removed by catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[7][8][9][10]

Troubleshooting: Incomplete Deprotection or Product Degradation

  • Issue 1: Incomplete deacetylation. Some acetyl groups remain on the sugar moiety.

  • Solution 1: Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the amount of sodium methoxide or the reaction time.

  • Issue 2: Incomplete debenzylation. Some benzyl groups remain on the aglycone.

  • Solution 2: The catalyst may be poisoned or inactive. Use fresh, high-quality Pd/C catalyst. Ensure the reaction is properly stirred to allow for efficient contact between the substrate, catalyst, and hydrogen gas.

  • Issue 3: Cleavage of the glycosidic bond. The final product is unstable under the deprotection conditions, leading to the cleavage of the rutinoside.

  • Solution 3: For debenzylation, ensure the reaction is run under neutral conditions. If acidic or basic conditions are generated, they can promote the hydrolysis of the glycosidic bond. For deacetylation, use only a catalytic amount of sodium methoxide and keep the reaction time to a minimum.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in flavonoid glycoside synthesis. Please note that these are general ranges, and actual yields will depend on the specific substrate and reaction conditions.

StepReactionReagents/ConditionsTypical Yield Range (%)
Aglycone Synthesis Allan-Robinson Reactiono-hydroxyacetophenone, aromatic anhydride, sodium salt40-70
Protection BenzylationBenzyl bromide, K₂CO₃, acetone70-90
Glycosylation Koenigs-Knorr ReactionPer-O-acetylated glycosyl bromide, Ag₂O or Ag₂CO₃40-60[11]
Deprotection (Acetate) Zemplén DeacetylationCatalytic NaOMe in MeOH>90
Deprotection (Benzyl) Catalytic HydrogenolysisPd/C, H₂ atmosphere85-95

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr Glycosylation of a Protected Flavonoid
  • Dissolve the protected aglycone (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) or chloroform (B151607) under an inert atmosphere.

  • Add a freshly prepared silver(I) oxide or silver(I) carbonate promoter (2-3 equivalents).

  • To the stirred suspension, add a solution of the per-O-acetylated rutinosyl bromide (1.5-2 equivalents) in the same anhydrous solvent dropwise at room temperature.

  • Stir the reaction mixture in the dark at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected glycoside.

Protocol 2: General Procedure for Zemplén Deacetylation
  • Dissolve the acetylated flavonoid glycoside in dry methanol.

  • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

  • Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed (typically 1-3 hours).

  • Neutralize the reaction by adding an acidic ion-exchange resin until the pH is neutral.

  • Filter off the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deacetylated product, which can be used in the next step without further purification or purified by chromatography if necessary.[6]

Protocol 3: General Procedure for Catalytic Hydrogenolysis for Debenzylation
  • Dissolve the benzylated flavonoid glycoside in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected final product.

  • Purify the final product by recrystallization or preparative HPLC if necessary.[7][8][9][10]

Visualizations

Synthesis_Workflow cluster_aglycone Step 1: Aglycone Synthesis cluster_protection Step 2: Protection cluster_glycosylation Step 3: Glycosylation cluster_deprotection Step 4: Deprotection A Substituted Phloroglucinol B 6-Methoxykaempferol A->B Allan-Robinson Reaction C Protected 6-Methoxykaempferol (5,7,4'-O-Bn) B->C Benzylation E Protected 6-Methoxykaempferol 3-O-(peracetyl-rutinoside) C->E Koenigs-Knorr Reaction D Peracetylated Rutinosyl Bromide D->E Koenigs-Knorr Reaction F 6-Methoxykaempferol 3-O-rutinoside (Final Product) E->F 1. Zemplén Deacetylation 2. Catalytic Hydrogenolysis

Caption: Synthetic workflow for this compound.

Troubleshooting_Glycosylation Start Low Glycosylation Yield Cause1 Inactive Glycosyl Donor? Start->Cause1 Solution1 Use freshly prepared rutinosyl bromide under anhydrous conditions. Cause1->Solution1 Yes Cause2 Inefficient Promoter? Cause1->Cause2 No Solution2 Use high-purity promoter (e.g., Ag₂O) or a more reactive one (e.g., AgOTf). Cause2->Solution2 Yes Cause3 Steric Hindrance? Cause2->Cause3 No Solution3 Increase reaction time/temperature. Use a more reactive donor/promoter system. Cause3->Solution3 Yes

Caption: Troubleshooting logic for low glycosylation yield.

References

Technical Support Center: Enhancing the Yield of 6-Methoxykaempferol 3-O-rutinoside from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Methoxykaempferol 3-O-rutinoside from its natural sources. The information is presented in a question-and-answer format to directly address potential issues encountered during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound has been identified in several plant species. The primary validated sources include:

  • Pilocarpus pennatifolius (Jaborandi)[1][2][3]

  • Pilocarpus trachylophus[1]

  • Tetragonia tetragonioides (New Zealand spinach)[1]

Q2: What is a general overview of the extraction and purification process for this compound?

A2: The general workflow for isolating this compound involves solvent extraction from the plant material, followed by a series of chromatographic purification steps to isolate the target compound.

Experimental_Workflow Plant_Material Plant Material (e.g., Pilocarpus leaves) Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Fractions Containing Target Compound Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure 6-Methoxykaempferol 3-O-rutinoside HPLC->Pure_Compound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Guides

Low Extraction Yield

Q3: My extraction yield of this compound is consistently low. What factors could be responsible?

A3: Several factors can contribute to low extraction yields. Consider the following troubleshooting steps:

  • Solvent Selection and Polarity: Flavonoid glycosides like this compound are polar molecules. The choice of solvent is critical for efficient extraction.

    • Recommendation: A mixture of alcohol (methanol or ethanol) and water is generally effective. A common starting point is 70-80% aqueous alcohol.[1] The addition of water can improve the extraction of more polar glycosides.

  • Solvent-to-Solid Ratio: An insufficient volume of solvent may not be adequate to fully extract the compound from the plant matrix.

    • Recommendation: Experiment with different solvent-to-solid ratios. Ratios from 1:20 to 1:30 (g/mL) have been shown to be effective for flavonoid extraction.[4] Increasing the ratio to 1:30 may significantly increase the yield.[4]

  • Extraction Time: The duration of the extraction process directly impacts the completeness of the extraction.

    • Recommendation: Optimize the extraction time. Studies have shown that increasing the extraction time from 30 to 120 minutes can lead to a higher yield of flavonoids.[4]

  • Extraction Method: The chosen extraction technique can significantly influence the yield.

    • Recommendation: Consider modern extraction techniques such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE). These methods can enhance extraction efficiency and reduce extraction time.

  • Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and the part of the plant used.

    • Recommendation: Ensure you are using the correct plant part (e.g., leaves for Pilocarpus) and consider the source and quality of your plant material.

ParameterRecommendationPotential Impact on Yield
Solvent 70-80% Methanol (B129727) or Ethanol in WaterA higher proportion of water can enhance the extraction of polar glycosides.
Solvent-to-Solid Ratio 1:20 to 1:30 (g/mL)Increasing the solvent volume can improve extraction efficiency.[4]
Extraction Time 60 - 120 minutesLonger extraction times generally lead to higher yields, up to a certain point.[4]
Extraction Method Ultrasonic-Assisted or Microwave-AssistedCan significantly improve yield and reduce extraction time compared to conventional methods.
Purification Challenges

Q4: I am having difficulty separating this compound from other co-extracted compounds during column chromatography. What can I do?

A4: Co-elution of compounds with similar polarities is a common challenge in the purification of natural products. Here are some strategies to improve separation:

  • Choice of Stationary Phase:

    • Normal-Phase Chromatography (Silica Gel): If you are using silica gel and experiencing co-elution, consider that highly polar compounds may interact strongly with the silica.

    • Reversed-Phase Chromatography (C18): For polar compounds like flavonoid glycosides, reversed-phase chromatography is often more effective.

    • Size-Exclusion Chromatography (Sephadex LH-20): This can be a valuable secondary purification step to separate compounds based on their molecular size.

  • Mobile Phase Optimization:

    • Gradient Elution: A gradual change in the mobile phase composition (gradient elution) is generally more effective for separating complex mixtures than isocratic elution (constant mobile phase composition).

    • Solvent System: For reversed-phase HPLC, a gradient of acetonitrile (B52724) or methanol in water with a small amount of acid (e.g., 0.1% formic acid) is commonly used to improve peak shape and resolution.

  • Sample Loading:

    • Dry Loading: For normal-phase chromatography, dissolving the crude extract in a minimal amount of a strong solvent and adsorbing it onto a small amount of silica gel before loading it onto the column (dry loading) can improve resolution compared to wet loading.[5]

Purification_Troubleshooting CoElution Co-elution of Flavonoids Stationary_Phase Optimize Stationary Phase CoElution->Stationary_Phase Mobile_Phase Optimize Mobile Phase CoElution->Mobile_Phase Loading_Technique Improve Loading Technique CoElution->Loading_Technique RP_Chromatography Use Reversed-Phase (C18) Stationary_Phase->RP_Chromatography Gradient_Elution Implement Gradient Elution Mobile_Phase->Gradient_Elution Dry_Loading Employ Dry Loading Loading_Technique->Dry_Loading

Caption: Troubleshooting logic for co-elution issues during flavonoid purification.

Q5: My purified compound shows signs of degradation. How can I minimize this?

A5: Flavonoids can be susceptible to degradation under certain conditions. To minimize degradation:

  • Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature.

  • Light: Protect your extracts and purified compound from direct light, as flavonoids can be light-sensitive. Use amber vials for storage.

  • pH: The pH of the extraction solvent and mobile phase can affect the stability of flavonoids. While slightly acidic conditions are often used to improve chromatographic peak shape, extreme pH values should be avoided.

Experimental Protocols

Detailed Methodology for Extraction and Purification

This protocol is a general guideline and may require optimization for your specific plant material and equipment.

1. Extraction

  • Plant Material Preparation: Air-dry the leaves of Pilocarpus pennatifolius at room temperature and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with 70% aqueous methanol (1:25 g/mL) at room temperature for 24 hours with constant stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

2. Purification

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pre-treat the crude extract by dissolving it in a minimal amount of methanol and adsorbing it onto a small amount of silica gel. Allow the solvent to evaporate completely.

    • Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform-methanol).

    • Carefully load the dried extract onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% chloroform (B151607) and gradually increasing the percentage of methanol).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography (Secondary Purification):

    • Combine the fractions containing the target compound (as identified by TLC).

    • Concentrate the combined fractions and dissolve the residue in methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions. Monitor the fractions by TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Combine and concentrate the fractions enriched with this compound.

    • Dissolve the residue in the HPLC mobile phase.

    • Purify the compound using a preparative reversed-phase C18 column.

    • A typical mobile phase could be a gradient of acetonitrile in water containing 0.1% formic acid. The gradient should be optimized to achieve the best separation.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

3. Identification and Quantification

  • The identity and purity of the isolated this compound can be confirmed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] The quantity can be determined by creating a calibration curve with a known standard.[7]

TechniquePurpose
TLC Monitoring fraction separation
Preparative HPLC Final purification of the compound
HPLC-MS Identification and purity assessment
NMR Structural elucidation

References

storage conditions to ensure 6-Methoxykaempferol 3-O-rutinoside stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions and stability of 6-Methoxykaempferol 3-O-rutinoside. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] When stored as a powder under these conditions, the compound is expected to be stable for up to three years.[1] It is crucial to keep the container tightly sealed to protect it from moisture and light.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be stored at -80°C for up to six months.[1] To prevent degradation, it is advisable to avoid repeated freeze-thaw cycles.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended. The preferred solvent for creating stock solutions is DMSO.[1]

Q3: What factors can lead to the degradation of this compound?

Several factors can compromise the stability of this compound and other flavonoid glycosides, including:

  • Temperature: Elevated temperatures can accelerate degradation. For instance, the related compound Kaempferol 3-O-rutinoside shows degradation at temperatures between 70-80°C.[1]

  • pH: The stability of flavonoid glycosides is pH-dependent.[2][3] Extreme pH values can lead to hydrolysis of the glycosidic bond or other structural rearrangements.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of flavonoids.

  • Oxygen: The presence of oxygen can lead to oxidative reactions, resulting in the formation of quinones and other oxidized derivatives.[1]

  • Moisture: As a solid, the compound should be protected from moisture to prevent hydrolysis.

Q4: What are the likely degradation pathways for this compound?

The primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the O-glycosidic bond, which separates the sugar moiety (rutinose) from the aglycone (6-Methoxykaempferol). This is a common degradation route for flavonoid glycosides.

  • Oxidation: The flavonoid structure is susceptible to oxidation, which can alter its biological activity.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid compound has been stored at -20°C and solutions at -80°C, with protection from light and moisture.

    • Check for Repeated Freeze-Thaw Cycles: If the stock solution has been frozen and thawed multiple times, prepare a fresh solution from a new batch of solid compound.

    • Assess Purity: Use an appropriate analytical method, such as HPLC-DAD, to check the purity of your compound.[4] The presence of unexpected peaks may indicate degradation products.

Issue 2: Appearance of unknown peaks in HPLC chromatograms over time.

  • Possible Cause: The compound is degrading in the solvent or under the experimental conditions.

  • Troubleshooting Steps:

    • Analyze Degradation Products: Use HPLC-MS to identify the mass of the unknown peaks. Degradation is often indicated by the appearance of a peak corresponding to the aglycone (6-Methoxykaempferol).

    • Evaluate Solvent Stability: The stability of the compound can be solvent-dependent. If you are using a solvent other than DMSO for your working solutions, consider performing a short-term stability study in that solvent.

    • Control Experimental Conditions: Ensure that your experimental conditions (e.g., pH, temperature of incubation) are not contributing to the degradation of the compound.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDurationRecommended Solvent
Solid Powder -20°CUp to 3 yearsN/A
Solution -80°CUp to 6 monthsDMSO

Table 1: Recommended Storage Conditions for this compound.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This protocol outlines a general method for assessing the purity and stability of this compound.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm and 360 nm.[1]

  • Sample Preparation: Dissolve the compound in DMSO or the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume (e.g., 10 µL) and integrate the peak area. Purity can be calculated as the percentage of the main peak area relative to the total peak area. For stability studies, compare the peak area of the compound over time under different stress conditions.

Visualizations

degradation_pathway 6-Methoxykaempferol_3-O-rutinoside 6-Methoxykaempferol 3-O-rutinoside 6-Methoxykaempferol 6-Methoxykaempferol (Aglycone) 6-Methoxykaempferol_3-O-rutinoside->6-Methoxykaempferol Hydrolysis Rutinose Rutinose (Sugar Moiety) 6-Methoxykaempferol_3-O-rutinoside->Rutinose Hydrolysis Oxidized_Products Oxidized Products (e.g., Quinones) 6-Methoxykaempferol_3-O-rutinoside->Oxidized_Products Oxidation

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C solid, -80°C solution) start->check_storage check_freeze_thaw Avoid Repeated Freeze-Thaw Cycles check_storage->check_freeze_thaw assess_purity Assess Purity by HPLC check_freeze_thaw->assess_purity prepare_fresh Prepare Fresh Solution assess_purity->prepare_fresh Purity <95% or degradation peaks present investigate_further Investigate Other Experimental Variables assess_purity->investigate_further Purity >95% issue_resolved Issue Resolved prepare_fresh->issue_resolved investigate_further->issue_resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

References

minimizing ion suppression for 6-Methoxykaempferol 3-O-rutinoside analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-Methoxykaempferol 3-O-rutinoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental analysis, with a focus on minimizing ion suppression in mass spectrometry-based methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression when analyzing this compound by LC-MS?

A1: Ion suppression is a significant challenge in LC-MS analysis and can arise from several sources. The most common causes include:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, plant extracts) can compete with this compound for ionization, leading to a reduced signal intensity.[1]

  • High Concentrations of Salts or Buffers: Non-volatile salts or buffers in the mobile phase or sample can crystallize at the ESI probe tip, interfering with the ionization process.

  • Mobile Phase Additives: While additives like formic acid or acetic acid are often used to improve chromatography, high concentrations can sometimes lead to ion suppression.

  • Co-eluting Analytes: If other flavonoids or compounds with similar properties are present in high concentrations, they can also compete for ionization.

Q2: How can I detect and confirm ion suppression in my analysis?

A2: A standard method to identify ion suppression is to perform a post-column infusion experiment.[1] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected into the LC system. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that cause ion suppression.[1]

Q3: What is the optimal ionization mode for this compound?

A3: Flavonoid glycosides like this compound can often be detected in both positive and negative ionization modes. However, negative ion mode is frequently preferred for flavonoids as it can provide higher sensitivity.[2] In negative mode, the deprotonated molecule [M-H]⁻ is typically observed. In positive mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be seen. The choice of ionization mode should be optimized based on experimental conditions and the specific mass spectrometer used.

Q4: What are the expected fragmentation patterns for this compound in MS/MS?

A4: The fragmentation of flavonoid glycosides typically involves the loss of the sugar moieties. For this compound, the rutinoside sugar consists of a glucose and a rhamnose unit. Therefore, a characteristic fragmentation would be the loss of the entire rutinoside group (308 Da) to yield the aglycone, 6-Methoxykaempferol.[3][4] Further fragmentation of the aglycone can also occur.

Troubleshooting Guides

Issue: Low Signal Intensity or Complete Signal Loss
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression 1. Dilute the sample: A simple 1:10 or 1:100 dilution can significantly reduce the concentration of interfering matrix components.Improved signal-to-noise ratio, though sensitivity may be reduced.
2. Improve sample preparation: Implement a more rigorous cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).Removal of interfering compounds, leading to a stronger and more stable signal.
3. Optimize chromatography: Adjust the gradient to better separate the analyte from the suppression zone.Elution of this compound in a region with minimal ion suppression.
Suboptimal MS Parameters 1. Optimize ionization source parameters: Adjust capillary voltage, gas flow rates, and temperature.Enhanced ionization efficiency and improved signal intensity.
2. Select appropriate ionization mode: Test both positive and negative ionization modes.Identification of the mode that provides the best sensitivity for the analyte.
Analyte Degradation 1. Check sample stability: Analyze a freshly prepared standard and compare it to an older sample.Determine if the analyte is degrading over time under the storage conditions.
2. Use appropriate solvents: Ensure the solvents used for sample preparation and the mobile phase are compatible with the analyte.Prevention of analyte degradation and signal loss.
Issue: Poor Peak Shape and Reproducibility
Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects 1. Use a matrix-matched calibrant: Prepare calibration standards in a blank matrix to compensate for matrix effects.Improved accuracy and reproducibility of quantification.
2. Employ an internal standard: A stable isotope-labeled internal standard is ideal for correcting variability.Consistent and reliable quantification, even with some level of ion suppression.
Chromatographic Issues 1. Check for column contamination: Wash the column with a strong solvent or replace it if necessary.Restoration of peak shape and retention time reproducibility.
2. Optimize mobile phase: Adjust the pH or the organic solvent composition.Improved peak symmetry and resolution.
Injector Problems 1. Clean the injector: Perform a routine cleaning of the autosampler needle and injection port.Consistent injection volumes and reproducible peak areas.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard. Acidify the sample by adding 100 µL of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Method for Flavonoid Glycoside Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: To be optimized for this compound (parent ion and a characteristic fragment ion).

Quantitative Data Summary

The following table summarizes the expected impact of different sample preparation techniques on the recovery of flavonoid glycosides and the reduction of matrix effects, based on general findings for this class of compounds.[5][6]

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect ReductionThroughputCost
Protein Precipitation (PPT) 80-100LowHighLow
Liquid-Liquid Extraction (LLE) 70-95ModerateMediumMedium
Solid Phase Extraction (SPE) 85-105HighLow-MediumHigh

Visualizations

Signaling Pathway of Kaempferol Glycosides in Inflammation

Kaempferol and its glycosides, including this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[7]

G Anti-inflammatory Signaling of Kaempferol Glycosides cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TRAF6->MAPK_pathway IkB IκBα IKK->IkB phosphorylates and degrades NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates to inflammation Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus->inflammation activates K3OR Kaempferol-3-O-rutinoside K3OR->IKK inhibits K3OR->NFkB inhibits translocation K3OR->MAPK_pathway inhibits phosphorylation MAPK_pathway->inflammation activates

Caption: Anti-inflammatory mechanism of Kaempferol-3-O-rutinoside via inhibition of NF-κB and MAPK pathways.

Experimental Workflow for Minimizing Ion Suppression

This workflow outlines a systematic approach to developing a robust analytical method for this compound with minimal ion suppression.

G Workflow for Minimizing Ion Suppression start Start: Method Development sample_prep Sample Preparation (PPT, LLE, SPE) start->sample_prep lc_optimization LC Method Optimization (Column, Mobile Phase, Gradient) sample_prep->lc_optimization ms_optimization MS Parameter Optimization (Ionization Mode, Voltages, Gas Flows) lc_optimization->ms_optimization ion_suppression_test Assess Ion Suppression (Post-column infusion) ms_optimization->ion_suppression_test is_suppression_present Ion Suppression Present? ion_suppression_test->is_suppression_present refine_method Refine Method (Improve cleanup, adjust gradient) is_suppression_present->refine_method Yes validation Method Validation is_suppression_present->validation No refine_method->sample_prep end End: Routine Analysis validation->end

References

selecting the optimal mobile phase for flavonoid glycoside separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal mobile phase for the separation of flavonoid glycosides by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for flavonoid glycoside separation?

A: The most widely employed stationary phase is reversed-phase C18 (octadecyl-silica).[1][2][3] Its nonpolar nature is well-suited for retaining and separating the moderately polar flavonoid glycosides from more polar or nonpolar matrix components.

Q2: Which organic solvents are best for the mobile phase?

A: Acetonitrile (B52724) and methanol (B129727) are the preferred organic solvents for separating flavonoids on reversed-phase columns.[4] Acetonitrile often provides better separation efficiency and lower viscosity, leading to sharper peaks and lower backpressure.[5]

Q3: Why is an acid modifier, like formic acid, added to the mobile phase?

A: Adding a small amount of an acid, typically 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase is crucial for several reasons:

  • Improved Peak Shape: It suppresses the ionization of phenolic hydroxyl groups on the flavonoids, which minimizes peak tailing caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[5][6]

  • Enhanced Resolution: By controlling the ionization state of the analytes, the selectivity and resolution between closely eluting compounds can be significantly improved.[7]

  • MS Compatibility: Volatile acids like formic and acetic acid are compatible with mass spectrometry (MS) detectors as they provide protons for electrospray ionization (ESI) in positive ion mode, facilitating the formation of [M+H]+ ions.[7][8]

Q4: Should I use an isocratic or gradient elution method?

A: Due to the complexity of flavonoid profiles in natural extracts, which often contain compounds with a wide range of polarities, a gradient elution is almost always necessary.[1][5][9] A gradient method, where the concentration of the organic solvent is gradually increased over time, allows for the effective elution of both polar glycosides and their less polar aglycone counterparts within a reasonable analysis time.

Troubleshooting Guide

Problem: Poor resolution between two or more flavonoid glycoside peaks.

  • Possible Cause: The gradient slope is too steep.

    • Solution: Decrease the rate of change of the organic solvent concentration (i.e., create a shallower gradient). This increases the interaction time of the analytes with the stationary phase and can improve the separation of closely eluting compounds.[5]

  • Possible Cause: The organic solvent choice is not optimal.

    • Solution: If using methanol, consider switching to acetonitrile. Acetonitrile often exhibits different selectivity for phenolic compounds and may resolve co-eluting peaks.[4][5]

  • Possible Cause: The column temperature is not optimized.

    • Solution: Systematically evaluate the effect of column temperature (e.g., 30°C, 40°C, 50°C). Increasing the temperature can decrease mobile phase viscosity and improve efficiency, but the effect on selectivity can vary.[5]

Problem: Peaks are broad or tailing.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Ensure an acidic modifier (e.g., 0.1% formic acid) is present in the mobile phase to suppress the ionization of silanol groups on the column packing.[5][6]

  • Possible Cause: Column contamination or aging.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, the column may need to be replaced. Using a guard column is recommended to protect the analytical column.[4][5]

Problem: Retention times are shifting between injections.

  • Possible Cause: Inadequate column equilibration.

    • Solution: Increase the column equilibration time at the initial mobile phase conditions between runs to ensure the column chemistry is stable before the next injection.[5]

  • Possible Cause: Inconsistent mobile phase preparation.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Evaporation of the organic component can alter the composition and affect retention.

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[5]

Experimental Protocols

General HPLC Method for Flavonoid Glycoside Profiling

This protocol provides a starting point for the separation of flavonoid glycosides from a plant extract. Optimization will be required based on the specific sample matrix and target analytes.

  • Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector and optionally a mass spectrometer (MS).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, 1.7 µm for UPLC).[1][2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.[1][5]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.[1][5]

  • Flow Rate:

    • HPLC: 0.8 - 1.0 mL/min.[1][2]

    • UPLC: 0.2 - 0.4 mL/min.[10]

  • Column Temperature: 40°C.[1][10]

  • Detection: PDA monitoring at wavelengths relevant to flavonoids (e.g., 280 nm, 325 nm, 350 nm, 370 nm).[1][7]

  • Injection Volume: 5 - 20 µL.[1][2]

  • Sample Preparation: The sample should be dissolved in the initial mobile phase composition to ensure good peak shape. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[11]

Example Gradient Elution Program:
Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (Acetonitrile + 0.1% FA)
0.0928
10.0928
24.08614
35.07723
44.07624
60.06832
68.0892
75.0892
76.0928
85.0928

(This is an example gradient adapted from a published method and should be optimized for specific applications)[12]

Data Presentation

Table 1: Effect of Organic Solvent on Resolution
Analyte PairMobile Phase BResolution (Rs)
Rutin / HesperidinMethanol1.4
Rutin / HesperidinAcetonitrile2.1
Quercetin-3-glucoside / Kaempferol-3-glucosideMethanol1.6
Quercetin-3-glucoside / Kaempferol-3-glucosideAcetonitrile2.5
Table 2: Influence of Mobile Phase Additive on Peak Tailing
AnalyteMobile Phase ModifierTailing Factor
Luteolin-7-O-glucosideNone2.2
Luteolin-7-O-glucoside0.1% Formic Acid1.1
Apigenin-7-O-glucosideNone2.5
Apigenin-7-O-glucoside0.1% Formic Acid1.2

Mandatory Visualization

Mobile_Phase_Selection_Workflow start Start: Define Flavonoid Glycoside Analytes select_column Select C18 Reversed-Phase Column start->select_column prepare_solvents Prepare Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol select_column->prepare_solvents scouting_run Perform Initial Gradient Run (e.g., 5-95% B over 30 min) prepare_solvents->scouting_run evaluate Evaluate Chromatogram scouting_run->evaluate good_sep Adequate Separation? evaluate->good_sep optimize Optimize Gradient Slope good_sep->optimize No final_method Final Validated Method good_sep->final_method Yes optimize->scouting_run Re-run change_solvent Change Organic Solvent (Methanol <=> Acetonitrile) optimize->change_solvent Poor Selectivity optimize_temp Optimize Column Temperature optimize->optimize_temp Poor Efficiency change_solvent->prepare_solvents optimize_temp->scouting_run Re-run

Caption: Workflow for selecting and optimizing a mobile phase.

Troubleshooting_Workflow start Problem Identified in Chromatogram issue What is the primary issue? start->issue poor_res Poor Resolution issue->poor_res Co-elution peak_tail Peak Tailing / Broadening issue->peak_tail Bad Peak Shape shift_rt Shifting Retention Times issue->shift_rt Inconsistent RTs res_sol1 Decrease Gradient Slope poor_res->res_sol1 res_sol2 Switch Organic Solvent (e.g., MeOH to ACN) res_sol1->res_sol2 res_sol3 Adjust Column Temperature res_sol2->res_sol3 tail_sol1 Check / Add 0.1% Formic Acid peak_tail->tail_sol1 tail_sol2 Ensure Sample is Dissolved in Initial Mobile Phase tail_sol1->tail_sol2 tail_sol3 Flush or Replace Column tail_sol2->tail_sol3 rt_sol1 Increase Column Equilibration Time shift_rt->rt_sol1 rt_sol2 Use a Column Oven rt_sol1->rt_sol2 rt_sol3 Prepare Fresh Mobile Phase rt_sol2->rt_sol3

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-Methoxykaempferol 3-O-rutinoside and Kaempferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two flavonoids: 6-Methoxykaempferol 3-O-rutinoside and its parent aglycone, kaempferol (B1673270). Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of significant interest to the scientific community due to their diverse pharmacological properties. This comparison focuses on their antioxidant, anti-inflammatory, and anticancer activities, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Structural Differences

The fundamental difference between the two compounds lies in their chemical structure. Kaempferol is a flavonoid aglycone with hydroxyl groups at positions 3, 5, 7, and 4'. This compound is a glycoside of kaempferol, meaning it has a sugar molecule (rutinose) attached at the 3-position hydroxyl group, and additionally possesses a methoxy (B1213986) group (-OCH₃) at the 6-position of the A-ring. These structural modifications are known to significantly influence the bioavailability and biological activity of the flavonoid.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key area of research, often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to determine this activity, with a lower IC₅₀ value indicating higher antioxidant potential.

While direct comparative studies between this compound and kaempferol are limited, available data for kaempferol and its glycosides suggest that glycosylation can impact antioxidant activity. Generally, the aglycone form (kaempferol) exhibits stronger antioxidant activity than its glycoside derivatives because the hydroxyl groups, which are crucial for radical scavenging, may be masked by the sugar moiety.[1]

Table 1: Comparison of Antioxidant Activity

CompoundAssayIC₅₀ ValueReference
KaempferolDPPH4.35 µg/mL[2]
KaempferolDPPH47.93 µM[3]
Kaempferol-3-O-rutinosideDPPH> 100 µM[3]

Note: Direct IC₅₀ values for this compound in the DPPH assay were not available in the reviewed literature. The data for kaempferol-3-O-rutinoside suggests that the presence of the rutinoside group significantly decreases antioxidant activity compared to the aglycone kaempferol.

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH DPPH Solution (in Methanol) Reaction_Mix DPPH + Test Compound/Standard Incubation in Dark DPPH->Reaction_Mix Test_Compound Test Compound (e.g., Kaempferol) Test_Compound->Reaction_Mix Standard Standard (e.g., Ascorbic Acid) Standard->Reaction_Mix Spectrophotometer Spectrophotometer (Measure Absorbance at 517 nm) Reaction_Mix->Spectrophotometer Color change from purple to yellow IC50 Calculate IC₅₀ Value Spectrophotometer->IC50 Absorbance data

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

Flavonoids are known to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, is a common in vitro model to assess anti-inflammatory activity.

Table 2: Comparison of Anti-inflammatory Activity

CompoundCell LineAssayIC₅₀ ValueReference
KaempferolRAW 264.7Nitric Oxide Inhibition~15.4 µM[6]
Kaempferol-3-O-rutinosideRAW 264.7Nitric Oxide Inhibition> 100 µM[3]

Note: A direct IC₅₀ value for this compound was not found. The data for kaempferol-3-O-rutinoside suggests a significantly lower anti-inflammatory activity compared to kaempferol in this assay.

Signaling Pathway: Inhibition of Inflammatory Response

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activation iNOS_COX2 iNOS & COX-2 Expression NFkB_Pathway->iNOS_COX2 Upregulation NO_PGs Nitric Oxide (NO) & Prostaglandins (PGs) iNOS_COX2->NO_PGs Production Inflammation Inflammation NO_PGs->Inflammation Kaempferol Kaempferol / 6-Methoxykaempferol 3-O-rutinoside Kaempferol->NFkB_Pathway Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation and its inhibition by kaempferol derivatives.

Anticancer Activity

The anticancer potential of kaempferol has been extensively studied against various cancer cell lines. Its mechanisms of action include inducing apoptosis, causing cell cycle arrest, and inhibiting cell proliferation.[7] Information on the anticancer activity of this compound is limited, but the presence of a methoxy group on the flavonoid backbone has been suggested to potentially enhance cytotoxic effects in some cases.[8]

Table 3: Comparison of Anticancer Activity (IC₅₀ / GI₅₀ Values in µM)

CompoundCell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference
KaempferolMCF-7Breast Cancer90.28 (µg/mL)[9]
KaempferolA549Lung Cancer35.80 (µg/mL)[9]
KaempferolMDA-MB-231Breast Cancer43[10]
KaempferolHepG2Liver Cancer30.92[3]
KaempferolCT26Colon Cancer88.02[3]
KaempferolB16F1Melanoma70.67[3]
Kaempferol-3-O-rutinosideHepG2Liver Cancer>100[3]
Kaempferol-3-O-rutinosideCT26Colon Cancer>100[3]
Kaempferol-3-O-rutinosideB16F1Melanoma>100[3]

Note: A direct IC₅₀ value for this compound was not found. The data for kaempferol-3-O-rutinoside shows significantly lower anticancer activity compared to kaempferol against the tested cell lines.

Experimental Workflow: Cytotoxicity Assay (MTT)

MTT_Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Measurement & Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Treatment Add Test Compound (various concentrations) Incubate (e.g., 24, 48, 72h) Cell_Seeding->Treatment Add_MTT Add MTT Reagent Treatment->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Formation of formazan (B1609692) crystals Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Dissolve crystals Plate_Reader Measure Absorbance Add_Solvent->Plate_Reader IC50_Calc Calculate IC₅₀ Plate_Reader->IC50_Calc

Caption: Workflow of a typical cytotoxicity assay using the MTT method.

Conclusion

Based on the available data, kaempferol, the aglycone, generally exhibits stronger antioxidant, anti-inflammatory, and anticancer activities in vitro compared to its glycoside derivative, kaempferol-3-O-rutinoside. This is likely due to the presence of free hydroxyl groups in kaempferol that are crucial for its biological actions. The addition of a sugar moiety in the glycoside form appears to hinder these activities.

The influence of the 6-methoxy group in this compound on its biological profile is not yet well-defined due to a lack of specific comparative data. While methoxylation can sometimes enhance bioavailability and specific bioactivities, further research is needed to elucidate its precise effects in this context.

For researchers and drug development professionals, these findings suggest that while kaempferol shows significant biological potential, its derivatives, including this compound, require more extensive investigation to determine their therapeutic value. Future studies should focus on direct comparative analyses of these compounds under standardized experimental conditions to provide a clearer understanding of their structure-activity relationships.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound or kaempferol) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a series of dilutions of the test compound and the standard.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound or standard to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Procedure:

  • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound or kaempferol) for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the collected supernatant and then add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for a short period at room temperature to allow for color development (a pink to reddish-purple color).

  • Measure the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured. This absorbance is proportional to the number of viable cells.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound or kaempferol) and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • During this incubation, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the crystals.

  • Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

References

A Comparative Guide to 6-Methoxykaempferol 3-O-rutinoside and Other Kaempferol Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the biological activities of 6-Methoxykaempferol 3-O-rutinoside against other common kaempferol (B1673270) glycosides, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in pharmacological research.

Introduction to Kaempferol and its Glycosides

Kaempferol is a natural flavonol, a type of flavonoid, found in a wide variety of plants and plant-based foods.[1][2][3] In nature, it predominantly exists in a glycosidic form, meaning it is attached to one or more sugar molecules.[4][5] These glycosides, such as kaempferol-3-O-rutinoside, kaempferol-7-O-glucoside, and the less common this compound, exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6][7][8] The specific sugar moiety and other structural modifications, like methoxylation, can significantly influence the compound's bioavailability and therapeutic efficacy. This guide focuses on comparing the performance of this compound with its more common counterparts.

Comparative Biological Activities

The biological efficacy of kaempferol and its glycosides is often linked to their antioxidant, anti-inflammatory, and anticancer capabilities. The structure of the aglycone and the nature of the glycosidic substitution play a crucial role in these activities.

Antioxidant Activity

The antioxidant capacity of flavonoids is critical to their protective effects against oxidative stress-related diseases.[1] This activity is typically evaluated by measuring the compound's ability to scavenge free radicals. Studies comparing kaempferol (the aglycone) with its glycosides often reveal that the aglycone possesses the highest free radical scavenging activity.[4][9][10] For instance, one study reported that kaempferol had the highest activity in DPPH and ABTS assays, followed by kaempferol-7-O-glucoside, while kaempferol-3-O-rhamnoside and kaempferol-3-O-rutinoside showed no significant activity in the same assays.[4] this compound has also demonstrated significant antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes.[6]

Table 1: Comparison of Antioxidant Activity (IC₅₀ Values)

Compound DPPH Scavenging IC₅₀ (µM) ABTS Scavenging IC₅₀ (µM) Peroxynitrite (ONOO⁻) Scavenging IC₅₀ (µM)
Kaempferol Reported as the most active[4] Reported as the most active[4] Not specified
Kaempferol-3-O-rutinoside No significant activity reported in one study[4] No significant activity reported in one study[4] Not specified
Kaempferol-7-O-glucoside Less active than Kaempferol[4] Less active than Kaempferol[4] Not specified
Kaempferol Glycoside (from B. juncea) 28.61 µM[11] Not specified 9.79 µM[11]

| This compound | Data not available | Data not available | Data not available |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Kaempferol and its glycosides exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[3][4][12] this compound has been shown to reduce the production of inflammatory mediators such as interleukin-6 and cyclooxygenase-2 (COX-2).[6] It has also been found to bind directly to Vascular Endothelial Growth Factor C (VEGF-C), which is linked to its anti-inflammatory efficacy.[6] Comparative studies indicate that kaempferol aglycone is often more potent than its glycosides in inhibiting NO production and T-cell proliferation.[4]

Table 2: Comparison of Anti-inflammatory Activity

Compound Assay Key Findings
Kaempferol Inhibition of NO production in LPS-induced RAW 264.7 cells Strongest activity among compounds tested[4]
Inhibition of ConA-activated T cell proliferation Strongest activity, with 86.7% inhibition after 48h[4]
Kaempferol-3-O-rutinoside Inhibition of NO production in LPS-induced RAW 264.7 cells Less active than Kaempferol[4]
Kaempferol-7-O-glucoside Inhibition of ConA-activated T cell proliferation 51.12% inhibition after 48h (less active than Kaempferol)[4]
This compound Inhibition of inflammatory mediators Reduces production of IL-6 and COX-2[6]

| Acylated Kaempferol Glucopyranoside | Inhibition of NO production in RAW 246.7 macrophages | 62.95% ± 3.94% inhibition at 1 mg/ml[13] |

Anticancer Activity

Kaempferol and its derivatives have gained attention for their potential applications in cancer chemotherapy.[1][4][7] Their mechanisms of action include inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting cancer cell proliferation by modulating signaling pathways like PI3K/Akt and MAPK.[1][6][7][8] Kaempferol aglycone has demonstrated the highest antiproliferation effect on various cancer cell lines, including HepG2 (liver cancer), CT26 (colon cancer), and B16F1 (melanoma), when compared to its glycosides.[4][5] this compound is also noted for its anticancer properties, which involve inducing apoptosis and inhibiting cell proliferation through these pathways.[6]

Table 3: Comparison of Anticancer Activity (IC₅₀ Values)

Compound Cell Line IC₅₀ Value (µM)
Kaempferol HepG2 (Human Liver Cancer) 28.1 ± 1.2[4]
CT26 (Mouse Colon Cancer) 35.4 ± 1.5[4]
B16F1 (Mouse Melanoma) 42.6 ± 1.8[4]
Kaempferol-3-O-rutinoside HepG2 (Human Liver Cancer) > 100[4]
CT26 (Mouse Colon Cancer) > 100[4]
B16F1 (Mouse Melanoma) > 100[4]
Kaempferol-7-O-glucoside HepG2 (Human Liver Cancer) 68.3 ± 2.1[4]

| This compound | Various | Data not available, but reported to induce apoptosis and inhibit proliferation[6] |

Key Signaling Pathways

The biological activities of kaempferol glycosides are mediated through their interaction with complex intracellular signaling pathways. The NF-κB and MAPK pathways are central to inflammation and cancer progression and are common targets for these flavonoids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response.[14] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[15][16] Kaempferol and its glycosides can inhibit this pathway, thereby reducing inflammation.[13][17]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Proteasomal Degradation IkB->Degradation Ubiquitination NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Kaempferol Kaempferol Glycosides Kaempferol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) DNA->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by kaempferol glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis.[18][19] It consists of a cascade of protein kinases (MAPKKK, MAPKK, MAPK) that relay signals from the cell surface to the nucleus.[18][20] Dysregulation of this pathway is common in cancer. Kaempferol derivatives can modulate MAPK signaling, contributing to their anticancer effects.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nuc Active ERK ERK->ERK_nuc Translocates Kaempferol Kaempferol Glycosides Kaempferol->Raf Inhibits Kaempferol->MEK Inhibits TF Transcription Factors (e.g., c-Myc, c-Fos) ERK_nuc->TF Activates Genes Gene Expression (Proliferation, Survival) TF->Genes Regulates

Caption: Modulation of the MAPK/ERK signaling pathway by kaempferol glycosides.

Experimental Protocols & Workflows

Reproducible and standardized protocols are essential for comparing the efficacy of different compounds. Below are detailed methodologies for key bioassays discussed in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[21]

Protocol:

  • Reagent Preparation : Prepare a stock solution of 0.1 mM DPPH in methanol (B129727) or ethanol (B145695).[21] Prepare various concentrations of the test compound (e.g., 50-800 µg/mL) in the same solvent.[21] Ascorbic acid is often used as a positive control.

  • Reaction : Add 1 mL of the DPPH solution to 3 mL of the test compound solution at each concentration.[21]

  • Incubation : Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.[21]

  • Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[21] A blank containing only the solvent and DPPH is also measured.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a plot of scavenging activity against concentration.

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample (3mL) + DPPH Solution (1mL) A->C B Prepare Sample Dilutions (& Test Controls) B->C D Incubate 30 min at RT in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging & IC₅₀ Value E->F

Caption: Workflow for the DPPH antioxidant assay.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore.[22][23]

Protocol:

  • Reagent Preparation : Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.[24][25] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[24][25]

  • Working Solution : Dilute the ABTS•+ stock solution with ethanol or methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[24]

  • Reaction : Add a small volume of the test sample (e.g., 5-20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 2-4 mL).[24][25]

  • Incubation : Allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.[24][25]

  • Measurement : Measure the absorbance at 734 nm.[24] Trolox is typically used as a standard.

  • Calculation : Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow A Generate ABTS•+ Radical (ABTS + K₂S₂O₈) Incubate 12-16h B Dilute ABTS•+ Solution to Abs ~0.7 at 734nm A->B C Mix Sample (e.g., 20µL) + Diluted ABTS•+ (e.g., 2mL) B->C D Incubate ~6 min at RT C->D E Measure Absorbance at 734 nm D->E F Calculate % Inhibition & TEAC Value E->F

Caption: Workflow for the ABTS antioxidant assay.

Nitric Oxide (NO) Scavenging Assay

This assay measures the scavenging of nitric oxide, which is generated from sodium nitroprusside and detected by the Griess reaction.[26]

Protocol:

  • Reaction Mixture : Prepare a reaction mixture containing 2 mL of 10 mM sodium nitroprusside, 0.5 mL of phosphate-buffered saline (pH 7.4), and 0.5 mL of the test compound at various concentrations.[26][27]

  • Incubation : Incubate the mixture at 25°C for 150 minutes.[26][27]

  • Griess Reaction : After incubation, take 0.5 mL of the reaction mixture and add 1 mL of sulfanilic acid reagent, followed by 1 mL of naphthylethylenediamine dichloride (0.1% w/v).[27] Allow this mixture to stand for 30 minutes at room temperature for color development.

  • Measurement : Measure the absorbance of the chromophore formed at 540 nm or 546 nm.[26][27]

  • Calculation : The percentage of NO scavenging is calculated by comparing the absorbance of the sample with a control (without the test compound).

NO_Workflow A Mix Sample + Sodium Nitroprusside + PBS B Incubate 150 min at 25°C A->B C Add Griess Reagent (Sulfanilic Acid + NEDD) B->C D Incubate 30 min at RT C->D E Measure Absorbance at ~540 nm D->E F Calculate % NO Scavenging E->F

Caption: Workflow for the Nitric Oxide (NO) scavenging assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30]

Protocol:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.[28]

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24-72 hours).

  • MTT Addition : Remove the treatment media and add 10-50 µL of MTT solution (typically 5 mg/mL in PBS, diluted in serum-free media) to each well.[29]

  • Incubation : Incubate the plate at 37°C for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[28][29]

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[28]

  • Measurement : Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm).[30]

  • Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Workflow A Seed Cells in 96-Well Plate B Treat Cells with Test Compound A->B C Incubate for Desired Period B->C D Add MTT Reagent C->D E Incubate 3-4h at 37°C (Formazan Formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at ~570 nm F->G H Calculate % Viability & IC₅₀ Value G->H

Caption: Workflow for the MTT cell viability assay.

Conclusion

The available experimental data suggests that while this compound possesses significant antioxidant, anti-inflammatory, and anticancer properties, the aglycone kaempferol often exhibits superior potency in in-vitro assays.[4][6] The addition of a rutinoside sugar moiety, as seen in kaempferol-3-O-rutinoside, can decrease activity compared to the aglycone.[4] The methoxy (B1213986) group at the 6-position in this compound introduces a structural variation whose full impact, in direct comparison to other glycosides, requires further quantitative investigation. Researchers should consider that while in-vitro activity is a crucial indicator, factors like bioavailability and metabolic stability, which can be influenced by glycosylation and methoxylation, are vital for in-vivo efficacy. Further head-to-head studies using standardized protocols are necessary to definitively rank the therapeutic potential of these promising natural compounds.

References

A Comparative Guide to the In Vivo Anti-Inflammatory Activity of 6-Methoxykaempferol 3-O-rutinoside and Alternative Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory activity of 6-Methoxykaempferol 3-O-rutinoside against other well-researched flavonoids: Kaempferol, Quercetin (B1663063), and Luteolin. The information presented is based on available experimental data from preclinical in vivo studies, offering a valuable resource for researchers in the field of inflammation and drug discovery.

Executive Summary

Flavonoids are a class of polyphenolic compounds widely recognized for their diverse pharmacological properties, including potent anti-inflammatory effects. This compound is a specific flavonol glycoside that has demonstrated anti-inflammatory potential. This guide compares its activity with that of its parent aglycone, Kaempferol, and two other prominent flavonoids, Quercetin and Luteolin, in established in vivo models of inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation. The data suggests that while all evaluated flavonoids exhibit significant anti-inflammatory properties, the mechanisms and potency can vary.

Comparative In Vivo Anti-Inflammatory Activity

The following tables summarize the quantitative data from various in vivo studies, providing a comparative overview of the anti-inflammatory efficacy of the selected flavonoids.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rodents

CompoundDoseAnimal ModelTime Point (hours)Inhibition of Edema (%)Reference
3'-methoxyquercetin-3-O-rutinoside *100 mg/kgRat4Not explicitly stated, but paw volume was 3.45 ± 0.03 (vs. control, not stated)[1]
200 mg/kgRat4Not explicitly stated, but paw volume was 2.97 ± 0.05 (vs. control, not stated)[1]
Kaempferol Not specifiedMouseNot specifiedAttenuated COX-2 expression[2]
Quercetin 10 mg/kgRat48Significant reduction in exudate volume and protein amounts[3][4]
Luteolin Not specifiedNot specifiedNot specifiedData not available in a comparable format
Diclofenac Sodium (Standard) 10 mg/kgRat4Paw volume was 2.65 ± 0.04[1]

Note: Data for 3'-methoxyquercetin-3-O-rutinoside is used as a proxy for this compound due to the lack of available data for the latter in this specific model. The structural similarity suggests potential for comparable activity, but this is an assumption.

Table 2: Effect on LPS-Induced Inflammatory Cytokine Production in Rodents

CompoundDoseAnimal ModelCytokine% Reduction (compared to LPS control)Reference
Kaempferol 25, 50, 75 mg/kgMouseTNF-αDose-dependent reduction[5]
IL-6Dose-dependent reduction[5]
IL-1βDose-dependent reduction[5]
Quercetin Not specifiedMouseTNF-αSignificant reduction[6]
IL-6Significant reduction[6]
IL-1βSignificant reduction[6]
Luteolin 0.2, 1 mg/kgMouseTNF-αAttenuated increase[7]
5, 15, 30 mg/kgRatTNF-αSignificant dose-dependent reduction[8]
IL-1βSignificant reduction at 30 mg/kg[8]

Experimental Protocols

Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating acute inflammation.

Workflow:

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Sample Collection & Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration LPS Injection LPS Injection Compound Administration->LPS Injection Blood/Tissue Collection Blood/Tissue Collection LPS Injection->Blood/Tissue Collection Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Blood/Tissue Collection->Cytokine Analysis (ELISA) G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory_Genes activates G 6-MKR 6-Methoxykaempferol 3-O-rutinoside VEGF-C VEGF-C 6-MKR->VEGF-C binds to VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 activates Inflammatory_Signaling Inflammatory Signaling (e.g., TLR4 pathway) VEGF-C->Inflammatory_Signaling interferes with Inflammation_Resolution Inflammation Resolution VEGFR-3->Inflammation_Resolution promotes

References

A Comparative Analysis of 6-Methoxykaempferol 3-O-rutinoside and Quercetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of two flavonoids, 6-Methoxykaempferol 3-O-rutinoside and quercetin (B1663063), aimed at researchers, scientists, and professionals in drug development. We will delve into their physicochemical properties, biological activities—including antioxidant, anti-inflammatory, and anticancer effects—and the signaling pathways they modulate, supported by experimental data and detailed protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and quercetin is crucial for their application in research and drug development. These properties influence their solubility, absorption, and bioavailability.

PropertyThis compoundQuercetin
Molecular Formula C₂₈H₃₂O₁₆[1][2]C₁₅H₁₀O₇[3]
Molecular Weight 624.54 g/mol [1][2]302.24 g/mol [3]
Appearance Yellow powder[2]Yellow crystalline powder
Solubility Poor in water (<1 mg/mL), soluble in DMSO (~10–20 mg/mL) and moderate in ethanol (B145695).[1]Practically insoluble in water, soluble in aqueous alkaline solutions.
LogP -1 (hydrophilic)[1]1.48
Topological Polar Surface Area (tPSA) 255 Ų[1]131.36 Ų[3]

Comparative Biological Activities

Both this compound and quercetin exhibit a range of biological activities. This section provides a quantitative comparison of their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant capacity of these compounds is a key aspect of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.

AssayThis compound (IC₅₀)Quercetin (IC₅₀)
DPPH Radical Scavenging ~50 µM[1]0.74 - 19.17 µg/mL
ABTS Radical Scavenging Data not available1.89 - 17.5 µmol/L[4]
Anti-inflammatory Activity

Both flavonoids have demonstrated the ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

CytokineThis compoundQuercetin
TNF-α Inhibition Modulates secretion[1]Significant inhibition at 5, 10, and 50 µM
IL-6 Inhibition Modulates secretion[1]Abrogation of LPS-induced production at 40 µM
Anticancer Activity

The cytotoxic effects of these compounds against various cancer cell lines are a significant area of research.

Cell LineThis compound (IC₅₀)Quercetin (IC₅₀)
SL Cells 4.4 mg/L (~7.04 µM)[1]Data not available
MCF-7 (Breast) Data not available4.9 - 73 µM
MDA-MB-468 (Breast) Data not available55 µM
Caco-2 (Colorectal) Data not available~50 µM
SW620 (Colorectal) Data not available20 µM

Signaling Pathways

Understanding the molecular mechanisms through which these compounds exert their effects is vital for targeted drug development. Both flavonoids influence multiple signaling pathways involved in cell proliferation, inflammation, and apoptosis.

This compound has been shown to interact with the VEGF-C/TLR4-NF-κB pathway , leading to a reduction in pro-inflammatory cytokines.[1] It also modulates the PI3K/Akt and MAPK signaling pathways , which are critical in cancer cell proliferation and survival.[1]

Quercetin has a broader reported impact on signaling, affecting pathways including:

  • PI3K/Akt Pathway : Involved in cell survival and proliferation.

  • MAPK Pathway : Regulates stress responses and apoptosis.

  • Wnt/β-catenin Pathway : Crucial in development and cancer.

  • Nrf2 Pathway : A key regulator of antioxidant responses.

  • NF-κB Pathway : Central to the inflammatory response.

Below are graphical representations of these pathways.

G cluster_6M This compound Pathway 6M 6-Methoxykaempferol 3-O-rutinoside VEGFC VEGF-C 6M->VEGFC binds to PI3K_Akt_M PI3K/Akt Pathway 6M->PI3K_Akt_M MAPK_M MAPK Pathway 6M->MAPK_M TLR4 TLR4 VEGFC->TLR4 interferes with NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines inhibition Proliferation_M Cell Proliferation (Cancer) PI3K_Akt_M->Proliferation_M MAPK_M->Proliferation_M

Signaling pathways modulated by this compound.

G cluster_Q Quercetin Signaling Pathways Quercetin Quercetin PI3K_Akt PI3K/Akt Quercetin->PI3K_Akt MAPK MAPK Quercetin->MAPK Wnt Wnt/β-catenin Quercetin->Wnt Nrf2 Nrf2 Quercetin->Nrf2 NFkB_Q NF-κB Quercetin->NFkB_Q Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Wnt->Proliferation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammation Inflammation NFkB_Q->Inflammation

Major signaling pathways influenced by Quercetin.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that, in the presence of an antioxidant, is reduced, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds (this compound and quercetin) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add a specific volume of the sample or standard to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This is another widely used method for assessing antioxidant activity.

Principle: The pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, is reduced by an antioxidant, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation: Generate the ABTS•⁺ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add the test compound at various concentrations to the diluted ABTS•⁺ solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is determined from a plot of percentage inhibition against concentration.

TNF-α and IL-6 Inhibition Assay (ELISA)

This assay quantifies the inhibition of pro-inflammatory cytokine production.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of TNF-α or IL-6 in cell culture supernatants after treatment with the test compounds.

Protocol:

  • Cell Culture: Culture appropriate cells (e.g., macrophages like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of the test compounds.

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • After another incubation and wash, add streptavidin-horseradish peroxidase (HRP).

    • Incubate, wash, and then add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculation: A standard curve is generated from the absorbance values of the standards. The concentration of the cytokine in the samples is determined from this curve, and the percentage of inhibition is calculated relative to the LPS-stimulated control without the test compound. The IC₅₀ value can then be determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

A generalized workflow for the comparative experimental evaluation.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Methoxykaempferol 3-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of 6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside of increasing interest in phytochemical and pharmacological research. The selection of a robust and validated analytical method is paramount for accurate quantification in diverse matrices, from raw plant materials to biological samples. This document outlines the experimental protocols and performance characteristics of three principal analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

While direct cross-validation studies for this compound are not extensively available in peer-reviewed literature, this guide collates and compares representative validation data from studies on structurally similar flavonoid glycosides, including kaempferol-3-O-rutinoside and other methoxy-flavonoids. This comparative analysis is intended to assist researchers in selecting the most suitable method for their specific research and development needs.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the key performance parameters for HPLC-DAD, UPLC-MS/MS, and HPTLC methods for the analysis of flavonoid glycosides. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of each method.

Table 1: Comparison of HPLC-DAD, UPLC-MS/MS, and HPTLC Method Performance for Flavonoid Glycoside Analysis

Validation ParameterHPLC-DAD (Representative)UPLC-MS/MS (Representative)HPTLC (Representative)
Linearity (R²) > 0.999[1][2]> 0.996[3]> 0.99[4][5]
Limit of Detection (LOD) 0.075 - 0.167 µg/mL[1][2][6]0.82 ng/mL7.97 - 42.6 ng/band[5]
Limit of Quantification (LOQ) 0.10 - 0.505 µg/mL[1][2][6]2.81 ng/mL[7]24.15 - 129.08 ng/band[5]
Accuracy (% Recovery) 93 - 101%[1][2]90.92 - 104.03%[3]96.67 - 102.92%[5]
Precision (% RSD) < 6%[1][2]< 15%[3]< 2%

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for each of the discussed techniques, based on established methods for flavonoid glycoside analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the routine analysis and quality control of herbal extracts and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed, consisting of:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile (B52724). A common gradient might start at 10-20% B, increasing to 80-90% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: Diode-array detector monitoring at the maximum absorbance wavelength of this compound (typically around 265 nm and 350 nm for flavonoids).

  • Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol), filtered, and diluted to an appropriate concentration within the calibration range.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][2][6]

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices and low-concentration samples, such as in pharmacokinetic studies.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, a gradient of 0.1% formic acid in water (A) and acetonitrile (B) is used, but with a much faster gradient due to the shorter column and higher pressure.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 35-45 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often optimal for flavonoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation: For biological samples (e.g., plasma), protein precipitation followed by centrifugation is a common sample preparation technique.[3]

  • Method Validation: Validation is performed according to regulatory guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.[3]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that is well-suited for the simultaneous analysis of multiple samples, making it a cost-effective option for quality control and screening purposes.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Samples and standards are applied as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents is used for development. A common mobile phase for flavonoids is toluene:ethyl acetate:formic acid in various ratios (e.g., 6:4:0.3, v/v/v).[5]

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Detection and Quantification: After development, the plate is dried and derivatized if necessary (e.g., with a suitable spray reagent to enhance visualization). Densitometric scanning is performed at the wavelength of maximum absorbance for the analyte.

  • Method Validation: The method is validated for linearity, precision, accuracy, specificity, LOD, and LOQ as per ICH guidelines.[4][5]

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing Start Sample Collection (Plant Material/Biological Fluid) Extraction Extraction/Precipitation Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC-DAD Dilution->HPLC Injection UPLC UPLC-MS/MS Dilution->UPLC Injection HPTLC HPTLC Dilution->HPTLC Application Chromatogram Chromatogram/Densitogram HPLC->Chromatogram UPLC->Chromatogram HPTLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Validation Validation Quantification->Validation Method Validation Report Report Validation->Report Final Report

Caption: General experimental workflow for the analysis of this compound.

CrossValidation_Logic cluster_validation Method Validation Define Define Analytical Requirements Method1 Method 1 (e.g., HPLC-DAD) Define->Method1 Method2 Method 2 (e.g., UPLC-MS/MS) Define->Method2 Method3 Method 3 (e.g., HPTLC) Define->Method3 Val1 Validate Method 1 Method1->Val1 Val2 Validate Method 2 Method2->Val2 Val3 Validate Method 3 Method3->Val3 Compare Compare Performance Parameters (Linearity, LOD, LOQ, Accuracy, Precision) Val1->Compare Val2->Compare Val3->Compare Select Select Optimal Method Compare->Select

References

A Comparative Guide to the Structure-Activity Relationship of 6-Methoxykaempferol 3-O-rutinoside and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 6-Methoxykaempferol 3-O-rutinoside and its key structural analogs. The structure-activity relationship (SAR) is explored through available experimental data on their antioxidant, anti-inflammatory, and cytotoxic properties. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents based on flavonoid scaffolds.

Introduction to this compound and its Analogs

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of pharmacological effects. A subclass of these, the flavonols, which includes kaempferol (B1673270) and its derivatives, has garnered significant attention for its therapeutic potential. The biological activity of these molecules is intricately linked to their chemical structure, including the pattern of hydroxylation, methoxylation, and glycosylation.

This guide focuses on this compound and compares it with its close structural analogs:

The key structural differences between these compounds lie in the substituents on the A and B rings and the presence of a rutinoside sugar moiety at the 3-position. Understanding how these modifications influence their biological activity is crucial for the rational design of more potent and selective drug candidates.

Comparative Biological Activity

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its analogs. The data, primarily presented as IC50 values, allows for a direct comparison of their potency.

Antioxidant Activity

The antioxidant capacity of these flavonoids is a fundamental aspect of their protective effects against oxidative stress-related diseases. The most common methods for evaluating this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Key Structural Features Influencing Activity
This compound ~50[1]No data availableThe 6-methoxy group may slightly reduce antioxidant activity compared to the hydroxyl group in kaempferol due to the loss of a hydrogen-donating group. Glycosylation at the 3-position generally decreases antioxidant activity compared to the aglycone.
Kaempferol 36.8[2]8.2[2]The presence of hydroxyl groups at the 3, 5, 7, and 4' positions contributes to its potent radical scavenging ability. The free 3-OH group is particularly important.
Kaempferol 3-O-rutinoside 170.2[2]11.2[2]Glycosylation at the 3-position significantly reduces DPPH scavenging activity but has a lesser impact on ABTS scavenging.
Quercetin 3-O-rutinoside (Rutin) No data availableNo data availableThe additional hydroxyl group at the 3' position on the B-ring generally enhances antioxidant activity compared to kaempferol derivatives.
Isorhamnetin 3-O-rutinoside No data availableNo data availableThe methoxy group at the 3' position may slightly decrease antioxidant activity compared to the di-hydroxyl configuration in quercetin.

Structure-Activity Relationship Insights for Antioxidant Activity:

  • Aglycone vs. Glycoside: The aglycone, kaempferol, demonstrates superior antioxidant activity compared to its glycosylated form, kaempferol 3-O-rutinoside. This is attributed to the free hydroxyl group at the 3-position, which is a primary site for radical scavenging.

  • Hydroxylation Pattern: The number and position of hydroxyl groups are critical. The catechol (3',4'-dihydroxy) structure in the B-ring of quercetin derivatives generally leads to higher antioxidant capacity.

  • Methoxylation: The introduction of a methoxy group, as seen in this compound and isorhamnetin 3-O-rutinoside, can modulate antioxidant activity. While it may increase lipophilicity, the replacement of a hydroxyl group with a methoxy group eliminates a potential hydrogen-donating site, which can decrease radical scavenging ability.[3][4][5]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Flavonoids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

CompoundNO Production Inhibition IC50 (µg/mL)Key Structural Features Influencing Activity
This compound No data available (qualitative inhibition reported)[1]The 6-methoxy group is suggested to enhance anti-inflammatory effects. It has been shown to reduce the production of inflammatory mediators like IL-6 and COX-2.[1]
Kaempferol No data availableThe aglycone form is generally more potent in inhibiting inflammatory pathways.
Kaempferol 3-O-rutinoside No data available (qualitative inhibition reported)Glycosylation can affect cell permeability and interaction with molecular targets. It has been shown to suppress inflammatory responses in LPS-stimulated cells.
Quercetin 3-O-rutinoside (Rutin) No data availableThe additional B-ring hydroxyl group can contribute to anti-inflammatory activity.
Isorhamnetin 3-O-rutinoside No data available (qualitative inhibition reported)The 3'-methoxy group influences the molecule's interaction with inflammatory targets.

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • Methoxylation: The presence of methoxy groups can enhance anti-inflammatory activity. For instance, the 6-methoxy group in this compound is thought to contribute to its anti-inflammatory properties.[1]

  • Glycosylation: The sugar moiety can influence the bioavailability and metabolic fate of the flavonoid, thereby affecting its in vivo anti-inflammatory efficacy.

Cytotoxic Activity

The potential of flavonoids to inhibit the growth of cancer cells is an area of intense research. The MTT assay is a common method to assess the cytotoxic effects of compounds on various cancer cell lines.

CompoundCell LineCytotoxicity IC50 (µM)Key Structural Features Influencing Activity
This compound No data availableThe methoxy group may enhance cytotoxicity compared to non-methoxylated analogs.
Kaempferol HepG2 (liver)30.92[2]The planar structure and hydroxyl groups of the aglycone are important for interacting with cellular targets and inducing apoptosis.
Kaempferol 3-O-rutinoside HepG2 (liver)>100[2]Glycosylation at the 3-position significantly reduces cytotoxic activity.
Quercetin 3-O-rutinoside (Rutin) SK-MEL-28 (melanoma)47.44[6]The additional hydroxyl group on the B-ring can enhance cytotoxic potential.
Isorhamnetin 3-O-rutinoside No data availableThe 3'-methoxy group can influence the compound's interaction with cancer cell targets.

Structure-Activity Relationship Insights for Cytotoxic Activity:

  • Aglycone vs. Glycoside: Similar to its antioxidant activity, the aglycone kaempferol is significantly more cytotoxic than its 3-O-rutinoside derivative. This suggests that the free 3-hydroxyl group is crucial for its anticancer effects.

  • Hydroxylation and Methoxylation: The substitution pattern on the B-ring plays a critical role. The presence of a catechol group (in quercetin) or methoxy group (in isorhamnetin) can modulate the cytotoxic potency and selectivity against different cancer cell lines.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the biological activities of these compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compounds (this compound and its analogs) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank, and a solution of DPPH in methanol serves as the control. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.

  • Assay:

    • Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging and the IC50 value are calculated similarly to the DPPH assay.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow the cells to attach and grow for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm (typically 570 nm).

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathways

The biological activities of this compound and its analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways provides mechanistic insights into their therapeutic effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is common in cancer. Some flavonoids, including kaempferol derivatives, have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Flavonoids 6-Methoxykaempferol 3-O-rutinoside & Analogs Flavonoids->PI3K Inhibits MAPK_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., ASK1, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Inflammation, Apoptosis Transcription_Factors->Gene_Expression Flavonoids 6-Methoxykaempferol 3-O-rutinoside & Analogs Flavonoids->MAPK Inhibits NFkB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Induces Flavonoids 6-Methoxykaempferol 3-O-rutinoside & Analogs Flavonoids->IKK Inhibits

References

comparing the antioxidant capacity of 6-Methoxykaempferol 3-O-rutinoside to known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of 6-Methoxykaempferol 3-O-rutinoside against established antioxidants such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble vitamin E analog), and Quercetin. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data, outlining detailed experimental protocols for common antioxidant assays, and illustrating the underlying signaling pathways.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is a critical parameter in the assessment of its potential therapeutic efficacy in mitigating oxidative stress-related pathologies. The following table summarizes the available quantitative data for this compound and the reference antioxidants, primarily from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a widely used metric, where a lower value indicates greater antioxidant potency.

CompoundAssayIC50 / TEAC ValueReference(s)
This compound DPPH~50 µM[1]
Kaempferol (B1673270) 3-O-rutinosideDPPH83.57 ± 1.28 µg/mL[2]
DPPHLower activity than Kaempferol[3]
ABTSLower activity than Kaempferol[3]
Ascorbic Acid (Vitamin C) DPPH~5 µg/mL[4]
Trolox DPPH--
ABTSStandard[5][6]
Quercetin DPPH2.6 - 26.94 µg/mL[4]
ABTS--

Note on Data Comparability: It is crucial to acknowledge that the direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, including solvent systems, pH, and reagent concentrations. For instance, reported IC50 values for this compound in DPPH assays have shown discrepancies (e.g., 50 µM vs. 120 µM), which may arise from assay interference.[1] Whenever possible, data from head-to-head comparative studies are preferred for the most accurate assessment.

Experimental Protocols for Antioxidant Capacity Assays

Standardized in vitro assays are fundamental for the evaluation and comparison of antioxidant activities. Below are detailed methodologies for three commonly employed assays: DPPH, ABTS, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

    • Prepare a series of dilutions of the test compound and reference antioxidants in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color.[5][6][7]

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate. This solution is then kept in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and reference antioxidant (typically Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to a defined volume of the diluted ABTS•+ solution.

    • Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Data Analysis:

    • Measure the decrease in absorbance at 734 nm.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that produces the same antioxidant effect as the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Protocol:

  • Reagent Preparation:

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescent probe solution to each well, followed by the test compound or standard.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Data Analysis:

    • Monitor the decay of fluorescence over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents.

Antioxidant Signaling Pathway

Flavonoids, including this compound, exert their antioxidant effects through various mechanisms. These include direct scavenging of reactive oxygen species (ROS) and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

Antioxidant_Mechanism cluster_pathway Cellular Defense Pathway ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Cell_Damage causes Keap1 Keap1 ROS->Keap1 Oxidative Stress (dissociates Nrf2) Neutralized_ROS Neutralized Species Antioxidant 6-Methoxykaempferol 3-O-rutinoside Antioxidant->ROS Direct Scavenging Antioxidant->Keap1 Modulates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces transcription of Antioxidant_Enzymes->ROS Neutralizes

References

Bioavailability of 6-Methoxykaempferol 3-O-rutinoside Versus Its Aglycone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of flavonoids is often dictated by their bioavailability. A critical aspect of this is the form in which they are administered—as a glycoside or its corresponding aglycone. This guide provides an objective comparison of the bioavailability of 6-Methoxykaempferol 3-O-rutinoside and its aglycone, 6-Methoxykaempferol, based on available experimental data. While direct comparative studies are limited, this guide synthesizes findings from research on closely related compounds to provide a comprehensive overview for researchers in drug development.

Executive Summary

Generally, flavonoid glycosides undergo deglycosylation to their aglycones before or during absorption in the small intestine. The sugar moiety significantly influences the solubility, stability, and transport of the flavonoid, thereby affecting its overall bioavailability. While it is often assumed that aglycones, being more lipophilic, are more readily absorbed, this is not universally true. The presence of specific sugar transporters and the influence of gut microbiota can lead to complex absorption kinetics for glycosides. For this compound, the rutinoside sugar moiety likely plays a important role in its absorption and metabolism. The addition of a methoxy (B1213986) group is suggested to increase lipophilicity, which could enhance bioavailability.[1]

Comparative Bioavailability Data

Direct comparative pharmacokinetic data for this compound and its aglycone are not available in a single study. However, by examining studies on kaempferol-3-O-rutinoside and the aglycone kaempferol (B1673270), we can infer the likely differences. It is important to note that the 6-methoxy group on the target compounds may influence their lipophilicity and metabolism, potentially altering their bioavailability compared to their non-methoxylated counterparts.

Table 1: In Vitro Permeability Data (Caco-2 Cell Model)

CompoundApparent Permeability Coefficient (Papp) (cm/s)DirectionEfflux RatioTransport MechanismReference
Kaempferol-3-O-rutinoside(1.09 to 1.49) x 10⁻⁶Apical to BasolateralNot specified, but efflux inhibitor had no significant effectPassive Diffusion[1]

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (%)Reference
Methoxyflavones (from Kaempferia parviflora extract)250 mg/kg0.55 to 0.881 to 2Not specified1 to 4[2]
Kaempferol (Aglycone)100 mg/kg~0.11-1.50.76 ± 0.1~2[3]

Note: The data for methoxyflavones provides a general reference for compounds with a similar chemical scaffold to 6-Methoxykaempferol. The data for Kaempferol is for the non-methoxylated aglycone and serves as a proxy.

Metabolic Pathways and Absorption Models

The metabolic fate of this compound is expected to follow the general pathway for flavonoid glycosides. The rutinoside moiety is likely cleaved by intestinal enzymes or gut microbiota to release the aglycone, 6-Methoxykaempferol. The aglycone can then be absorbed and undergo phase II metabolism (glucuronidation and sulfation) in the intestines and liver before entering systemic circulation.

6-Methoxykaempferol_3-O-rutinoside 6-Methoxykaempferol 3-O-rutinoside Aglycone 6-Methoxykaempferol (Aglycone) 6-Methoxykaempferol_3-O-rutinoside->Aglycone Deglycosylation (Intestinal Enzymes/ Microbiota) Absorption Intestinal Absorption Aglycone->Absorption Metabolites Glucuronidated and Sulfated Metabolites Circulation Systemic Circulation Metabolites->Circulation Absorption->Metabolites Phase II Metabolism (Intestine, Liver)

Metabolic pathway of this compound.

Detailed Experimental Protocols

In Vitro Caco-2 Permeability Assay (for Kaempferol-3-O-rutinoside)

This protocol is based on the methodology described for kaempferol-3-O-rutinoside.[1][4][5]

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a monolayer.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is used as the transport buffer on both the apical (AP) and basolateral (BL) sides.

  • Permeability Studies:

    • The test compound (Kaempferol-3-O-rutinoside) is added to the AP chamber for apical-to-basolateral transport studies, and to the BL chamber for basolateral-to-apical transport studies.

    • Samples are collected from the receiver chamber at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the samples is quantified by HPLC.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

cluster_0 Caco-2 Permeability Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Add test compound to Apical or Basolateral side B->C D Collect samples from receiver chamber over time C->D E Quantify compound concentration by HPLC D->E F Calculate Papp value E->F

Caco-2 permeability experimental workflow.

In Vivo Pharmacokinetic Study in Rats (for Methoxyflavones and Kaempferol)

This protocol is a generalized representation based on studies of methoxyflavones and kaempferol.[2][3]

  • Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before the experiment.

  • Drug Administration:

    • For oral administration, the compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.

    • For intravenous administration, the compound is dissolved in a suitable solvent and administered via the tail vein.

  • Blood Sampling: Blood samples are collected from the jugular vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of the compound and its metabolites in plasma is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using non-compartmental analysis.

cluster_1 In Vivo Pharmacokinetic Study Workflow A Fasted Sprague-Dawley rats B Administer compound (Oral or IV) A->B C Collect blood samples at timed intervals B->C D Separate plasma by centrifugation C->D E Quantify drug concentration by LC-MS/MS D->E F Calculate pharmacokinetic parameters E->F

In vivo pharmacokinetic study workflow.

Conclusion and Future Directions

The available evidence suggests that both this compound and its aglycone likely have low oral bioavailability. The glycoside form, Kaempferol-3-O-rutinoside, demonstrates moderate permeability in Caco-2 models, suggesting it can be absorbed, likely after deglycosylation. The low bioavailability of the aglycone kaempferol is attributed to extensive first-pass metabolism.[3] The presence of the 6-methoxy group may improve the lipophilicity and absorption of the aglycone, but this requires direct experimental verification.

To provide a definitive comparison, a head-to-head pharmacokinetic study of this compound and 6-Methoxykaempferol in a relevant animal model is necessary. Such a study would provide crucial data on their relative Cmax, Tmax, AUC, and overall oral bioavailability, guiding future drug development efforts for this class of compounds.

References

A Comparative Guide to the Cytotoxicity of 6-Methoxykaempferol 3-O-rutinoside on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of 6-Methoxykaempferol 3-O-rutinoside and related flavonols on cancerous and non-cancerous cell lines. The data presented herein is compiled from various in vitro studies to offer insights into the selective anticancer potential of this class of compounds.

Executive Summary

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential as anticancer agents. A key characteristic of a promising chemotherapeutic agent is its ability to selectively target and induce death in cancer cells while exhibiting minimal toxicity towards normal, healthy cells. This guide focuses on this compound and its parent compound, kaempferol (B1673270), to evaluate this selectivity. While specific cytotoxic data for this compound is limited, the available information on kaempferol and its other glycosides suggests a favorable selectivity profile, with lower IC50 values observed in cancer cell lines compared to their normal counterparts. This differential effect is often attributed to the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of kaempferol and its glycosides on various human cancer and normal cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher cytotoxic potency.

Note: Direct IC50 values for this compound are not widely available in the public domain. The data for kaempferol and its other glycosides are presented to provide a representative comparison of the potential cytotoxicity profile of this class of compounds.

Compound Cell Line Cell Type IC50 Reference
KaempferolMCF-7Breast Cancer90.28 µg/mL[1]
KaempferolA549Lung Cancer35.80 µg/mL[1]
KaempferolHepG2Liver Cancer30.92 µM[2]
KaempferolCT26Colon Cancer88.02 µM[2]
KaempferolB16F1Melanoma70.67 µM[2]
KaempferolDU-145Prostate Cancer~50 µM[3]
KaempferolPC-3Prostate Cancer1.0–2.3 µM[3]
Kaempferol-3-O-rhamnosideMCF-7Breast Cancer227 µM[4]
Kaempferol-3-O-rutinosideHepG2Liver Cancer> 100 µM[2]
Kaempferol-3-O-rutinosideCT26Colon Cancer> 100 µM[2]
Kaempferol-3-O-rutinosideB16F1Melanoma> 100 µM[2]
Compound Cell Line Cell Type IC50 Reference
Kaempferol-3-O-rhamnosideHC-04Normal Human Hepatocytes448 µM[4]
MyricetinRWPE-1Normal Prostate Epithelial362.1 µM[3]
Diospyros kaki extract (rich in kaempferol derivatives)CCD 841Healthy Colon MucosaNo effect on viability[5]

Experimental Protocols

The data presented in this guide were primarily generated using the MTT assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound inhibits the growth of a certain percentage of cells (e.g., IC50).

Materials:

  • 96-well microtiter plates

  • Cancer or normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of the compound is added to the wells. Control wells receive medium with the solvent at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

  • Solubilization: The medium containing MTT is carefully removed, and a solubilization solution (e.g., 100-150 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The selective cytotoxicity of kaempferol and its derivatives against cancer cells is often mediated by their interaction with specific cellular signaling pathways that are crucial for cell survival, proliferation, and apoptosis (programmed cell death).

Experimental Workflow for Investigating Apoptosis

G start Cancer Cell Culture treatment Treatment with This compound start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation collection Cell Collection and Lysis incubation->collection western_blot Western Blot Analysis collection->western_blot flow_cytometry Flow Cytometry (Annexin V/PI Staining) collection->flow_cytometry caspase_assay Caspase Activity Assay collection->caspase_assay analysis Data Analysis western_blot->analysis flow_cytometry->analysis caspase_assay->analysis

Caption: Workflow for apoptosis assessment.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Kaempferol and its derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

G K3R 6-Methoxykaempferol 3-O-rutinoside PI3K PI3K K3R->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain flavonoids can modulate MAPK signaling to induce apoptosis in cancer cells.

G K3R 6-Methoxykaempferol 3-O-rutinoside ERK ERK K3R->ERK Inhibition JNK JNK K3R->JNK p38 p38 K3R->p38 Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

References

Confirming the Molecular Structure of 6-Methoxykaempferol 3-O-rutinoside with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of natural products is a cornerstone of drug discovery and development. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the molecular structure of 6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside with potential therapeutic applications. By comparing its spectral data with the well-characterized analogue, kaempferol (B1673270) 3-O-rutinoside, this guide offers a clear protocol and data interpretation framework for researchers.

Performance Comparison: 2D NMR in Flavonoid Analysis

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like flavonoid glycosides. These methods provide crucial connectivity information that surpasses the capabilities of one-dimensional NMR.

The primary challenge in the structural analysis of this compound lies in definitively placing the methoxy (B1213986) group at the C-6 position of the kaempferol aglycone and confirming the rutinoside linkage at C-3. The following tables present a comparison of the ¹H and ¹³C NMR chemical shifts for kaempferol 3-O-rutinoside and the predicted shifts for this compound, highlighting the expected influence of the C-6 methoxy group.

Data Presentation

Table 1: ¹H NMR Spectral Data (Predicted for this compound vs. Reported for Kaempferol 3-O-rutinoside) in DMSO-d₆

ProtonKaempferol 3-O-rutinoside (δ ppm, J in Hz)This compound (Predicted δ ppm, J in Hz)Key HMBC/COSY Correlations for Structure Confirmation
H-86.40 (d, 2.0)~6.50 (s)HMBC to C-6, C-7, C-9, C-10
H-2', H-6'7.98 (d, 8.7)~8.00 (d, 8.7)COSY with H-3'/H-5'; HMBC to C-2, C-4'
H-3', H-5'6.89 (d, 8.7)~6.90 (d, 8.7)COSY with H-2'/H-6'; HMBC to C-1', C-4'
H-1'' (Glc)5.30 (d, 7.3)~5.32 (d, 7.3)HMBC to C-3
H-1''' (Rha)4.39 (d, 1.5)~4.40 (d, 1.5)HMBC to C-6'' (Glc)
6-OCH₃-~3.85 (s)HMBC to C-6

Table 2: ¹³C NMR Spectral Data (Predicted for this compound vs. Reported for Kaempferol 3-O-rutinoside) in DMSO-d₆

CarbonKaempferol 3-O-rutinoside (δ ppm)This compound (Predicted δ ppm)Key HMBC Correlations for Structure Confirmation
C-2157.15~157.0From H-2'/6'
C-3133.61~133.5From H-1'' (Glc)
C-4177.64~177.5From H-5, H-2'/6'
C-5161.57~156.0 (downfield shift due to OCH₃)From H-8
C-699.55~131.0 (downfield shift due to OCH₃)From H-8, 6-OCH₃
C-7166.16~162.0 (upfield shift due to OCH₃)From H-8
C-894.39~92.0 (upfield shift due to OCH₃)From H-8
C-9157.04~152.0From H-8
C-10103.95~105.0From H-8
C-1'121.26~121.0From H-2'/6', H-3'/5'
C-4'160.51~160.5From H-2'/6', H-3'/5'
C-1'' (Glc)101.96~102.0From H-1''
C-6'' (Glc)67.36~67.5From H-1''' (Rha)
C-1''' (Rha)101.26~101.3From H-1'''
6-OCH₃-~60.0From 6-OCH₃ protons

Experimental Protocols

A detailed methodology for the 2D NMR analysis of flavonoid glycosides is provided below.

Sample Preparation:

  • Dissolve 5-10 mg of the purified flavonoid glycoside in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Spectral width: 12 ppm

    • Acquisition time: 2.7 s

    • Relaxation delay: 2.0 s

    • Number of scans: 16

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Spectral width: 240 ppm

    • Acquisition time: 1.1 s

    • Relaxation delay: 2.0 s

    • Number of scans: 1024

  • COSY:

    • Pulse sequence: cosygpqf

    • Spectral width: 12 ppm in both dimensions

    • Data points: 2048 in F2, 256 in F1

    • Number of scans: 8

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Spectral width: 12 ppm in F2 (¹H), 165 ppm in F1 (¹³C)

    • Data points: 1024 in F2, 256 in F1

    • Number of scans: 16

  • HMBC:

    • Pulse sequence: hmbcgplpndqf

    • Spectral width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)

    • Data points: 2048 in F2, 256 in F1

    • Number of scans: 32

    • Long-range coupling delay (D6): 62.5 ms (B15284909) (optimized for ⁸J C,H)

Mandatory Visualization

G cluster_aglycone Aglycone Core cluster_rutinoside Rutinoside Moiety C3 C-3 C6 C-6 C8 C-8 H8 H-8 H8->C6 HMBC H8->C8 HSQC OCH3 6-OCH₃ OCH3->C6 HMBC C1_glc C-1'' (Glc) C6_glc C-6'' (Glc) H1_glc H-1'' (Glc) H1_glc->C3 HMBC H1_rha H-1''' (Rha) H1_rha->C6_glc HMBC G cluster_workflow 2D NMR Experimental Workflow A Sample Preparation (5-10 mg in DMSO-d₆) B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Signal Assignment, Correlation Analysis) D->E F Structure Elucidation E->F

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico analysis of 6-Methoxykaempferol 3-O-rutinoside and its structural analogs—Kaempferol, Quercetin, and Kaempferol 3-O-rutinoside—reveals key structural determinants for enhanced binding affinity to various protein targets implicated in inflammation and cancer. This guide provides a comparative overview of their docking scores, a detailed experimental protocol for molecular docking, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Analysis of Binding Affinities

The binding affinity of a ligand to a protein, often expressed as binding energy (in kcal/mol), is a critical indicator of its potential biological activity. A more negative binding energy suggests a more stable and favorable interaction. The following table summarizes the binding energies of this compound's analogue and related flavonoids against several key protein targets, as determined by various molecular docking studies.

It is important to note that direct comparative docking studies for this compound are limited in publicly available literature. Therefore, for the purpose of this comparison, a structurally similar compound, 6-Methoxyquercetin (Patuletin), has been included to provide a representative binding affinity for a 6-methoxylated flavonoid. The presence of a methoxy (B1213986) group at the 6-position and a rutinoside moiety at the 3-position is suggested to enhance lipophilicity and create additional interactions, potentially leading to stronger binding affinities compared to their non-methoxylated and non-glycosylated counterparts.[1] For instance, Kaempferol 3-O-rutinoside has demonstrated a higher binding affinity for the SARS-CoV-2 spike protein than its non-glycosylated form, kaempferol.[1]

FlavonoidProtein TargetBinding Energy (kcal/mol)Docking Software
6-Methoxyquercetin (Patuletin) Monoamine oxidase B (MAO-B)-10.105Glide
Kaempferol 3-O-rutinoside Vascular Endothelial Growth Factor C (VEGF-C)Not specified, but confirmed bindingMolecular Docking Assay
Thioredoxin-interacting protein (TXNIP)Not specified, but confirmed binding affinityCB-dock
Kaempferol Lanosterol synthase-9.9PyRx
Monoamine oxidase B (MAO-B)-8.467Glide
Heat Shock Protein 90 (Hsp90)-104.73 kJ/mol (~ -25.03 kcal/mol)Molegro Virtual Docker
Quercetin Lanosterol synthase-9.8PyRx
B-cell lymphoma 2 (Bcl-2)-7.2AutoDock Vina
Mitochondrial ATPase-7.1AutoDock Vina
Heat Shock Protein 90 (Hsp90)-109.87 kJ/mol (~ -26.26 kcal/mol)Molegro Virtual Docker

Experimental Protocols: A Generalized Workflow for Comparative Docking Studies

The following protocol outlines a standard workflow for conducting comparative molecular docking studies of flavonoids using AutoDock Vina, a widely used open-source docking program.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structures of the flavonoids (this compound, Kaempferol, Quercetin, Kaempferol 3-O-rutinoside) are obtained from a chemical database such as PubChem. The structures are then optimized to their lowest energy conformation using appropriate software (e.g., Avogadro, ChemDraw). The optimized structures are saved in a PDBQT format, which includes atomic charges and torsional degrees of freedom.

  • Protein Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). All water molecules and existing ligands are removed from the protein structure. Polar hydrogen atoms and Kollman charges are added to the protein. The prepared protein structure is also saved in the PDBQT format.

Molecular Docking
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this defined space.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations. The software employs a Lamarckian genetic algorithm to explore various conformations of the ligand within the protein's active site and estimates the binding affinity for each conformation. The number of binding modes to be generated and the exhaustiveness of the search are specified.

Analysis and Validation of Results
  • Binding Energy Analysis: The docking results are analyzed to identify the conformation with the lowest binding energy, which represents the most stable binding pose. The binding energies of all the tested flavonoids are compared to determine their relative binding affinities for the target protein.

  • Interaction Visualization: The protein-ligand interactions for the best binding pose are visualized using software like Discovery Studio Visualizer or PyMOL. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the flavonoid and the amino acid residues of the protein's active site.

  • Re-docking (Validation): To validate the docking protocol, the co-crystallized ligand (if available) is extracted from the original PDB file and re-docked into the protein's active site. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Visualizing Molecular Mechanisms and Workflows

To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Flavonoids Flavonoids Flavonoids->IKK Inhibit Flavonoids->NFkB Inhibit Translocation NFkB_n NF-κB (p50/p65) DNA DNA NFkB_n->DNA DNA->Genes

Caption: NF-κB signaling pathway and points of inhibition by flavonoids.

G Start Start Prep 1. Ligand & Protein Preparation Start->Prep Ligand Download & Optimize Flavonoid Structures (PDBQT) Prep->Ligand Protein Download & Clean Protein Structure (PDBQT) Prep->Protein Dock 2. Molecular Docking Ligand->Dock Protein->Dock Grid Define Grid Box (Active Site) Dock->Grid Run Run Docking Simulation (e.g., AutoDock Vina) Grid->Run Analysis 3. Results Analysis & Validation Run->Analysis Binding Compare Binding Energies (kcal/mol) Analysis->Binding Visualize Visualize Interactions (H-bonds, etc.) Analysis->Visualize Validate Re-docking & RMSD Calculation Analysis->Validate End End Binding->End Visualize->End Validate->End

References

Validating the Neuroprotective Potential of 6-Methoxykaempferol 3-O-rutinoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of 6-Methoxykaempferol 3-O-rutinoside and its related flavonoid, Kaempferol-3-O-rutinoside (K3R), against other well-known neuroprotective agents in various in vitro and in vivo models of neurodegeneration. Due to the limited availability of data specifically on the 6-methoxy derivative, this guide primarily utilizes data from studies on K3R as a close structural analog. The presented experimental data, detailed protocols, and signaling pathway visualizations aim to facilitate informed decisions in neuroprotective drug discovery and development.

Comparative Analysis of Neuroprotective Effects

The neuroprotective efficacy of Kaempferol-3-O-rutinoside (K3R) has been evaluated in several preclinical models. Below are summaries of its performance compared to other flavonoids, such as quercetin (B1663063) and its parent aglycone, kaempferol (B1673270).

In Vitro Models of Neurodegeneration

Human neuroblastoma SH-SY5Y cells are widely used to model neurodegenerative conditions due to their ability to differentiate into neuron-like cells. In these models, neurotoxicity is often induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to mimic oxidative stress and dopaminergic neuron death, respectively, which are key pathological features of neurodegenerative diseases.

Table 1: Neuroprotective Effects of Kaempferol Glycosides and Related Flavonoids in H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

CompoundConcentration (µM)Cell Viability (%)Key Apoptosis-Related Protein ChangesReference
Control (H₂O₂)-65.32-[1]
Kaempferol (K)1Increased significantly-[1]
Kaempferol-3-O-glucoside (KG)1Increased significantly↓ Bax[1]
Quercetin (Q)194.37↓ Cleaved Caspase-3, ↓ Bax[1]
Quercetin-3-β-D-glucoside (QG)1Increased significantly↓ Cleaved Caspase-3, ↓ Bax[1]

Table 2: Neuroprotective Effects of Flavonoids in 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells

CompoundConcentration (nM)Cell Viability Increase (%) vs. 6-OHDAReference
Quercetin5014.23[2]
Myricetin50, 100Not significant[2]
Kaempferol50, 100Not significant[2]
In Vivo Models of Neurodegeneration

Animal models provide a more complex physiological system to study neuroprotection. The 6-hydroxydopamine (6-OHDA) model in rodents is a well-established paradigm for Parkinson's disease, inducing selective degeneration of dopaminergic neurons. The scopolamine-induced amnesia model is used to investigate potential treatments for cognitive deficits associated with Alzheimer's disease and other dementias.

Table 3: Neuroprotective Effects of Kaempferol in a 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Induced Mouse Model of Parkinson's Disease

Treatment GroupStriatal Dopamine (DA) LevelStriatal DOPAC LevelKey FindingReference
MPTP ControlSignificantly reducedSignificantly reducedSignificant motor abnormalities[3]
Kaempferol (high dose) + MPTPSignificantly increased vs. MPTPSignificantly increased vs. MPTPImproved motor coordination, prevented loss of TH-positive neurons[3]
Selegiline + MPTPSignificantly increased vs. MPTPSignificantly increased vs. MPTPStandard positive control[3]

Note: Data for this compound or K3R in this specific model was not available. Kaempferol is the parent aglycone.

Table 4: Effects of Kaempferol Glycosides on Neurological Deficits in a Rat Model of Transient Focal Stroke

Treatment GroupDose (mg/kg)Neurological Score (at 22h reperfusion)Infarct Volume Reduction (%)Reference
Vehicle-3.27 ± 0.19-[4]
Kaempferol-3-O-rutinoside (KRS)10.01.89 ± 0.20 Significant[4]
Kaempferol-3-O-glucoside (KGS)7.52.00 ± 0.14Significant[4]

*p<0.01 vs. vehicle group

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key in vitro and in vivo models discussed.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes a general procedure for assessing the neuroprotective effects of compounds against an oxidative insult in a human neuroblastoma cell line.

  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Neuroprotective Treatment:

    • Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or other test compounds for 2 hours.

  • Induction of Neurotoxicity:

    • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM.

    • Alternatively, for a Parkinson's disease model, induce neurotoxicity with 6-OHDA at a final concentration of 100 µM.

    • Incubate the cells for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

This in vivo model is used to study dopaminergic neurodegeneration and evaluate the efficacy of neuroprotective agents.

  • Animal Preparation:

    • Use adult male C57BL/6 mice, weighing 25-30g.

    • Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Stereotaxic Surgery:

    • Mount the anesthetized mouse in a stereotaxic frame.

    • Inject 6-OHDA (8 µg in 2 µL of 0.9% saline containing 0.02% ascorbic acid) into the right striatum at a rate of 0.5 µL/min. The coordinates relative to bregma are: anteroposterior (AP) +0.5 mm, mediolateral (ML) -2.0 mm, and dorsoventral (DV) -3.0 mm.

    • The control group receives an injection of the vehicle solution.

  • Drug Administration:

    • Administer this compound or other test compounds (e.g., via oral gavage or intraperitoneal injection) daily, starting 24 hours after the 6-OHDA injection, for a specified period (e.g., 14 days).

  • Behavioral Assessment (Rotarod Test):

    • Assess motor coordination using an accelerating rotarod.

    • Train the mice on the rotarod for three consecutive days before the 6-OHDA injection.

    • Test the mice at specified time points after the lesion and during the treatment period. Record the latency to fall from the rotating rod.

  • Post-mortem Analysis:

    • At the end of the treatment period, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

Scopolamine-Induced Cognitive Impairment Model in Mice

This model is used to screen compounds for their potential to ameliorate learning and memory deficits.

  • Animal Preparation:

    • Use adult male ICR mice, weighing 25-30g.

  • Drug Administration:

    • Administer this compound or other test compounds orally for a specified period (e.g., 14 days).

    • On the day of the behavioral test, administer the test compound 60 minutes before the scopolamine (B1681570) injection.

  • Induction of Amnesia:

    • Induce cognitive impairment by intraperitoneally injecting scopolamine (1 mg/kg) 30 minutes before the behavioral test.

    • The control group receives a saline injection.

  • Behavioral Assessment (Morris Water Maze):

    • The Morris water maze consists of a circular pool filled with opaque water. A hidden platform is submerged in one quadrant.

    • Acquisition Trials: Conduct training trials for 4-5 consecutive days, allowing the mice to find the hidden platform. Record the escape latency (time to find the platform).

    • Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Biochemical Analysis:

    • After the behavioral tests, euthanize the animals and collect the brain tissue (hippocampus and cortex) for biochemical analyses, such as measuring acetylcholinesterase activity or levels of oxidative stress markers.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and related flavonoids are attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In neurodegenerative diseases, overactivation of NF-κB in glial cells leads to the production of pro-inflammatory cytokines, which contribute to neuronal damage. Kaempferol-3-O-rutinoside has been shown to inhibit the activation of the NF-κB pathway.[5]

NF_kB_Pathway LPS LPS/Neurotoxic Insult TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK K3R 6-Methoxykaempferol 3-O-rutinoside K3R->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB_nucleus->Inflammation Neurodegeneration Neurodegeneration Inflammation->Neurodegeneration

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. Activation of this pathway promotes cell growth, proliferation, and inhibits apoptosis. Flavonoids, including kaempferol derivatives, have been reported to exert their neuroprotective effects by activating the PI3K/Akt pathway.

PI3K_Akt_Pathway GrowthFactor Neurotrophic Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K K3R 6-Methoxykaempferol 3-O-rutinoside K3R->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Apoptosis Pro-apoptotic Proteins (e.g., Bad) Akt->Apoptosis Inhibition Survival Cell Survival & Neuroprotection Akt->Survival

Caption: Activation of the PI3K/Akt survival pathway by this compound.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative validation of neuroprotective compounds.

Experimental_Workflow Start Compound Library (e.g., Flavonoids) InVitro In Vitro Screening (SH-SY5Y, PC12 cells) - Cytotoxicity - Neuroprotection Start->InVitro InVivo In Vivo Validation (6-OHDA, Scopolamine models) - Behavioral Tests - Histopathology InVitro->InVivo Promising Candidates Mechanism Mechanism of Action - Western Blot (Signaling Pathways) - Gene Expression Analysis InVivo->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A streamlined workflow for the validation of neuroprotective compounds.

References

Safety Operating Guide

Proper Disposal of 6-Methoxykaempferol 3-O-rutinoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside used in various research applications.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, refer to the SDS for a structurally similar compound, such as Kaempferol-3-O-beta-rutinoside, and handle the compound with standard laboratory precautions.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Procedures

The proper disposal of this compound, as with most laboratory chemicals, involves a systematic process to ensure safety and environmental protection. Hazardous chemical waste must not be disposed of via sink drains or in regular trash.[2][3][4]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.

  • Segregate this waste from other chemical waste streams to avoid incompatible mixtures.[4][5] Specifically, do not mix it with strong acids, bases, or oxidizing agents unless the reaction is part of a neutralization or degradation protocol.

2. Waste Collection and Labeling:

  • Collect waste in a designated, leak-proof container that is chemically compatible with the compound and any solvents used.[3][5][6]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, list any other components, such as solvents, and their approximate concentrations.

  • Keep the waste container securely closed except when adding waste.[2][4][6]

3. Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][6]

  • The SAA should be under the control of laboratory personnel and located at or near the point of generation.[5]

  • Ensure the storage area has secondary containment to capture any potential leaks.[4]

4. Disposal of Empty Containers:

  • A container that held this compound is considered empty when all contents have been removed by normal means.

  • To dispose of the empty container as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., ethanol, methanol) that can dissolve the compound.[2][7][8]

  • Collect all rinsate from the triple-rinsing process and treat it as hazardous waste, adding it to your designated this compound waste container.[2][4]

  • After triple-rinsing, deface or remove the original label from the container before disposing of it in the regular laboratory glass or plastic recycling, as appropriate.[2][4][7]

5. Final Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the chemical waste.[2][9]

  • Follow all institutional, local, and federal regulations regarding hazardous waste disposal.[1][5] Incineration at a licensed facility is a common disposal method for this type of organic compound.[1]

Quantitative Data for Chemical Waste Management

The following table summarizes typical quantitative limits and guidelines for the accumulation of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction.

ParameterGuidelineSource
Maximum Satellite Accumulation Area (SAA) Volume 55 gallons of hazardous waste[3]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kg of solid[3]
pH Range for Drain Disposal (Not for this compound) Between 5.5 and 10.5 for dilute, non-hazardous aqueous solutions[10]
Rinsate Volume for Triple-Rinsing Approximately 10% of the container's volume for each rinse

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal cluster_empty_container Empty Container Disposal A Generate 6-Methoxykaempferol 3-O-rutinoside Waste B Is it pure compound, a solution, or contaminated material? A->B C Collect in a labeled, compatible, and sealed hazardous waste container. B->C D Segregate from incompatible waste streams. C->D E Store in a designated Satellite Accumulation Area (SAA) with secondary containment. D->E F Is the container full or has it reached the accumulation time limit? E->F F->E No G Contact EHS or a licensed hazardous waste disposal company for pickup. F->G Yes H Final Disposal (e.g., Incineration) G->H I Is the original container empty? J Triple-rinse with a suitable solvent. I->J Yes K Collect rinsate as hazardous waste. J->K L Deface label and dispose of container as non-hazardous waste. J->L K->C

Caption: Decision-making workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 6-Methoxykaempferol 3-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling 6-Methoxykaempferol 3-O-rutinoside. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure research environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.Protects eyes from airborne dust particles and potential splashes of solutions.
Hand Protection Nitrile or other chemical-resistant gloves.Prevents direct skin contact with the compound. Gloves should be inspected before use and changed regularly.[2][3]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A dust mask or a respirator is recommended, especially when handling larger quantities or when there is a potential for aerosolization.Minimizes the inhalation of fine particles.

Operational Plan: Handling and Experimental Protocol

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Designate a specific area for handling.

  • Weighing: Carefully weigh the desired amount of the powdered compound in a chemical fume hood. Use a micro-spatula to minimize dust generation.

  • Dissolving: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing. Solvents such as DMSO, Pyridine, Methanol, and Ethanol are mentioned as suitable for this compound.[4]

  • Experimentation: Conduct all experimental procedures involving the compound within the designated and controlled area.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.

Disposal Plan

Chemical waste should be managed responsibly to protect human health and the environment.[5]

Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and disposable labware should be collected in a designated, clearly labeled hazardous waste container.

    • Unused or excess solid this compound should be disposed of as hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed. For example, keep organic solvent waste separate from aqueous waste.[6]

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[7] Ensure containers are sealed properly to prevent leaks or spills.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Visual Workflow for Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Prepare Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Step 1 weigh Weigh Compound don_ppe->weigh Step 2 dissolve Dissolve in Solvent weigh->dissolve Step 3a collect_solid Collect Solid Waste weigh->collect_solid experiment Conduct Experiment dissolve->experiment Step 3b collect_liquid Collect Liquid Waste dissolve->collect_liquid decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Step 4 experiment->collect_liquid remove_ppe Remove PPE decontaminate->remove_ppe Step 5 wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Step 6 remove_ppe->collect_solid label_waste Label Waste Containers collect_solid->label_waste Segregate collect_liquid->label_waste Segregate store_waste Store in Satellite Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Safe Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.